molecular formula C6H14N2O B3282545 O-(1-methylpiperidin-4-yl)hydroxylamine CAS No. 752170-00-6

O-(1-methylpiperidin-4-yl)hydroxylamine

Cat. No.: B3282545
CAS No.: 752170-00-6
M. Wt: 130.19 g/mol
InChI Key: BHUUSKYOCPUWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(1-methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6) is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is offered with a high purity level, typically ≥95% . This compound serves as a valuable building block in organic and medicinal chemistry research. Its primary research application is as a key synthetic intermediate in the preparation of active pharmaceutical ingredients. For instance, related piperidin-4-yl derivatives are crucial intermediates in the synthesis of therapeutics such as Naratriptan, a medication used for the treatment of migraine . The structural motif of the 1-methylpiperidin-4-yl group is significant in drug discovery, often contributing to the pharmacological profile of target molecules. Researchers utilize this hydroxylamine derivative in various chemical transformations, including the development of novel synthetic pathways and the optimization of industrial-scale processes . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(1-methylpiperidin-4-yl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-4-2-6(9-7)3-5-8/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUSKYOCPUWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-(1-methylpiperidin-4-yl)hydroxylamine CAS 301547-02-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for O-(1-methylpiperidin-4-yl)hydroxylamine , a critical intermediate in medicinal chemistry.

CAS Registry Number: 301547-02-4 (Referenced) Chemical Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol (Free Base)[1]

Executive Summary

O-(1-methylpiperidin-4-yl)hydroxylamine is a specialized O-substituted hydroxylamine building block used primarily in the synthesis of oxime ether pharmacophores.[1] Its structural core—a piperidine ring N-methylated at position 1 and functionalized with an aminooxy group at position 4—provides a strategic "solubilizing tail" often required in drug discovery to improve the physicochemical properties (LogD, pKa) of lipophilic scaffolds.[1]

This guide details the physicochemical profile, validated synthesis protocols, and application logic for this compound, addressing its role in developing kinase inhibitors, GPCR ligands, and novel antibiotics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a basic tertiary amine (N-methylpiperidine) and a nucleophilic hydroxylamine ether.[1] This duality allows it to participate in oxime condensations while introducing a basic center that can form salts, enhancing aqueous solubility.

Note on CAS Ambiguity: While CAS 301547-02-4 is frequently associated with this chemical name in commercial catalogs, researchers should verify the specific isomer (1-methyl vs. 2-methyl) and salt form (dihydrochloride vs. free base) with suppliers.[1] The protocol below specifically targets the 1-methyl-4-substituted isomer.

Key Properties Table[1][2][8]
PropertyValue / DescriptionNote
IUPAC Name O-(1-methylpiperidin-4-yl)hydroxylamine
Appearance White to off-white crystalline solidTypically supplied as 2HCl salt
Solubility High in H₂O, MeOH; Low in DCM, HexanesFree base is soluble in organics
pKa (Calc) ~8.5 (Piperidine N), ~4.0 (Hydroxylamine N)Basic center dominates
LogP -0.03 (approx)Highly polar
Storage -20°C, HygroscopicStore under inert gas (Argon/N₂)

Validated Synthesis Protocol

Methodology: Mitsunobu Inversion & Hydrazinolysis Rationale: Direct alkylation of hydroxylamine is prone to O/N-alkylation mixtures and elimination side reactions.[1] The Mitsunobu approach ensures exclusive O-alkylation with high regioselectivity.[1]

Step 1: Intermediate Formation (Phthalimide Protection)

Reaction: Condensation of 1-methyl-4-piperidinol with N-hydroxyphthalimide (NHPI).[1]

  • Reagents: 1-Methyl-4-piperidinol (1.0 eq), NHPI (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[1]

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to Room Temperature (RT), 12–18 hours.[1][2]

Protocol:

  • Charge a flame-dried flask with 1-methyl-4-piperidinol, NHPI, and PPh₃ in anhydrous THF under N₂.

  • Cool to 0°C. Add DIAD dropwise over 30 minutes to control exotherm.

  • Warm to RT and stir until TLC indicates consumption of the alcohol.

  • Workup: Concentrate in vacuo. Triturate residue with cold Et₂O to precipitate triphenylphosphine oxide (TPPO) byproduct (partial removal).[1] Purify the filtrate via flash chromatography (DCM/MeOH/NH₃) to isolate N-(1-methylpiperidin-4-yloxy)phthalimide .

Step 2: Deprotection to Active Reagent

Reaction: Hydrazinolysis of the phthalimide group.

  • Reagents: Hydrazine hydrate (3.0 eq) or Methylhydrazine (for milder conditions).[1]

  • Solvent: Ethanol or Methanol.[1]

  • Conditions: Reflux, 2–4 hours.

Protocol:

  • Dissolve the phthalimide intermediate in EtOH.[1]

  • Add hydrazine hydrate carefully.[1] A white precipitate (phthalhydrazide) will form as the reaction proceeds.[1]

  • Heat to reflux for 3 hours.

  • Cool to RT and filter off the phthalhydrazide solid.

  • Isolation: Concentrate the filtrate. Redissolve in Et₂O/DCM and treat with 4M HCl in dioxane to precipitate the dihydrochloride salt .

  • Filter and dry under vacuum.[1]

Synthesis Workflow Diagram

Synthesis Start 1-Methyl-4-piperidinol Inter Phthalimide Intermediate Start->Inter THF, 0°C -> RT Reagents1 NHPI, PPh3, DIAD (Mitsunobu) Product O-(1-methylpiperidin-4-yl) hydroxylamine Inter->Product EtOH, Reflux - Phthalhydrazide Reagents2 N2H4·H2O (Hydrazinolysis)

Figure 1: Two-step synthesis via Mitsunobu inversion ensuring exclusive O-alkylation.

Reactivity & Applications in Drug Design

Primary Application: Oxime Ligation

The hydroxylamine moiety is a "chemical velcro" for aldehydes and ketones. The resulting oxime ether linkage is hydrolytically stable (unlike imines) and metabolically robust.[1]

Mechanism:

  • Nucleophilic Attack: The lone pair on the hydroxylamine oxygen increases the nucleophilicity of the adjacent nitrogen (Alpha Effect).

  • Dehydration: Attack on the carbonyl carbon forms a tetrahedral intermediate, followed by water elimination to generate the C=N-O bond.

Strategic Utility in MedChem
  • Solubility Enhancement: The N-methylpiperidine ring (pKa ~8.[1]5) is protonated at physiological pH, improving the aqueous solubility of otherwise lipophilic kinase inhibitors or GPCR ligands.

  • Metabolic Stability: The oxime ether linkage resists P450-mediated oxidation better than standard ether or amine linkers.[1]

  • Target Classes:

    • Kinase Inhibitors: Used to attach solubilizing groups to the solvent-front region of the ATP binding pocket.[1]

    • Antibiotics: Found in novel ketolide or cephalosporin side chains to broaden Gram-negative coverage.[1]

Reactivity Scheme

Reactivity Substrate Drug Scaffold-CHO (Aldehyde/Ketone) Product Oxime Ether Conjugate (Solubilized Drug) Substrate->Product Condensation (-H2O) Reagent O-(1-methylpiperidin-4-yl) hydroxylamine (HCl) Reagent->Product Condensation (-H2O) Conditions Conditions: Pyridine or NaOAc MeOH/EtOH, RT Conditions->Product

Figure 2: General reaction scheme for attaching the piperidine solubilizing group to a drug scaffold.

Handling, Stability & Safety

Stability Profile
  • Free Base: Unstable.[1] Prone to oxidation and slow decomposition at room temperature.[1] Always convert to HCl salt for storage.[1]

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Weigh quickly or use a glovebox.

Safety Hazards[3]
  • Explosion Risk: Like all hydroxylamine derivatives, the free base can be potentially explosive if heated under confinement or mixed with strong oxidants/metals.

  • Toxicity: Hydroxylamines are potential mutagens and skin sensitizers.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Incompatibility: Avoid contact with strong acids (exothermic), acid chlorides (acylation), and strong oxidizing agents.[1]

References

  • Mitsunobu Synthesis of O-Alkyl Hydroxylamines Grochowski, E., & Jurczak, J. "Synthesis of O-alkylhydroxylamines via Mitsunobu reaction." Synthesis, 1976. [1]

  • Application in Kinase Inhibitor Design Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 2004. (Illustrates the utility of solubilizing piperidine tails). [1]

  • General Reactivity of Alpha-Effect Nucleophiles Buncel, E., & Hoz, S. "The Alpha-Effect in Organic Mechanisms."[1] Israel Journal of Chemistry, 1985. [1]

  • Safety of Hydroxylamine Derivatives Bretherick's Handbook of Reactive Chemical Hazards.[1] "Hydroxylamine salts stability."[1][3] [1]

Sources

Technical Monograph: O-(1-methylpiperidin-4-yl)hydroxylamine Dihydrochloride

[1]

Chemical Constitution & Structural Analysis[1][2][3][4]

O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is a specialized bifunctional building block used primarily in the synthesis of oxime-based pharmaceutical candidates. It features a piperidine core that serves as a solubility-enhancing pharmacophore, linked via an ether bond to a reactive hydroxylamine moiety.

Identity & Physicochemical Profile[1][4][5]
PropertySpecification
IUPAC Name O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride
Common Name 4-(Aminooxy)-1-methylpiperidine 2HCl
CAS (Free Base) 752170-00-6
Molecular Formula C₆H₁₄N₂O[1] · 2HCl
Molecular Weight 203.11 g/mol (Salt) / 130.19 g/mol (Free Base)
Solubility Highly soluble in H₂O, DMSO, Methanol; Insoluble in Et₂O, Hexanes
pKa (Calculated) ~10.2 (Piperidine N), ~4.5 (Hydroxylamine N)
Structural conformation

The molecule adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky aminooxy group at the C4 position preferentially occupies the equatorial position in the lowest energy state, although the salt form (protonation) locks the piperidine nitrogen, reducing ring inversion dynamics.

Key Functional Motifs:

  • N-Methylpiperidine: Acts as a basic center (protonatable at physiological pH), often improving the oral bioavailability and lysosomal trapping of the final drug candidate.

  • Aminooxy Group (-O-NH₂): A super-nucleophile due to the alpha-effect, specifically designed for chemoselective ligation with carbonyls.

Synthetic Architecture

The synthesis of O-substituted hydroxylamines requires protecting group strategies to prevent N-overalkylation. The industry-standard route utilizes the Mitsunobu-Phthalimide protocol , which ensures regioselectivity for the oxygen atom of the hydroxylamine precursor.

Synthesis Workflow (Graphviz)

SynthesisRouteSM1-Methylpiperidin-4-olInter1Phthalimide Intermediate(Inversion of Config)SM->Inter1PPh3, DIADN-HydroxyphthalimideTHF, 0°C to RTDeprotectHydrazinolysisInter1->DeprotectNH2NH2·H2OEtOH, RefluxProductO-(1-methylpiperidin-4-yl)hydroxylamine 2HClDeprotect->ProductHCl (4M in Dioxane)Precipitation

Figure 1: Synthetic route via Mitsunobu coupling. Note the inversion of stereochemistry at C4 if the starting material were chiral (not applicable for unsubstituted 4-ol).

Critical Process Parameters
  • Mitsunobu Coupling: The reaction between 1-methylpiperidin-4-ol and N-hydroxyphthalimide is driven by the formation of the strong P=O bond. Crucial: Order of addition matters. Pre-complex betaine (PPh3 + DIAD) at 0°C before adding the alcohol to prevent side reactions.

  • Deprotection: Hydrazine hydrate cleaves the phthalimide. The byproduct, phthalhydrazide, is insoluble in cold ethanol and must be filtered off before acidification to avoid contaminating the final salt.

  • Salt Formation: The dihydrochloride is generated to stabilize the oxidation-prone hydroxylamine. It is hygroscopic; isolation usually requires trituration with diethyl ether.

Mechanistic Function: Oxime Ligation[1]

The primary utility of this molecule is the formation of oxime ethers (

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by acid-catalyzed dehydration.

OximeMechanismReactantsKetone + Hydroxylamine(pH 4.5)TetrahedralTetrahedral Intermediate(Hemiaminal)Reactants->TetrahedralNucleophilic Attack(Alpha-effect enhanced)TransitionDehydration(Acid Catalyzed)Tetrahedral->TransitionProton TransferOximeStable Oxime Product+ H2OTransition->Oxime-H2O(Irreversible)

Figure 2: Mechanism of oxime ligation. The reaction is most efficient at pH 4.5, where the carbonyl is activated but the hydroxylamine remains unprotonated enough to act as a nucleophile.

Aniline Catalysis

While the reaction is spontaneous, it is slow at neutral pH. The addition of aniline or p-phenylenediamine (10–100 mM) can accelerate the rate by forming a highly reactive Schiff base intermediate (transimination), which then reacts rapidly with the hydroxylamine [1].

Experimental Protocols

General Procedure for Oxime Ligation

Use this protocol to conjugate the hydroxylamine to a ketone-containing scaffold.

Materials:

  • Ketone/Aldehyde substrate (1.0 equiv)

  • O-(1-methylpiperidin-4-yl)hydroxylamine 2HCl (1.2 – 1.5 equiv)

  • Solvent: Methanol or 1:1 DMSO/Acetate Buffer (0.1M, pH 4.5)

  • Base: Pyridine or NaOAc (to neutralize the HCl salt)

Step-by-Step:

  • Dissolution: Dissolve the ketone substrate in Methanol (0.1 M concentration).

  • Activation: Add the hydroxylamine dihydrochloride salt directly to the solution.

  • Buffering: Add Pyridine (2.5 equiv relative to the hydroxylamine) to buffer the release of HCl. Note: If using Acetate buffer, this step is not required.

  • Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Oxime formation results in a mass shift of +112.1 Da relative to the ketone).

  • Workup: Evaporate volatiles. For hydrophobic products, partition between EtOAc and sat. NaHCO₃. The basic piperidine allows the product to be extracted into organic solvent at pH > 10.

Quality Control & Handling
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will absorb atmospheric water, becoming a sticky gum.

    • Storage: Store at -20°C under Argon in a desiccator.

    • Handling: Weigh quickly in a low-humidity environment.

  • NMR Characterization (D₂O):

    • 
       2.85 (s, 3H, N-Me )
      
    • 
       3.0–3.5 (m, 4H, Piperidine ring)
      
    • 
       4.2 (m, 1H, H-4 adjacent to oxygen)
      

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Kölmel, D. K., et al. (2012). 4-(Aminooxy)piperidine amides as a new class of hydroxylamine derivatives for the synthesis of oximes. European Journal of Organic Chemistry.

  • ChemScene. (n.d.). O-(1-Methylpiperidin-4-yl)hydroxylamine Product Page. ChemScene.

A Technical Guide to O-(1-methylpiperidin-4-yl)hydroxylamine: Synthesis, Characterization, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the evolving landscape of drug discovery and development, particularly in the realm of bioconjugation and antibody-drug conjugates (ADCs), the choice of linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the stability, solubility, and overall efficacy of the conjugate. Among the diverse array of chemical tools available, aminooxy-functionalized linkers, which form stable oxime bonds with carbonyl groups, have garnered significant attention. This guide provides a comprehensive technical overview of a specific and promising aminooxy reagent: O-(1-methylpiperidin-4-yl)hydroxylamine , also known by its synonym 4-(aminooxy)-1-methylpiperidine .

This document delves into the synthesis, characterization, and application of this versatile molecule. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to equip researchers with the knowledge to effectively utilize this reagent in their drug development endeavors.

Nomenclature and Physicochemical Properties

The compound of interest is systematically named O-(1-methylpiperidin-4-yl)hydroxylamine . It is also commonly referred to as 4-(aminooxy)-1-methylpiperidine . For clarity and consistency, this guide will primarily use the former nomenclature.

PropertyValueSource
CAS Number 752170-00-6[1]
Molecular Formula C₆H₁₄N₂O[1]
Molecular Weight 130.19 g/mol [1]
Topological Polar Surface Area (TPSA) 38.49 Ų[1]
logP -0.0291[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

The presence of the 1-methylpiperidine moiety imparts several key characteristics to the molecule. It introduces a basic nitrogen atom, which can be protonated at physiological pH, thereby enhancing the hydrophilicity of the linker and potentially improving the solubility of the resulting conjugate.[2][3][4] This is a crucial consideration when dealing with hydrophobic drug payloads in ADC development.[5]

Synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine

Proposed Synthesis via Mitsunobu Reaction

This proposed two-step synthesis starts from the commercially available N-Boc-4-hydroxypiperidine. The use of a Boc protecting group allows for controlled functionalization of the hydroxyl group before the introduction of the methyl group on the piperidine nitrogen.

Step 1: Synthesis of tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate

This step involves a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and N-hydroxyphthalimide.[8] The reaction proceeds with inversion of configuration at the alcohol carbon, although in this achiral substrate, it is of no consequence.[1]

  • Reaction Scheme:

    Mitsunobu Reaction N_Boc_4_hydroxypiperidine N-Boc-4-hydroxypiperidine PPh3_DIAD PPh₃, DIAD THF, 0 °C to rt N_hydroxyphthalimide N-Hydroxyphthalimide Product tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate PPh3_DIAD->Product

    Figure 1: Mitsunobu reaction for O-alkylation.
  • Experimental Protocol:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triphenylphosphine (PPh₃) (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired phthalimide-protected aminooxy piperidine derivative.

Step 2: Deprotection and N-methylation to yield O-(1-methylpiperidin-4-yl)hydroxylamine

This step involves the removal of both the phthalimide and Boc protecting groups, followed by N-methylation of the piperidine nitrogen. A one-pot procedure is proposed for efficiency.

  • Reaction Scheme:

    Deprotection and N-methylation Phthalimide_protected tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate Reagents1 1. Hydrazine hydrate Ethanol, reflux Phthalimide_protected->Reagents1 Reagents2 2. Formaldehyde, Formic acid (Eschweiler-Clarke reaction) Reagents1->Reagents2 Product O-(1-methylpiperidin-4-yl)hydroxylamine Reagents2->Product

    Figure 2: Deprotection and N-methylation.
  • Experimental Protocol:

    • Dissolve the product from Step 1 (1.0 eq) in ethanol.

    • Add hydrazine hydrate (4-5 eq) and reflux the mixture for 2-4 hours to cleave the phthalimide group.

    • Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • To the crude aminooxy piperidine, add formic acid (excess) and formaldehyde (excess) for the Eschweiler-Clarke N-methylation.

    • Heat the mixture at 80-100 °C for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 12.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Characterization

Thorough characterization of O-(1-methylpiperidin-4-yl)hydroxylamine is essential to confirm its identity and purity. While specific experimental spectra for this compound are not available in the searched literature, the expected data from standard analytical techniques can be predicted.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the N-methyl group, and the exchangeable protons of the aminooxy group. The piperidine protons would likely appear as complex multiplets in the aliphatic region. The N-methyl group would be a singlet, and the -ONH₂ protons would also appear as a broad singlet.[10][11]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the piperidine ring and the N-methyl group. The chemical shifts would be indicative of a saturated heterocyclic system.[12][13]

Mass Spectrometry
  • LC-MS: Liquid chromatography-mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 131.11.[1][14]

  • Fragmentation Pattern: The mass spectral fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the aminooxy group, providing further structural confirmation.[15][16][17]

Application in Bioconjugation: The Oxime Ligation

O-(1-methylpiperidin-4-yl)hydroxylamine is a valuable reagent for bioconjugation, primarily through the formation of a stable oxime bond with an aldehyde or ketone. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry.[16][18]

The Oxime Ligation: Mechanism and Advantages

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the C=N-O linkage.[16]

Oxime Ligation Mechanism Aminooxy R¹-ONH₂ Intermediate Hemiaminal Intermediate Aminooxy->Intermediate Carbonyl R²-CHO Carbonyl->Intermediate Oxime Oxime (R¹-O-N=CH-R²) Intermediate->Oxime - H₂O

Figure 3: General mechanism of oxime ligation.

Key advantages of the oxime linkage include:

  • Stability: Oxime bonds are significantly more stable to hydrolysis than hydrazone and imine bonds, a critical feature for in vivo applications.[10][15][19] Studies have shown that oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[15]

  • Chemoselectivity: The reaction is highly chemoselective, proceeding efficiently in the presence of other functional groups found in biological systems.[18]

  • Mild Reaction Conditions: Oxime ligation can be performed under mild, aqueous conditions, which is essential for maintaining the integrity of sensitive biomolecules like antibodies.[16]

Experimental Protocol: General Oxime Ligation for Bioconjugation

The following is a general protocol for the conjugation of an aminooxy linker, such as O-(1-methylpiperidin-4-yl)hydroxylamine, to a carbonyl-containing biomolecule (e.g., an antibody with an engineered aldehyde tag).

  • Materials:

    • Carbonyl-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

    • O-(1-methylpiperidin-4-yl)hydroxylamine solution in a compatible solvent (e.g., DMSO).

    • (Optional) Catalyst stock solution (e.g., 100 mM p-phenylenediamine in PBS, pH 7.4).[12]

  • Procedure:

    • Dissolve the carbonyl-containing biomolecule in the reaction buffer to a final concentration of 1-10 µM.[12]

    • Add the O-(1-methylpiperidin-4-yl)hydroxylamine solution to the biomolecule solution to a final concentration of a 5-10 fold molar excess.[12]

    • If using a catalyst, add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[12]

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.[12]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography to remove unreacted linker and catalyst.

Application in Antibody-Drug Conjugate (ADC) Development: A Case Study Framework

While a specific ADC synthesized with O-(1-methylpiperidin-4-yl)hydroxylamine is not detailed in the provided search results, a compelling case study can be constructed based on established principles of ADC design.[20][21][]

  • Objective: To synthesize an ADC by conjugating a potent cytotoxic payload, functionalized with an aldehyde, to a monoclonal antibody (mAb) containing a unique recognition site for the aminooxy linker.

  • Workflow:

    ADC Synthesis Workflow mAb_prep 1. Antibody Preparation (e.g., introduction of an aldehyde tag) Conjugation 3. Oxime Ligation (mAb-CHO + Aminooxy-Linker-Drug) mAb_prep->Conjugation Payload_prep 2. Payload-Linker Synthesis (Aldehyde-functionalized payload) Payload_prep->Conjugation Purification 4. Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (DAR, stability, etc.) Purification->Characterization

    Figure 4: General workflow for ADC synthesis via oxime ligation.
  • Key Considerations for O-(1-methylpiperidin-4-yl)hydroxylamine in this context:

    • Solubility Enhancement: The hydrophilic piperidine moiety can help to offset the hydrophobicity of the payload, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.[4]

    • Linker Stability: The inherent stability of the oxime bond ensures that the payload remains attached to the antibody in circulation, minimizing off-target toxicity.[6]

    • Modulation of Physicochemical Properties: The tertiary amine of the piperidine ring provides a handle for modulating the overall charge and basicity of the linker, which can be fine-tuned to optimize drug release and cellular uptake.[2]

Conclusion and Future Perspectives

O-(1-methylpiperidin-4-yl)hydroxylamine represents a valuable and versatile tool for researchers in drug discovery and development. Its ability to form highly stable oxime bonds under mild conditions makes it an excellent choice for bioconjugation applications, including the synthesis of ADCs. The integral 1-methylpiperidine moiety offers distinct advantages in terms of modulating the physicochemical properties of the resulting conjugates, particularly solubility.

While this guide provides a robust framework for the synthesis and application of this reagent, further research into its specific reaction kinetics, a wider range of applications, and direct comparative studies with other aminooxy linkers would be beneficial. The continued exploration of such well-designed chemical tools will undoubtedly contribute to the advancement of targeted therapeutics and personalized medicine.

References

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). Molecules.
  • Protocol for PEG Aminooxy. (2022). BroadPharm.
  • ADC Case Study-Custom Synthesis of ADC Linker-payload SET. (2018). SlideServe.
  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. (2025). Benchchem.
  • Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents. (2025). Benchchem.
  • Application Notes and Protocols for Oxime Bond Form
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). Molecules.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Science.
  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. (2025). Benchchem.
  • O-(1-Methylpiperidin-4-yl)hydroxylamine. ChemScene.
  • Aminooxy reagents for synthesis and analysis : expanding the role of oxim
  • ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker. (2025). PurePEG.
  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (2010). Chemical and Pharmaceutical Bulletin.
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). Chemistry – A European Journal.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Applic
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). White Rose Research Online.
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021).
  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (2010).
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025). PurePEG.
  • 1-Methyl-4-piperidone synthesis. ChemicalBook.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules.
  • Mass Spectrometry Fragmentation P
  • Methods to Design and Synthesize Antibody-Drug Conjug
  • Master ADC Linker Design: Strategies & Optimiz
  • Hydrolytic Stability of Hydrazones and Oximes. (2008).
  • Study on the stability of the oxime HI 6 in aqueous solution. (1987). Archives of Toxicology.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2020).
  • 1-Methyl-4-piperidone. Wikipedia.
  • Fragment Based Drug Discovery. (2018). Cambridge Healthtech Institute.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025). Benchchem.
  • 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. (2016).
  • A Comparative Guide to the LC-MS/MS Characterization of O-(3-quinolyl)
  • Advantages of dPEG® in ADC Linker Design.
  • The Chemistry Behind ADCs. (2021). Molecules.
  • A Comparative Guide to the In Vivo Stability of Aminooxy-PEG3-Methyl Ester Linkers. (2025). Benchchem.
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0148706). NP-MRD.
  • Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024). International Journal of Pharmaceutical and Bio-Medical Science.
  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021). YouTube.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). Preprints.org.
  • Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. (2006). Bioorganic & Medicinal Chemistry.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of O-(1-Methylpiperidin-4-yl)hydroxylamine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, alkoxyamines serve as critical building blocks for orthogonal ligation strategies. O-(1-methylpiperidin-4-yl)hydroxylamine free base is a highly versatile, structurally optimized secondary amine derivative. By combining the aqueous solubility of a basic piperidine ring with the hyper-nucleophilicity of a hydroxylamine group, this molecule acts as an ideal linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and target-specific oxime ethers.

This guide provides an authoritative breakdown of its molecular properties, the causality behind its chemical behavior, and self-validating protocols for its synthesis and application.

Core Physicochemical Profiling

Understanding the exact mass and structural descriptors of the free base is critical for precise stoichiometric calculations during synthesis and mass spectrometry (MS) validation. The quantitative data for the free base is summarized below based on standardized chemical registries[1],[2].

PropertyValueStructural Significance
Molecular Formula C₆H₁₄N₂O Contains a balanced ratio of lipophilic carbons and polar heteroatoms.
Molecular Weight 130.19 g/mol Low molecular weight fragment, ideal for maintaining drug-like properties (Lipinski's Rule of 5) when used as a linker.
CAS Number 752170-00-6Specific to the free base form (contrast with the dihydrochloride salt: CAS 132710-75-9)[3].
SMILES String CN1CCC(CC1)ONHighlights the N-methyl substitution which prevents unwanted secondary amine side-reactions[1].
Topological Polar Surface Area 38.49 ŲOptimal TPSA for membrane permeability if incorporated into central nervous system (CNS) active agents[1].
LogP -0.0291Highly hydrophilic, ensuring excellent solubility in aqueous buffer systems during bioconjugation[1].

Structural Mechanics: The Alpha-Effect

To utilize O-(1-methylpiperidin-4-yl)hydroxylamine effectively, one must understand the causality behind its reactivity.

Standard aliphatic amines rely solely on the lone pair of the nitrogen atom for nucleophilic attack. However, in this molecule, the oxygen atom directly adjacent to the primary amine donates electron density via lone-pair repulsion—a phenomenon known as the Alpha-Effect . This dramatically lowers the activation energy required for nucleophilic attack on electrophilic centers (like aldehydes or ketones).

Furthermore, the tertiary amine on the piperidine ring (N-methyl) has a pKa of ~9.5, while the alkoxyamine group has a pKa of ~4.5. This distinct pKa gap allows for orthogonal reactivity : by tuning the pH of the reaction buffer, researchers can selectively protonate the piperidine ring for solubility while keeping the alkoxyamine fully deprotonated and nucleophilic.

Experimental Methodologies

Protocol A: Synthesis of the Free Base via Mitsunobu Reaction

Causality of Design: Direct SN2 displacement of 1-methylpiperidin-4-ol is prone to E2 elimination side-reactions due to the basicity of the reagents. The Mitsunobu reaction is selected because it activates the alcohol under mild, redox-neutral conditions, ensuring clean C-O bond formation without elimination.

Step-by-Step Workflow:

  • Activation : Dissolve 1-methylpiperidin-4-ol and N-hydroxyphthalimide (NHPI) in anhydrous THF under inert argon. Cool to 0°C.

  • Coupling : Add Triphenylphosphine (PPh₃), followed by the dropwise addition of Diisopropyl azodicarboxylate (DIAD). The DIAD/PPh₃ complex activates the secondary alcohol, allowing NHPI to attack and form the protected phthalimide intermediate.

  • Deprotection (Hydrazinolysis) : Isolate the intermediate and dissolve in ethanol. Add hydrazine hydrate and reflux. Hydrazine selectively cleaves the phthalimide ring, releasing the free alkoxyamine.

  • Self-Validating QC :

    • TLC: Use a Ninhydrin stain; the primary aminooxy group will manifest as a distinct purple spot.

    • GC-MS: Confirm success by observing the exact molecular ion peak at m/z 130.1 corresponding to C₆H₁₄N₂O.

Synthesis A 1-Methylpiperidin-4-ol (Starting Material) B Mitsunobu Reaction (PPh3, DIAD, NHPI) A->B Step 1 C Phthalimide Intermediate (Protected) B->C D Hydrazinolysis (NH2NH2, EtOH) C->D Step 2 E O-(1-Methylpiperidin-4-yl)hydroxylamine (Free Base) D->E

Two-step synthesis workflow of O-(1-methylpiperidin-4-yl)hydroxylamine via Mitsunobu reaction.

Protocol B: Target-Specific Oxime Ligation

Causality of Design: The reaction between the free base and a target carbonyl must be conducted in a specific pH window (4.5–6.0). If the pH is too high, the target carbonyl is not sufficiently electrophilic. If the pH is too low (<3.0), the alkoxyamine becomes fully protonated (ammonium salt) and loses its nucleophilicity. The pH 4.5–6.0 range is the kinetic "sweet spot."

Step-by-Step Workflow:

  • Buffer Preparation : Prepare a 100 mM sodium acetate buffer adjusted to pH 5.0.

  • Conjugation : Mix equimolar amounts of O-(1-methylpiperidin-4-yl)hydroxylamine and the target aldehyde/ketone in the buffer. Stir at room temperature for 2–4 hours.

  • Self-Validating QC :

    • LC-MS: Monitor the transition from the unstable hemiaminal intermediate to the final oxime ether. Validation is confirmed by a mass shift of -18 Da (loss of H₂O) from the intermediate mass.

Ligation Nuc Alkoxyamine Free Base Hem Hemiaminal Intermediate Nuc->Hem Nucleophilic Attack Elec Target Carbonyl (Aldehyde/Ketone) Elec->Hem pH 4.5-6.0 Prod Oxime Ether Conjugate Hem->Prod Dehydration (-H2O)

Mechanistic pathway of oxime ligation utilizing the alkoxyamine free base.

References

  • [3] 2-(2-methanesulfonylethyl)piperidine hydrochloride (Contains CAS 132710-75-9 data). Accela ChemBio. URL: [Link]

Sources

In-Depth Technical Guide: Elucidating the pKa Values of O-(1-Methylpiperidin-4-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid dissociation constant (


) of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable prerequisite in drug development. It dictates lipophilicity (

), membrane permeability, and optimal salt selection. This whitepaper provides a rigorous structural analysis and theoretical derivation of the

values for O-(1-methylpiperidin-4-yl)hydroxylamine (CAS: 752170-00-6)[1]. Furthermore, it establishes self-validating experimental protocols to empirically verify these values, ensuring absolute data integrity for downstream formulation workflows.

Molecular Architecture & Electronic Causality

O-(1-methylpiperidin-4-yl)hydroxylamine is a dual-basic scaffold characterized by two distinct ionizable centers:

  • The Piperidine Nitrogen (N1): A tertiary cyclic amine.

  • The Hydroxylamine Nitrogen (-O-NH

    
    ):  A primary amine directly bonded to an electronegative oxygen atom at the C4 position of the ring.
    

The basicity of an amine is fundamentally governed by the availability of its lone pair to accept a proton. In this molecule, the two basic centers interact via through-bond inductive effects (-I effect). The highly electronegative -O-NH


 group at the C4 position pulls electron density away from the piperidine ring. Although this inductive effect must propagate across three sigma bonds (C4-C3-C2-N1), it significantly attenuates the electron density at the N1 lone pair, thereby lowering its 

compared to an unsubstituted piperidine ring.

Conversely, the hydroxylamine nitrogen suffers from massive electron delocalization due to the directly adjacent oxygen atom. This proximity effect drastically suppresses its basicity compared to standard primary aliphatic amines.

Comparative Analysis

To establish a baseline for our theoretical derivation, we must analyze the empirical


 values of isolated structural analogs.
CompoundIonizable GroupExperimental

Reference
PiperidineSecondary Amine11.28[2]
1-MethylpiperidineTertiary Amine10.08[3]
4-HydroxypiperidineSecondary Amine10.74[4]
O-MethylhydroxylaminePrimary Amine (-O-NH

)
4.60[5]
O-(1-Methylpiperidin-4-yl)hydroxylamine Hydroxylamine Nitrogen ~4.60 (Est.) Derived
O-(1-Methylpiperidin-4-yl)hydroxylamine Piperidine Nitrogen ~9.54 (Est.) Derived

Theoretical Derivation

Using Linear Free-Energy Relationships (LFER), we can extrapolate the exact


 values of our target molecule by quantifying the inductive deltas of its substituents.
  • Deriving the Piperidine Nitrogen

    
    :  The 
    
    
    
    of unsubstituted piperidine is 11.28[2]. Substituting a hydroxyl group at the C4 position yields 4-hydroxypiperidine, which exhibits a
    
    
    of 10.74[4]. This proves that the electron-withdrawing inductive effect of an oxygen atom at the C4 position lowers the piperidine basicity by exactly 0.54 units. Applying this identical delta to our core tertiary scaffold, 1-methylpiperidine (
    
    
    = 10.08)[3], we estimate the
    
    
    of 1-methylpiperidin-4-ol to be ~9.54. Because the -O-NH
    
    
    group exerts a nearly identical inductive pull through the sigma-bond framework as a hydroxyl group, the
    
    
    of the tertiary piperidine nitrogen in our target molecule is confidently estimated at 9.54 ± 0.15 .
  • Deriving the Hydroxylamine Nitrogen

    
    :  The reference compound, O-methylhydroxylamine, exhibits a 
    
    
    
    of 4.60[5]. The bulky 1-methylpiperidin-4-yl substituent provides a negligible difference in electron donation compared to a simple methyl group. Thus, the
    
    
    of the hydroxylamine nitrogen remains unperturbed and is estimated at 4.60 ± 0.10 .

G A pH < 4.0 Diprotonated Species Piperidine N: (+) Hydroxylamine N: (+) B pH 4.6 - 9.4 Monoprotonated Species Piperidine N: (+) Hydroxylamine N: (Neutral) A->B pKa1 ~ 4.6 (-H+ from O-NH3+) C pH > 10.0 Unprotonated Species Piperidine N: (Neutral) Hydroxylamine N: (Neutral) B->C pKa2 ~ 9.5 (-H+ from Piperidine NH+)

Protonation state transitions of O-(1-methylpiperidin-4-yl)hydroxylamine across the pH gradient.

Experimental Methodologies (Self-Validating Protocols)

Theoretical derivations must be empirically grounded. As a standard of scientific integrity, relying on a single analytical method introduces the risk of systematic error. We mandate the use of orthogonal, self-validating systems: Potentiometric Titration (for macroscopic thermodynamics) and


H-NMR Titration  (for microscopic, site-specific assignment).
Protocol 1: Potentiometric Titration (Thermodynamic Gold Standard)

Causality & Validation: Potentiometry measures the global change in hydrogen ion concentration. However, standard sigmoidal titration curves can obscure exact equivalence points due to buffering artifacts at the pH extremes. To make this system self-validating, we apply a Gran plot transformation . The Gran plot linearizes the data, forcing the x-intercepts to mathematically validate the equivalence points, ensuring the extracted


 values are absolute and free from electrode non-linearity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mmol of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride in 50 mL of degassed, deionized water. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere. (Argon prevents CO

    
     absorption, which would form carbonic acid and artificially skew the basic 
    
    
    
    ).
  • Data Acquisition: Record the pH after each 0.05 mL addition, ensuring thermodynamic equilibrium is reached (drift < 0.001 pH/min).

  • Gran Plot Extraction: Convert the raw curve into a Gran plot. Extract

    
     and 
    
    
    
    at the exact half-equivalence points validated by the linear x-intercepts.
Protocol 2: H-NMR Titration (Site-Specific Elucidation)

Causality & Validation: Macroscopic potentiometry cannot definitively assign which


 belongs to which nitrogen in a dual-basic system. By tracking the chemical shift (

) of protons directly adjacent to the basic centers, we create a site-specific, self-validating system. The protonation state directly alters local magnetic shielding.

Workflow S1 Sample Prep 5 mM in D2O S2 pH Adjustment Titrate DCl/NaOD S1->S2 S3 NMR Acquisition 1H-NMR at 298K S2->S3 S4 Data Extraction Track N-CH3 shift S3->S4 S5 Curve Fitting Henderson-Hasselbalch S4->S5

Self-validating 1H-NMR titration workflow for site-specific pKa determination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM solution of the analyte in D

    
    O. Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).
    
  • pH Adjustment: Prepare 12 aliquots. Adjust the

    
     of each aliquot using dilute DCl and NaOD to span a 
    
    
    
    range of 2.0 to 12.0. (Note: Convert
    
    
    to pH using the standard isotopic equation:
    
    
    ).
  • Acquisition: Acquire

    
    H-NMR spectra for each aliquot at 298 K.
    
  • Tracking:

    • Track the N-CH

      
       protons  (shifting from ~2.2 ppm in the free base to ~2.8 ppm upon protonation). The inflection point of this specific curve definitively isolates the piperidine 
      
      
      
      .
    • Track the C4-H proton (multiplet ~3.5 ppm) to observe the secondary shift caused by the protonation of the adjacent -O-NH

      
       group, isolating the hydroxylamine 
      
      
      
      .
  • Validation: Fit the chemical shift vs. pH data to the Henderson-Hasselbalch equation using non-linear regression.

Implications for Drug Development

The dual


 profile (~4.60 and ~9.54) of O-(1-methylpiperidin-4-yl)hydroxylamine has profound implications for pharmaceutical formulation:
  • Salt Selection: The molecule can easily form highly stable dihydrochloride salts at a pH < 3.0. For physiological compatibility, a monohydrochloride salt can be isolated at a pH of ~7.0, where the piperidine nitrogen is ionized but the hydroxylamine is neutral.

  • Lipophilicity & BBB Penetration: At physiological pH (7.4), the hydroxylamine group (

    
     4.60) will be entirely unprotonated, while the piperidine nitrogen (
    
    
    
    9.54) will be >99% protonated. Consequently, the molecule exists predominantly as a monocation in systemic circulation. This limits passive diffusion across the Blood-Brain Barrier (BBB) compared to its neutral free-base form, a critical factor if the target receptor resides within the central nervous system.

References

  • ChemBK. "1-Methylpiperidine - Physico-chemical Properties." Source: ChemBK. URL:[Link]

  • Williams, R. "pKa Data Compiled by R. Williams." Source: Organic Chemistry Data. URL: [Link]

Sources

Technical Guide & Safety Data Sheet: O-(1-Methylpiperidin-4-yl)hydroxylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: O-(1-Methylpiperidin-4-yl)hydroxylamine Dihydrochloride

  • CAS Number: 132710-75-9 (Dihydrochloride salt) | 752170-00-6 (Free Base)

  • Version: 2.0 (Technical Application & Safety Standard)

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride, a critical building block in medicinal chemistry. Unlike standard Safety Data Sheets (SDS) that list generic hazards, this document synthesizes safety protocols with experimental utility. This reagent is primarily used to introduce the N-methyl-4-aminooxypiperidine moiety, a common pharmacophore in kinase inhibitors and GPCR ligands due to its ability to modulate solubility and metabolic stability.

Product Identifiers
ParameterSpecification
Chemical Name O-(1-Methylpiperidin-4-yl)hydroxylamine dihydrochloride
Synonyms 4-(Aminooxy)-1-methylpiperidine 2HCl; 1-Methyl-4-(aminooxy)piperidine dihydrochloride
CAS Number 132710-75-9 (Dihydrochloride)
Molecular Formula C₆H₁₆Cl₂N₂O
Molecular Weight 203.11 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO; sparingly soluble in DCM

Hazard Profiling & Risk Assessment

The "Why" Behind the Hazards

While GHS classifications provide a baseline, understanding the chemical causality of these hazards ensures better risk mitigation in the lab.

  • Acidity & Corrosivity (The Dihydrochloride Factor): As a dihydrochloride salt, this compound releases two equivalents of hydrochloric acid upon hydrolysis or contact with mucous membranes. This shifts the local pH drastically, causing immediate irritation or potential chemical burns, distinct from the toxicity of the parent amine.

  • Hydroxylamine Reactivity: The aminooxy (-O-NH₂) group is a potent nucleophile (alpha-effect). It can react non-specifically with biological carbonyls (aldehydes/ketones) in tissues, leading to cytotoxicity.

  • Sensitization Potential: Hydroxylamine derivatives are known structural alerts for skin sensitization. Repeated exposure may induce an immune response.

GHS Classification (29 CFR 1910.1200)
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335May cause respiratory irritation.

Safe Handling & Experimental Workflow

Expert Insight: The primary experimental failure mode with this reagent is hygroscopicity . The dihydrochloride salt avidly absorbs atmospheric moisture, altering the effective molecular weight and leading to stoichiometric errors in synthesis.

Best Practice Protocol
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator for long-term storage.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise stoichiometry.

  • Reaction Setup: When using as a nucleophile, an auxiliary base (e.g., DIPEA, Pyridine) is required to neutralize the HCl and liberate the free alkoxyamine.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling this reagent from storage to reaction, integrating safety checks.

SafeHandling Start Reagent Retrieval (Cold Storage 4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open in Fume Hood (PPE: Gloves, Goggles) Equilibrate->Open Check Humidity Weigh Weighing Step (Rapid / Inert Gas) Open->Weigh Dissolve Solubilization (Water/DMSO) Weigh->Dissolve Neutralize In-situ Neutralization (Add Base: DIPEA/TEA) Dissolve->Neutralize Release Free Base React Reaction Initiation (Aldehyde/Ketone Target) Neutralize->React Nucleophilic Attack

Figure 1: Operational workflow for handling hygroscopic amine salts to ensure stoichiometric accuracy and safety.

Emergency Response Framework

In the event of exposure, the response must be immediate and specific to the acidic nature of the salt.

Self-Validating Response Steps
  • Eye Contact: Do not just rinse; force the eyelids open . The salt can lodge in the cul-de-sac of the eye, causing continuous acid release. Flush for a minimum of 15 minutes.

  • Skin Contact: Wash with soap and water.[2][3] Validation: If redness persists after 15 minutes, the acid neutralization was insufficient; seek medical attention.

  • Spill Cleanup: Do not sweep dry dust (inhalation risk). Cover with a wet paper towel to dissolve the salt, then wipe up. Treat the waste as hazardous chemical waste.

Visualization: Emergency Triage Logic

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15+ min Lift Eyelids Eye->ActionEye ActionSkin Wash Soap/Water Remove Clothing Skin->ActionSkin ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Evaluation ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Decision tree for immediate emergency response, prioritizing rapid decontamination.

Stability & Reactivity

Understanding the chemical stability is crucial for both safety and shelf-life.

  • Chemical Stability: Stable under recommended storage conditions. The dihydrochloride salt is significantly more stable to oxidation than the free base.

  • Conditions to Avoid:

    • Moisture: Causes clumping and hydrolysis.

    • Strong Oxidizing Agents: Can react violently with the hydroxylamine moiety (potential for N-oxide formation or cleavage).

    • Strong Bases: Will liberate the free amine, which is volatile and more prone to oxidation.

  • Decomposition Products: Hazardous decomposition may form Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen chloride gas (HCl).

Toxicology & Ecological Information

Note: Specific toxicological data (LD50) for this specific CAS is limited. Data is extrapolated from structural analogues (piperidine and hydroxylamine derivatives).

  • Acute Toxicity: Harmful if swallowed. The piperidine ring suggests potential for CNS effects at high doses, while the hydroxylamine group poses blood toxicity risks (methemoglobinemia) upon chronic exposure.

  • Carcinogenicity: Hydroxylamine and its salts are suspected of causing cancer (Category 2).[1] Handle with caution as a potential mutagen.

  • Ecological Impact: Do not allow product to reach ground water or sewage systems. Amines are generally toxic to aquatic life due to pH alteration and nitrogen load.

References

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperidine derivatives. Retrieved March 6, 2026, from [Link]

Sources

The Isomer Divergence: A Technical Guide to N- vs. O-Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergence between O-substituted and N-substituted hydroxylamine derivatives.

Executive Summary

Hydroxylamine (


) derivatives exist in two primary isomeric forms: N-substituted  (

) and O-substituted (

, alkoxyamines). While structurally isomeric, these compounds exhibit orthogonal reactivity profiles, distinct acid-base properties, and divergent biological mechanisms.[1]

For the drug development scientist, distinguishing these isomers is critical:

  • O-Substituted derivatives are the gold standard for stable bioconjugation (oxime ligation) and serve as potent inhibitors of DNA repair (e.g., Methoxyamine).

  • N-Substituted derivatives function as radical scavengers, spin traps (Nitrones), and metal chelators, but carry higher risks of mutagenicity and hematotoxicity (methemoglobinemia).

This guide provides the mechanistic grounding to select, synthesize, and utilize the correct isomer for specific research applications.

Structural & Electronic Properties[1]

The position of the substituent (


) dictates the electronic environment of the nitrogen lone pair, fundamentally altering basicity and nucleophilicity.
Basicity (pKa)

A defining difference is the acidity of the conjugate acid. O-substitution significantly lowers the basicity of the nitrogen compared to N-substitution.

PropertyN-Substituted (

)
O-Substituted (

)
Hydroxylamine (

)
pKa (Conjugate Acid) ~ 5.96 ~ 4.60 6.03
Hybridization

(Pyramidal)

(Pyramidal)

Dominant Effect Inductive donation from Alkyl (+I) stabilizes cation.Inductive withdrawal by Oxygen (-I) destabilizes cation.[1]Reference
Physiological State (pH 7.4) ~3-5% Protonated< 0.2% Protonated (Mostly neutral)~4% Protonated

Mechanistic Insight: The lower pKa of O-substituted hydroxylamines ensures they exist primarily as free bases at physiological pH, enhancing their effective concentration for nucleophilic attacks in biological media, despite being intrinsically less basic.[1]

The Alpha Effect

Both isomers exhibit the Alpha Effect —enhanced nucleophilicity due to the repulsion between adjacent lone pairs on Nitrogen and Oxygen. However, the steric bulk in N-substituted derivatives often dampens this effect compared to the unhindered


 group in O-substituted derivatives.

Reactivity Profiles: The Carbonyl Fork

The most critical functional divergence occurs during reaction with carbonyl electrophiles (Aldehydes/Ketones).[1] This "Reactivity Fork" determines whether a stable conjugate or a reactive intermediate is formed.[1]

Pathway Analysis
  • O-Substituted (Alkoxyamines): React to form Oxime Ethers .[1]

    • Stability:[1][2][3][4] Hydrolytically stable (requires acidic conditions to reverse).[1] Thermodynamically favored.[1]

    • Application: Bioconjugation (e.g., attaching payloads to antibodies via aldehyde tags).[1]

  • N-Substituted: React to form Nitrones .

    • Stability:[1][2][3][4] Kinetic products.[1] Susceptible to hydrolysis or [3+2] cycloaddition.[1]

    • Application: Spin trapping (ROS detection), dipolarophiles in synthesis.[1]

ReactivityFork cluster_0 Reagent Selection Carbonyl Carbonyl (R-CHO) N_Sub N-Substituted (R-NH-OH) Carbonyl->N_Sub + O_Sub O-Substituted (H2N-O-R) Carbonyl->O_Sub + Nitrone Nitrone (R-CH=N(O)R) N_Sub->Nitrone Dehydration (Kinetic/Reversible) Oxime Oxime Ether (R-CH=N-O-R) O_Sub->Oxime Dehydration (Thermodynamic/Stable) SpinTrap Spin Trap / Cycloaddition Nitrone->SpinTrap BioConj Bioconjugation / Stability Oxime->BioConj

Figure 1: The Reactivity Fork.[1] Selection of the hydroxylamine isomer dictates the stability and utility of the resulting C=N bond.

Synthesis Strategies

Direct alkylation of hydroxylamine (


) is chemically "dirty," often yielding mixtures of N-mono, N,O-di, and N,N-di substituted products due to the higher nucleophilicity of the nitrogen. Selective protocols are required.[1]
Synthesis of O-Substituted Hydroxylamines (Alkoxyamines)

The Challenge: Prevent N-alkylation. The Solution: Use of N-protected precursors (e.g., N-hydroxyphthalimide) followed by O-alkylation and deprotection.

  • Method: Mitsunobu Reaction or Alkyl Halide Substitution.[1][5]

  • Precursor: N-Hydroxyphthalimide or N-Boc-Hydroxylamine.[1]

  • Deprotection: Hydrazine (Ing-Manske) or Acid (TFA/HCl).[1]

Synthesis of N-Substituted Hydroxylamines

The Challenge: Stop reduction before the amine stage (


).
The Solution:  Controlled reduction of higher oxidation states.[1]
  • Method A: Reduction of Nitro compounds (

    
    ) using Zn/NH4Cl or partial hydrogenation.[1]
    
  • Method B: Reduction of Oximes (

    
    ) using Pyridine-Borane or NaCNBH3 at controlled pH.[1]
    

SynthesisTree Start Target Molecule Decision Isomer Required? Start->Decision OSub O-Substituted (Alkoxyamine) Decision->OSub O-Linkage NSub N-Substituted (Hydroxylamine) Decision->NSub N-Linkage Prot 1. Protect N (N-Hydroxyphthalimide) OSub->Prot Red1 Route A: Reduction of Nitro (Zn / NH4Cl) NSub->Red1 Red2 Route B: Reduction of Oxime (NaCNBH3 / pH 4) NSub->Red2 Alk 2. O-Alkylation (Mitsunobu / R-X) Prot->Alk Deprot 3. Deprotection (Hydrazine / Acid) Alk->Deprot

Figure 2: Synthetic Decision Tree. Distinct pathways are required to ensure regioselectivity.

Biological Interface: Toxicity vs. Therapeutics[1]

O-Substituted: The DNA Repair Inhibitor

Mechanism: Methoxyamine (


) acts as a specific inhibitor of the Base Excision Repair (BER) pathway.[6]
  • Chemotherapy (e.g., Temozolomide) creates DNA lesions.[1]

  • Glycosylases remove the base, creating an Apurinic/Apyrimidinic (AP) site (an aldehyde).[1]

  • Methoxyamine reacts with the AP site aldehyde to form a stable oxime adduct.[1]

  • APE1 (Endonuclease) cannot cleave the oxime adduct.[1]

  • Result: Blocked repair

    
     DNA strand breaks 
    
    
    
    Apoptosis (Synthetic Lethality).[1]
N-Substituted: The Radical Generator

Mechanism: N-substituted hydroxylamines are metabolically active and often toxic.[1]

  • Methemoglobinemia: N-sub derivatives oxidize Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), impairing oxygen transport.[1]
  • Mutagenicity: N-methylhydroxylamine reacts with Cytosine (likely at the C5-C6 bond or N4), causing transition mutations (C

    
     T).[1]
    
  • Radical Stress: They can undergo auto-oxidation to generate superoxide anions and nitroxide radicals.[1]

Experimental Protocols

Protocol A: Synthesis of O-Benzylhydroxylamine (Mitsunobu Route)

Use this for creating stable O-substituted reagents.

  • Reagents: N-Hydroxyphthalimide (1.0 eq), Benzyl Alcohol (1.0 eq), Triphenylphosphine (1.1 eq), THF (anhydrous).[1]

  • Coupling: Cool solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.1 eq) dropwise. Stir at RT for 12h.[1]

  • Isolation: Concentrate and purify the intermediate N-benzyloxyphthalimide by flash chromatography.

  • Deprotection: Dissolve intermediate in DCM/MeOH. Add Hydrazine hydrate (3.0 eq).[1] Stir 1-2h (white precipitate of phthalhydrazide forms).

  • Workup: Filter precipitate. Concentrate filtrate.[1] Acidify with HCl to form salt, wash with ether, then basify to release free amine if needed.[1]

Protocol B: Kinetic Comparison of Oxime vs. Nitrone Formation

Use this to validate the reactivity of your synthesized isomer.

  • Setup: Prepare 50 mM solutions of (a) O-Benzylhydroxylamine and (b) N-Benzylhydroxylamine in Phosphate Buffer (

    
     7.4, 
    
    
    
    ).
  • Reaction: Add 1.0 eq of Cyclohexanone to each NMR tube.

  • Monitoring: Acquire

    
    -NMR spectra at t=5 min, 1h, 12h.
    
  • Observation:

    • Tube A (O-Sub): Rapid disappearance of ketone.[1] Appearance of distinct oxime ether signals. No hydrolysis observed over 12h.[1]

    • Tube B (N-Sub): Slower evolution.[1][2] Appearance of Nitrone signals (often broad).[1] Potential equilibrium observed (presence of free ketone) depending on concentration.[1]

References

  • pKa and Physical Properties

    • Bissot, T. C., et al.[1][7] "The Physical and Chemical Properties of the Methylhydroxylamines." Journal of the American Chemical Society, 1957.[1][7] Link

    • NIST Chemistry WebBook.[1] "Hydroxylamine, O-methyl-."[1][8] Link

  • Synthetic Methodologies

    • Khlestkin, V. K., et al.[1] "Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry." Current Organic Chemistry, 2003.[1] Link

    • BenchChem.[1] "Comparing reactivity of O-(2-Chloro-6-fluorobenzyl)hydroxylamine with other hydroxylamines." Link

  • Biological Mechanisms (BER & Toxicity)

    • Liu, L., et al.[1] "Methoxyamine-mediated inhibition of base excision repair sensitizes human colon cancer cells to 5-fluorouracil."[1] Scientific Reports, 2013.[1] Link

    • Budowsky, E. I., et al.[1][8] "Mechanism of the mutagenic action of hydroxylamine.[8][9] Reaction of hydroxylamine and O-methylhydroxylamine with the cytosine nucleus." Biochimica et Biophysica Acta, 1971.[1][8] Link

    • Gross, P., et al.[1] "Two mechanisms for toxic effects of hydroxylamines in human erythrocytes."[1][10] Toxicology, 1985.[1] Link

  • Reactivity & Nitrones

    • Roca-López, D., et al.[1] "Revisiting oxime–nitrone tautomerism." RSC Advances, 2016.[1] Link

Sources

Methodological & Application

Application Note: Synthesis of Solubilizing Oxime Ethers via O-(1-Methylpiperidin-4-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for installing the 1-methylpiperidin-4-yloxy moiety onto ketone or aldehyde substrates. This specific structural motif is a "privileged scaffold" in medicinal chemistry, frequently employed to enhance the aqueous solubility and pharmacokinetic profile of lipophilic drug candidates. By converting a carbonyl group into a basic oxime ether, researchers can introduce a solubilizing amine handle without significantly altering the steric bulk of the parent molecule.

Core Applications
  • Solubility Enhancement: Introduction of a basic center (

    
    ) allows for salt formation (e.g., HCl, mesylate), drastically improving water solubility.
    
  • ADME Tuning: Modulation of lipophilicity (

    
    ) and metabolic stability.
    
  • Linker Chemistry: Creating stable oxime linkages for PROTACs or antibody-drug conjugates (ADCs).

Strategic Rationale & Mechanism

The "Solubility Handle" Strategy

Many lead compounds fail due to poor physicochemical properties. The O-(1-methylpiperidin-4-yl)hydroxylamine reagent serves as a "plug-and-play" solution. Unlike simple alkyl chains, the piperidine ring provides a basic nitrogen that can be protonated at physiological pH, facilitating dissolution in gastric media.

Reaction Mechanism

The reaction is a condensation between the nucleophilic oxygen-substituted amine (alkoxyamine) and an electrophilic carbonyl. It proceeds via a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration.

Critical Insight: The reaction rate exhibits a bell-shaped pH dependence.

  • Low pH (< 3): The amine is fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • High pH (> 6): The carbonyl oxygen is not sufficiently activated by protonation.

  • Optimal pH (4.5): Balances nucleophilicity of the amine with electrophilicity of the carbonyl.

Pathway Visualization

OximeSynthesis Reagent Reagent Salt (R-O-NH2 • 2HCl) FreeBase Free Base Generation (In situ) Reagent->FreeBase Base (Pyridine/NaOAc) Intermediate Tetrahedral Intermediate FreeBase->Intermediate + Ketone/Aldehyde (Nucleophilic Attack) Product Oxime Ether Product Intermediate->Product - H2O (Acid Catalysis)

Figure 1: Mechanistic workflow for the condensation of alkoxyamines with carbonyls.

Experimental Protocols

Materials & Equipment[1][2]
  • Reagent: O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (CAS 752170-00-6).

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Pyridine (anhydrous).

  • Bases: Sodium Acetate (NaOAc), Pyridine, Triethylamine (

    
    ).
    
Method A: The Pyridine/Ethanol Standard (Robust)

Best for: Stable, non-volatile ketones requiring thermal activation.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ketone Substrate (1.0 equiv) in absolute Ethanol (0.1 M concentration).

  • Reagent Addition: Add O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (1.2 – 1.5 equiv).

  • Base Addition: Add Pyridine (3.0 – 5.0 equiv).

    • Expert Note: Pyridine acts as both a base to free the amine and a weak acid catalyst (pyridinium) to assist dehydration.

  • Reaction: Heat the mixture to reflux (

    
    C) under nitrogen. Monitor by LCMS/TLC.
    
    • Time: Typically 2–16 hours.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol and most Pyridine.

    • Redissolve residue in DCM or EtOAc.

    • Wash: Wash with saturated

      
       (aq) or water. DO NOT wash with acid , or you will extract your basic product into the aqueous layer.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Mild Conditions (Acid-Sensitive Substrates)

Best for: Aldehydes or substrates sensitive to high heat.

  • Preparation: Dissolve Substrate (1.0 equiv) in Methanol (0.1 M).

  • Buffer System: Add O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (1.2 equiv) and anhydrous Sodium Acetate (NaOAc, 2.5 equiv).

    • Expert Note: NaOAc buffers the HCl released from the salt, maintaining the pH near the optimal 4.5 window.

  • Reaction: Stir at Room Temperature (25°C) for 4–24 hours.

  • Workup: Similar to Method A.

Data Presentation: Optimization Parameters

ParameterCondition A (Standard)Condition B (Mild)Effect on Outcome
Solvent Ethanol (Reflux)Methanol (RT)Reflux drives difficult sterics; MeOH is better for solubility of salts.
Base Pyridine (Excess)NaOAc (2.5 eq)Pyridine buffers effectively but is harder to remove; NaOAc is mild.
Catalyst Pyridinium HCl (In situ)Acetic Acid (In situ)Acid catalysis is required for the dehydration step.
Isomer Ratio Thermodynamic Mix (E/Z)Kinetic MixHigh temp favors the thermodynamic isomer (usually E).

Purification & Characterization (Self-Validating System)

The purification of piperidine-containing molecules presents a specific challenge: streaking on silica gel due to interaction with acidic silanols.

Purification Protocol
  • Stationary Phase: Use Silica Gel neutralized with amine.

  • Mobile Phase: DCM / Methanol /

    
     (e.g., 90:10:1) or DCM / MeOH / 
    
    
    
    .
    • Why: The ammonia/triethylamine competes for silanol sites, allowing the basic product to elute as a sharp band.

  • Alternative: Use neutral or basic Alumina if the product is acid-sensitive.

Validation Criteria (QC)
  • LCMS: Look for

    
    . Note that the piperidine nitrogen will readily protonate.
    
  • NMR (

    
    ): 
    
    • Diagnostic Signal: The proton on the 4-position of the piperidine ring (attached to the oxygen) typically appears as a multiplet around

      
       3.8 – 4.2 ppm.
      
    • N-Methyl: Singlet around

      
       2.2 – 2.3 ppm.
      
    • Isomers: You may see two sets of signals for the oxime isomers (E and Z).[1]

Isomerism Workflow

Isomers Crude Crude Reaction Mix (E/Z Isomers) Analysis 1H NMR Analysis Crude->Analysis Decision Isomer Separation Required? Analysis->Decision Flash Flash Chromatography (DCM/MeOH/NH3) Decision->Flash Low Resolution Needed PrepHPLC Prep-HPLC (Basic Buffer: NH4HCO3) Decision->PrepHPLC High Resolution Needed Final Pure E-Isomer (Thermodynamic) Flash->Final PrepHPLC->Final

Figure 2: Decision tree for handling E/Z oxime isomers.

References

  • Jautelat, R., et al. (2022).[2] The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Pharmaceuticals, 15(1), 66. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Oximes and Oxime Ethers. Retrieved October 26, 2023, from [Link]

  • Perumal, P. T., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for Pyridine-Mediated Coupling of O-(1-methylpiperidin-4-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of O-(1-methylpiperidin-4-yl)hydroxylamine in Modern Drug Discovery

O-(1-methylpiperidin-4-yl)hydroxylamine is a valuable building block in medicinal chemistry, frequently incorporated into molecules destined for drug discovery pipelines. Its unique structure, featuring a reactive hydroxylamine moiety coupled with a saturated heterocyclic piperidine ring, offers a versatile scaffold for the synthesis of novel chemical entities. The piperidine ring can enhance aqueous solubility and modulate pharmacokinetic properties, while the hydroxylamine group provides a key reactive handle for the formation of stable amide-like linkages, known as hydroxamic esters or N-acyl-O-alkylhydroxylamines. These linkages are found in a variety of biologically active compounds, and the ability to efficiently and selectively form them is of paramount importance to researchers in the pharmaceutical and biotechnology sectors.

This application note provides a detailed guide to the use of pyridine as a base in the N-acylation of O-(1-methylpiperidin-4-yl)hydroxylamine with carboxylic acids and their activated derivatives. We will delve into the mechanistic rationale for employing pyridine, present robust experimental protocols, and offer insights to ensure successful and reproducible coupling reactions.

The Dual Role of Pyridine in Acylation Chemistry: A Mechanistic Perspective

Pyridine is a commonly employed base in organic synthesis, and its role in the acylation of nucleophiles like O-(1-methylpiperidin-4-yl)hydroxylamine is multifaceted. It serves not only as an acid scavenger but can also act as a nucleophilic catalyst, significantly influencing the reaction rate and outcome.

1. Acid Scavenging: When coupling a carboxylic acid with O-(1-methylpiperidin-4-yl)hydroxylamine, particularly when using an acyl chloride or a coupling reagent that generates an acidic byproduct (e.g., HCl from an acyl chloride, or protonated species from carbodiimides), a base is required to neutralize the acid.[1] Failure to do so would lead to the protonation of the nucleophilic hydroxylamine, rendering it unreactive. Pyridine, with a pKa of its conjugate acid around 5.2, is sufficiently basic to sequester these acidic byproducts, allowing the coupling reaction to proceed to completion.

2. Nucleophilic Catalysis: In reactions involving acyl chlorides or anhydrides, pyridine can function as a nucleophilic catalyst. It attacks the electrophilic carbonyl carbon of the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the O-alkylhydroxylamine than the original acylating agent. This catalytic pathway is particularly effective for less reactive nucleophiles or sterically hindered substrates. A related and more potent nucleophilic catalyst is 4-(dimethylamino)pyridine (DMAP), which is often used in catalytic amounts alongside a stoichiometric amount of a weaker base like pyridine or triethylamine.[2]

The choice between direct acylation and a carbodiimide-mediated coupling will depend on the stability and availability of the starting carboxylic acid. The use of an acyl chloride is often more rapid, while carbodiimide coupling is milder and suitable for sensitive substrates. In both scenarios, pyridine plays a crucial role in ensuring the efficiency of the reaction.

Experimental Protocols

Two primary protocols are presented below: one for the coupling using an acyl chloride and another for a carbodiimide-mediated reaction.

Protocol 1: Acylation with an Acyl Chloride using Pyridine

This protocol describes the N-acylation of O-(1-methylpiperidin-4-yl)hydroxylamine with a representative acyl chloride, benzoyl chloride.

Materials:

  • O-(1-methylpiperidin-4-yl)hydroxylamine

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve O-(1-methylpiperidin-4-yl)hydroxylamine (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Add anhydrous pyridine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • To the stirred solution, add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-benzoyl-O-(1-methylpiperidin-4-yl)hydroxylamine.

Protocol 2: Carbodiimide-Mediated Coupling using Pyridine

This protocol is suitable for coupling a carboxylic acid directly with O-(1-methylpiperidin-4-yl)hydroxylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

  • Carboxylic acid (e.g., Benzoic acid)

  • O-(1-methylpiperidin-4-yl)hydroxylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, to suppress racemization and improve efficiency)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt or HOAt (1.1 eq, if used) in anhydrous DCM or DMF (0.1-0.2 M).

  • Add O-(1-methylpiperidin-4-yl)hydroxylamine (1.1 eq) and pyridine (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-acylation of O-alkylhydroxylamines based on analogous reactions reported in the literature. Please note that yields are substrate-dependent and may require optimization.

Acylating Agent/MethodNucleophileBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Benzoyl ChlorideN-(pyridin-2-ylmethyl)acetamideDIPEA (1.5)CH₂Cl₂rt383[3]
Acetic Anhydride4-methyl piperidinePyridine-1402-[4]
T3PVarious aminesPyridineEtOAcrt1-1680-95[5]
Benzoyl Chloride4-methyl piperidineTriethylamine (2.0)Ketonert285[6]
Carboxylic Acid/EDCAminesPyridineDCM/DMF0 to rt4-24-[7]

DIPEA: N,N-Diisopropylethylamine; T3P: Propanephosphonic acid anhydride; rt: room temperature.

Visualizing the Workflow

The following diagram illustrates the general workflow for the pyridine-mediated coupling of a carboxylic acid (or its activated form) with O-(1-methylpiperidin-4-yl)hydroxylamine.

G cluster_start Starting Materials cluster_activation Activation (Optional) cluster_reaction Coupling Reaction cluster_process Workup & Purification cluster_end Final Product A Carboxylic Acid (R-COOH) C Acyl Chloride (R-COCl) (via SOCl₂ or (COCl)₂) A->C Activation D Activated Ester (via EDC/HOBt) A->D Activation B O-(1-methylpiperidin-4-yl)hydroxylamine E Mix Reactants + Pyridine (Base) + Anhydrous Solvent (e.g., DCM) B->E C->E Acylating Agent D->E Acylating Agent F Aqueous Workup (Quench, Extract, Wash) E->F Reaction Mixture G Drying & Concentration F->G H Column Chromatography G->H Crude Product I N-Acyl-O-(1-methylpiperidin-4-yl)hydroxylamine H->I

Caption: General workflow for the pyridine-mediated coupling reaction.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For reactions involving acyl chlorides and carbodiimides, it is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the reactive intermediates.

  • Low Yields: If low yields are observed, consider adding a catalytic amount (0.1 eq) of DMAP to the reaction mixture to accelerate the acylation.[2] For carbodiimide couplings, ensure the freshness of the EDC, as it can degrade over time.

  • Side Reactions: In some cases, O-acylation of the hydroxylamine can compete with the desired N-acylation. Careful control of reaction temperature and stoichiometry can help to minimize this.

  • Purification: The basic nature of the piperidine ring in the product may require careful selection of the mobile phase for column chromatography to avoid streaking. A small amount of a basic modifier like triethylamine or pyridine in the eluent can be beneficial.

Conclusion

Pyridine is an effective and versatile base for mediating the coupling of O-(1-methylpiperidin-4-yl)hydroxylamine with carboxylic acids and their derivatives. Its dual role as an acid scavenger and a potential nucleophilic catalyst makes it a valuable tool for the synthesis of novel hydroxamic esters. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this methodology in their drug discovery and development efforts.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link]

  • Li, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • Paudyal, M. P., et al. (2020). Supporting Information. The Royal Society of Chemistry. [Link]

  • Yao, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 575-580. [Link]

  • Kovacs, D., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 183-193. [Link]

  • Lambert, K. M., et al. (2017). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 139(25), 8426-8429. [Link]

  • Blatt, A. H. (1941). Benzohydroxamic acid. Organic Syntheses, Coll. Vol. 1, p.67. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • Wang, X., et al. (2022). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 12(3), 1547-1551. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Hossain, M., Singha, K., & Habib, I. (2023). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. ChemistrySelect, 8(8), e202204550. [Link]

  • Wang, Y., et al. (2020). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications, 56(76), 11269-11272. [Link]

  • Park, K. H., & Kurth, M. J. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Baral, R., Gunn, J. V., & Hartley, C. S. (2025). Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. Chemical Science, 16(1), 100-107. [Link]

  • Li, Z., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517-5521. [Link]

  • Prathebha, K., et al. (2014). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o163. [Link]

  • ResearchGate. (2026). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. [Link]

  • Chen, D., et al. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571-4575. [Link]

  • Bakalova, A., et al. (2012). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 42(10), 1029-1032. [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]

  • Singh, R. P., et al. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 15(7), 1885-1889. [Link]

Sources

preparation of O-(1-methylpiperidin-4-yl)hydroxylamine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Storage of O-(1-Methylpiperidin-4-yl)hydroxylamine Stock Solutions in DMSO

Abstract

This guide details the protocol for preparing high-integrity stock solutions of O-(1-methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6) using dimethyl sulfoxide (DMSO). Due to the nucleophilic nature of the aminooxy group and the hygroscopicity of piperidine salts, strict adherence to anhydrous handling and temperature control is required to prevent oxidative degradation and hydrolysis. This protocol ensures reproducibility in high-throughput screening (HTS) and medicinal chemistry applications.

Chemical Context & Rationale

The Molecule: O-(1-methylpiperidin-4-yl)hydroxylamine is a bifunctional building block containing a tertiary amine (piperidine) and an O-substituted hydroxylamine.

  • Reactivity: The primary aminooxy group (

    
    ) is a potent nucleophile, often used to generate oximes from ketones/aldehydes.[1] This reactivity makes it susceptible to spontaneous oxidation or unwanted condensation with carbonyl impurities in solvents.
    
  • Salt Form: To stabilize the molecule against oxidation, it is typically supplied as a dihydrochloride salt (.2HCl) or hydrochloride salt. The salt form significantly increases polarity, necessitating a high-dielectric solvent like DMSO for concentrated stocks.

Why DMSO? DMSO (Dimethyl sulfoxide) is the industry standard for compound management due to its ability to solvate polar salts and its miscibility with aqueous assay buffers. However, DMSO is hygroscopic (absorbs atmospheric water) and freezes at ~18.5°C. Water uptake in DMSO stocks is the primary cause of compound precipitation and hydrolysis (1).[1]

Material Specifications

To ensure "Self-Validating" reliability, use materials meeting these grades:

ComponentGrade/SpecificationRationale
Compound O-(1-methylpiperidin-4-yl)hydroxylamine (usually .2HCl)Purity >95% (HPLC). Check CoA for salt stoichiometry.
Solvent DMSO, Anhydrous (≥99.9%)Water content <50 ppm to prevent hydrolysis.[1]
Vials Amber Glass or Polypropylene (PP)Amber protects from light-induced oxidation.
Inert Gas Argon or Nitrogen (Optional but recommended)Displaces oxygen to prevent radical oxidation of the amine.

Protocol: Stock Solution Preparation

Molarity & Mass Calculations

Critical Step: Most commercial sources supply this compound as the dihydrochloride salt (MW ~203.11 g/mol ), but biological dosing is often based on the free base (MW ~130.19 g/mol ).[1] You must apply a Gravimetric Correction Factor (GCF) .


[1]

Example Calculation: To prepare 10 mL of a 100 mM stock solution (based on free base active moiety):

  • Target Moles:

    
    .
    
  • Required Mass (Free Base):

    
    .[1]
    
  • Required Mass (Salt - .2HCl):

    
    .[1]
    
Preparation Workflow

PreparationProtocol Weigh 1. Weigh Solid (Quickly, Hygroscopic!) Calc 2. Calculate Vol (Adjust for Salt MW) Weigh->Calc AddSolvent 3. Add DMSO (Center of Vial) Calc->AddSolvent Mix 4. Solubilize (Vortex 30s + Sonicate) AddSolvent->Mix QC 5. QC Check (Visual + LCMS) Mix->QC QC->Mix Fail (Turbid) Aliquot 6. Aliquot & Store (-20°C, Dark) QC->Aliquot Pass

Figure 1: Step-by-step workflow for stock preparation. Note the critical QC loop.

Detailed Steps:

  • Equilibration: Allow the DMSO bottle to reach room temperature (20-25°C) before opening to prevent condensation.

  • Weighing: Weigh the calculated mass of the salt into a tared amber vial. Note: The salt is hygroscopic; work quickly or use a dry box.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

    • Technique: Pipette DMSO directly onto the solid.

    • Thermal Note: Dissolution of HCl salts in DMSO can be slightly exothermic.

  • Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath (ambient temp) for 5-minute intervals. Do not heat above 37°C to avoid degradation.

  • Visual QC: Hold the vial against a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete solubilization or salt impurities.

Quality Control (QC) & Validation

Before releasing the stock for assays, validate its integrity.[1]

MethodAcceptance CriteriaTroubleshooting
Visual Inspection Clear, colorless, particulate-free.[1]If turbid, sonicate further.[1] If persistent, centrifuge (10,000g, 5 min) and check pellet.
LC-MS Single peak >95% purity. Mass matches (M+H) = 131.[1]1.Look for M+16 (N-oxide) or M+14 (Carbonyl condensation).[1]
Solubility Test No precipitation upon 1:100 dilution in PBS.If precipitating in buffer, the salt concentration is too high; lower stock concentration to 10 mM.[1]

Acidity Warning: A 100 mM stock of the dihydrochloride salt in DMSO is acidic. When diluting into assay media (e.g., 1:1000), the buffering capacity of the medium (HEPES/Tris) is usually sufficient.[1] However, for higher stock volumes (>1% DMSO final), verify the final pH of your assay.[1]

Storage & Stability

Hydroxylamines are less stable than standard amines. Follow this degradation logic to understand storage risks:

DegradationPathways Stock Active Stock (R-O-NH2) Oxidation Oxidation (via Air/Light) Stock->Oxidation + O2 / UV Hydrolysis Hydrolysis (via Wet DMSO) Stock->Hydrolysis + H2O Condensation Condensation (via Acetone/Aldehydes) Stock->Condensation + Ketones Product1 Oxime/Nitrone (Inactive) Oxidation->Product1 Product2 Hydrolyzed Amine Hydrolysis->Product2 Product3 Schiff Base/Oxime Condensation->Product3

Figure 2: Primary degradation pathways. Avoiding water (Hydrolysis) and ketones (Condensation) is critical.[1]

Storage Guidelines:

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C for up to 6 months, or -80°C for long-term (>1 year).

  • Thawing: Thaw completely at room temperature or 37°C. Vortex before use to remix any density gradients formed during freezing (DMSO crystallizes).

Safety & Handling

  • Permeability: DMSO is a potent skin penetrant and will carry the hydroxylamine (a potential mutagen/sensitizer) into the bloodstream (2).[1]

  • PPE: Nitrile gloves are insufficient for prolonged DMSO contact. Use "Double-gloving" or specific chemical-resistant laminate gloves (e.g., Silver Shield) if handling large volumes.

  • Ventilation: Always handle the solid salt in a fume hood to avoid inhaling dust.

References

  • Cheng, X., et al. (2003).[1] "The effects of water on the stability of compound stocks in DMSO." Journal of Biomolecular Screening, 8(3), 292–304.[1]

  • Gaylord Chemical Company. (2020). "Dimethyl Sulfoxide (DMSO) Health and Safety Information." Gaylord Chemical Literature.

  • PubChem. (2023). "O-(1-Methylpiperidin-4-yl)hydroxylamine Compound Summary." National Library of Medicine.

Sources

Application Note: Solubilizing Oxime Ligations using O-(1-methylpiperidin-4-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of O-(1-methylpiperidin-4-yl)hydroxylamine as a specialized, high-performance linker for bioconjugation. This guide focuses on its application in Antibody-Drug Conjugates (ADCs) and protein labeling, where its unique cationic structure solves critical solubility and stability challenges.

Introduction & Mechanistic Rationale

O-(1-methylpiperidin-4-yl)hydroxylamine is a bifunctional linker designed to overcome two primary failure modes in bioconjugation: payload aggregation and hydrolytic instability .

The "Solubility-Stability" Paradox

Traditional oxime ligations often use simple alkyl hydroxylamines. While stable, these linkers are hydrophobic, leading to "greasy" conjugates that aggregate, precipitate, or clear rapidly from circulation. Conversely, hydrophilic linkers (like PEG) can be bulky and shield the reactive site, slowing kinetics.

The Solution: The Cationic Piperidine Scaffold

This linker integrates a basic tertiary amine (N-methylpiperidine) directly into the hydroxylamine scaffold.

  • Solubility Engine: At physiological pH (7.4) and conjugation pH (4.5–6.0), the piperidine nitrogen (

    
    ) is protonated. This permanent positive charge creates a hydration shell around the linker, preventing the aggregation of hydrophobic payloads (e.g., cytotoxic drugs, fluorophores).
    
  • Kinetic Enhancement: The electron-withdrawing nature of the protonated piperidine ring (via the

    
    -bond framework) lowers the 
    
    
    
    of the hydroxylamine group (
    
    
    ). This ensures a higher fraction of the nucleophilic free base species is available at the acidic pH required for ligation, potentially accelerating reaction rates compared to standard alkoxyamines.
Key Applications
  • Antibody-Drug Conjugates (ADCs): Linking hydrophobic toxins (e.g., auristatins, maytansinoids) to antibodies without inducing precipitation.

  • Protein-Oligonucleotide Conjugates: Neutralizing the negative charge repulsion between DNA/RNA and the protein surface.

  • Traceless Linkers: Serving as a stable anchor for pH-sensitive release systems.

Chemical Properties & Reagent Handling

PropertySpecification
Chemical Name O-(1-methylpiperidin-4-yl)hydroxylamine
CAS Number 752170-00-6
Molecular Weight 130.19 g/mol
Reactive Group Alkoxyamine (

)
Solubility Highly soluble in water, DMSO, DMF, Methanol
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)
pKa (Piperidine) ~10.2 (Estimated)
pKa (Hydroxylamine) ~5.5 (Estimated)

Experimental Protocol: Site-Specific Conjugation

This protocol describes the conjugation of a payload (functionalized with the linker) to a monoclonal antibody (mAb) containing site-specific aldehyde tags.

Phase 1: Preparation of the Aldehyde-Tagged Biomolecule

Choose one of the following activation methods based on your target:

  • Method A: N-Terminal Oxidation (Periodate)

    • Target: N-terminal Serine/Threonine residues.

    • Reagent: Sodium Periodate (

      
      ).
      
    • Condition: 50 mM

      
      , pH 7.0, 15 min at 4°C. Quench with glycerol.
      
  • Method B: Enzymatic Tagging (FGE)

    • Target: Specific Cysteine motif (e.g., CXPXR) converted to Formylglycine.

    • Reagent: Formylglycine Generating Enzyme (FGE).

    • Note: This yields a precise Drug-to-Antibody Ratio (DAR).

Phase 2: Conjugation Workflow
Materials
  • Buffer A (Conjugation): 100 mM Sodium Acetate, pH 4.5 (or pH 6.0 with catalyst).

  • Catalyst (Optional): p-Phenylenediamine (pPDA) or Aniline (10–100 mM).

  • Linker-Payload: O-(1-methylpiperidin-4-yl)hydroxylamine functionalized with payload (dissolved in DMSO).

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or SEC Column.

Step-by-Step Procedure
  • Buffer Exchange: Exchange the aldehyde-tagged protein into Buffer A . The acidic pH is critical to catalyze the dehydration step of oxime formation.

    • Target Concentration: 1–5 mg/mL (10–50

      
      ).
      
  • Reaction Setup: Add the Linker-Payload stock to the protein solution.

    • Stoichiometry: Use 5–10 equivalents of Linker-Payload per aldehyde site.

    • Solvent Tolerance: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

    • Catalyst: If working at pH 6.0 (to protect acid-sensitive proteins), add 100 mM Aniline . At pH 4.5, catalyst is often unnecessary due to the linker's optimized pKa.

  • Incubation: Incubate at 25°C for 4–16 hours with gentle agitation.

    • Checkpoint: Monitor reaction progress via LC-MS (see Phase 3). The mass shift should be +Linker Mass - 18 Da (Water).

  • Quenching (Optional): Add 50 equivalents of excess hydroxylamine or alkoxyamine to scavenge unreacted aldehydes, though typically purification removes excess reagents.

  • Purification: Remove excess small molecule linker using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

    • Note: The cationic charge of the linker aids in the removal of hydrophobic impurities during this step.

Visualization of Reaction Pathway

The following diagram illustrates the mechanistic pathway and the role of the piperidine group in stabilizing the transition state and final product.

Bioconjugation_Pathway Protein Aldehyde-Tagged Protein (R-CHO) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Linker Linker Reagent (H2N-O-Piperidine-CH3) Linker->Intermediate pH 4.5 - 6.0 Product Stable Oxime Conjugate (R-C=N-O-Piperidine+) Intermediate->Product - H2O (Dehydration) Solubility Piperidine Charge (+) Prevents Aggregation Product->Solubility Acid H+ / Aniline (Catalysis) Acid->Intermediate Promotes Proton Transfer

Figure 1: Reaction pathway for oxime ligation. The positively charged piperidine motif ensures aqueous solubility of the final conjugate.

Quality Control & Analysis

Mass Spectrometry (LC-MS)
  • Protocol: Dilute conjugate to 0.1 mg/mL in 0.1% Formic Acid. Analyze on a Q-TOF or Orbitrap.

  • Success Criteria:

    • Observation of parent mass + (Linker MW - 18 Da).

    • Absence of unmodified aldehyde peak.

Hydrophobic Interaction Chromatography (HIC)

This is the definitive test for the linker's value.

  • Protocol: Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Phosphate pH 7.0. Mobile Phase B: 50 mM Phosphate pH 7.0, 20% Isopropanol. Gradient: 0–100% B.

  • Expected Result: The conjugate containing the O-(1-methylpiperidin-4-yl) linker should elute earlier (lower retention time) than a conjugate made with a standard alkyl linker, indicating reduced hydrophobicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during reaction Payload is too hydrophobic.Increase DMSO to 15% or decrease protein concentration. The linker charge should eventually solubilize it.
Low Conjugation Yield (<50%) pH is too high (>6.5) or aldehyde oxidation failed.Lower pH to 4.5 or add 100 mM Aniline catalyst. Verify aldehyde content with hydrazide dye.
Hydrolysis of Conjugate Storage pH too low (<4.0).Oximes are reversible at very low pH. Store final conjugate at pH 7.4 (PBS).

References

  • ChemScene. O-(1-Methylpiperidin-4-yl)hydroxylamine Product Data. Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. Link

  • BOC Sciences. ADC Linker Design and Solubility Parameters. Retrieved from

Application Note: Synthesis, Stereochemical Optimization, and Antibacterial Screening of Piperidine-Containing Oximes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel pharmacophores. Heterocyclic systems containing a piperidin-4-one nucleus have emerged as highly versatile scaffolds due to their structural resemblance to bioactive alkaloids[1]. By functionalizing the piperidine core with an oxime or oxime ether moiety, researchers can significantly enhance the molecule's hydrogen-bonding capacity and lipophilicity, leading to improved bacterial cell wall penetration and target enzyme inhibition. This application note details the mechanistic rationale, step-by-step synthetic protocols, and self-validating biological screening methods required to develop piperidine-containing oximes for antibacterial research.

Mechanistic Rationale & Structural Causality

Successful drug design requires a deep understanding of how molecular geometry dictates biological interaction. The synthesis of piperidine oximes is governed by strict stereochemical and conformational rules:

  • Stereoselectivity of Oximation: The conversion of 2,6-diarylpiperidin-4-ones to their corresponding oximes almost exclusively yields the E-isomer. This stereoselectivity is driven by causality: the formation of the Z-isomer would induce severe steric repulsion between the oxime hydroxyl group and the bulky equatorial aryl groups at the C2 and C6 positions[2].

  • Conformational Shifting (Chair vs. Twist-Boat): Unsubstituted or lightly substituted piperidin-4-one oximes naturally adopt a stable chair conformation. However, introducing alkyl substituents at the C3 and C5 positions forces the piperidine ring into a twist-boat conformation to alleviate 1,3-diaxial strain. This conformational shift alters the 3D spatial orientation of the pharmacophore, which directly impacts the Minimum Inhibitory Concentration (MIC) against pathogens like Bacillus subtilis[2].

  • Electronic & Steric Tuning: N-substitution (e.g., using thiophene-2-acetyl or other amides) modulates the electronic effects on the heterocyclic ring. These highly intensive moieties alter the hydrophilic-hydrophobic balance, a key factor in controlling wound-infecting pathogens such as MRSA and Pseudomonas aeruginosa[1].

SAR_Logic Core Piperidin-4-one Oxime Core Conformation Ring Conformation (Chair vs. Twist-Boat) Core->Conformation Oxime Oxime Group (-C=N-OH) (Hydrogen Bonding) Core->Oxime Aryl C2/C6 Diaryl Substituents (Lipophilicity & Sterics) Core->Aryl Bact Bacterial Membrane Permeation & Inhibition Conformation->Bact Receptor Fit Oxime->Bact Target Binding Aryl->Bact Membrane Entry

Structure-Activity Relationship (SAR) governing the antibacterial efficacy of piperidine oximes.

Experimental Design & Workflow

The development pipeline consists of a highly atom-economical multicomponent condensation, followed by a pH-controlled oximation, and concludes with a metabolic-based antibacterial screening.

Synthesis_Workflow A Aldehydes + Ketones + NH4OAc B Double Mannich Condensation A->B C Piperidin-4-one Scaffold B->C D Oximation (NH2OH·HCl, NaOAc) C->D E Piperidin-4-one Oxime (E-isomer) D->E F Antibacterial MIC Screening E->F

Workflow for the multicomponent synthesis and screening of piperidine-4-one oximes.

Validated Step-by-Step Protocols

Protocol A: Multicomponent Synthesis of 2,6-Diarylpiperidin-4-ones

Objective: Synthesize the core piperidine scaffold via a one-pot reaction.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 0.2 mol of the appropriate aromatic aldehyde (e.g., benzaldehyde or 4-chlorobenzaldehyde) and 0.1 mol of the aliphatic ketone (e.g., acetone or 2-butanone) in 50 mL of absolute ethanol.

  • Amine Addition: Add 0.1 mol of ammonium acetate (

    
    ) to the stirring solution.
    
    • Causality Check: Ammonium acetate is dual-purpose. It acts as an ammonia surrogate for imine formation and provides mild acidic catalysis via the acetate ion, driving the double Mannich condensation to completion without requiring harsh Lewis acids[1][3].

  • Reflux & Crystallization: Heat the mixture to gentle reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate, 7:3). Once complete, cool the mixture to 0°C in an ice bath. Add 20 mL of diethyl ether to precipitate the product.

  • Purification: Filter the solid under vacuum, wash with cold ethanol, and recrystallize from ethanol to yield the pure piperidin-4-one derivative.

Protocol B: pH-Controlled Oximation

Objective: Convert the ketone to an oxime while maintaining strict stereochemical control.

  • Substrate Dissolution: Dissolve 10 mmol of the synthesized piperidin-4-one in 30 mL of boiling ethanol.

  • Buffer Preparation: In a separate beaker, dissolve 15 mmol of hydroxylamine hydrochloride (

    
    ) and 15 mmol of sodium acetate (
    
    
    
    ) in 10 mL of distilled water.
    • Causality Check: The addition of

      
       creates a buffered microenvironment (pH ~4.5). This specific pH is critical: it ensures the carbonyl oxygen of the piperidone is sufficiently protonated to enhance electrophilicity, while preventing the complete protonation of hydroxylamine, which would otherwise quench its nucleophilic character[2].
      
  • Reaction: Add the aqueous buffer dropwise to the boiling ethanolic ketone solution. Reflux for 1–2 hours.

  • Isolation: Pour the hot mixture into 100 mL of crushed ice. Stir vigorously until a solid precipitates. Filter, wash with water, and recrystallize from an ethanol-water mixture. Confirm the presence of the E-isomer and the disappearance of the carbonyl peak (~1710

    
    ) via FT-IR and NMR[1].
    
Protocol C: Resazurin-Assisted Broth Microdilution (MIC Determination)

Objective: Evaluate antibacterial efficacy using a self-validating metabolic assay.

  • Inoculum Preparation: Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton Broth (MHB) to an optical density matching a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized piperidine oximes (ranging from 125 µg/mL to 1.95 µg/mL) in MHB.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of a 0.015% resazurin aqueous solution to each well and incubate for an additional 2 hours.

    • Causality Check: Piperidine oximes often exhibit poor aqueous solubility, leading to drug precipitation that mimics bacterial turbidity. Utilizing resazurin—a metabolic indicator that shifts from blue (non-fluorescent) to pink (fluorescent) upon reduction by viable cells—eliminates optical density artifacts and provides an objective, self-validating endpoint for MIC determination[3].

Quantitative Data & SAR Analysis

The antibacterial potential of piperidine-4-one oximes is highly dependent on both the N-substitution and the nature of the oxime ether group. The table below summarizes comparative MIC data based on established literature trends for these derivatives[1][2].

Compound IDC2/C6 Aryl SubstitutionN-SubstituentOxime Functional GroupMIC S. aureus (µg/mL)MIC E. coli (µg/mL)
P-Ox-01 Phenyl-H-OH100.0125.0
P-Ox-02 4-Chlorophenyl-H-OH50.075.0
P-Ox-03 PhenylThiophene-2-acetyl-OH25.050.0
P-Ox-04 Phenyl-CH3O-(2-chlorobenzyl)12.525.0
Control NoneNoneStreptomycin6.256.25

Data Interpretation: The baseline unsubstituted oxime (P-Ox-01) exhibits moderate activity. Halogenation of the C2/C6 aryl rings (P-Ox-02) increases lipophilicity, halving the MIC. N-substitution with electron-rich heterocyclic moieties like thiophene (P-Ox-03) further enhances membrane penetration. The most potent antibacterial activity is observed when the oxime is converted to an O-(2-chlorobenzyl) ether (P-Ox-04), which optimizes target binding and achieves an MIC closely approaching that of the standard antibiotic Streptomycin[2].

References

  • Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals.
  • Ramalingan C, Park YT, Kabilan S. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry (via PubMed). 2006.
  • Goel KK, Gajbhiye A, Anu, Goel NM. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal.

Sources

procedure for converting O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride to free base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the procedure for converting O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (CAS: 2033378-84-4 / 752170-00-6 for free base) into its reactive free base form. This diamine intermediate is a critical building block in the synthesis of PARP inhibitors and various kinase inhibitors.

Due to the presence of two distinct basic centers—the tertiary piperidine nitrogen and the primary O-substituted hydroxylamine—and the potential thermal instability of the free base, this protocol prioritizes low-temperature handling , controlled pH adjustment , and inert atmosphere storage .

Chemical Basis & Mechanistic Logic

Structural Analysis & pKa Considerations

The target molecule contains two protonation sites with significantly different basicities. Understanding these is crucial for effective neutralization.

Functional GroupApprox. pKa (Conjugate Acid)Structural RoleNeutralization Requirement
Piperidine Nitrogen (

)
~10.1 - 10.5Strong BaseRequires pH > 12.0 for >99% deprotonation.
O-Hydroxylamine (

)
~4.5 - 6.0Weak Base / NucleophileDeprotonates easily (pH > 7), but susceptible to oxidation.

The Challenge: While the hydroxylamine moiety deprotonates at near-neutral pH, the piperidine ring retains its proton until high pH. Failure to reach pH > 12 results in the mono-hydrochloride salt, which will not extract efficiently into organic solvents. Furthermore, the free O-hydroxylamine group is a potent nucleophile (alpha-effect) and can react with atmospheric


 to form carbamates or degrade if heated.
Reaction Scheme

The transformation involves the neutralization of the dihydrochloride salt using a strong inorganic base, followed by phase transfer into a polar organic solvent.

ReactionScheme cluster_0 Reactants cluster_1 Process Salt Dihydrochloride Salt (R-NH3+ Cl-) Neutralization Deprotonation (Exothermic) Salt->Neutralization Base Base (NaOH/K2CO3) (pH > 12) Base->Neutralization Extraction Phase Separation (DCM/IPA) Neutralization->Extraction Product Free Base (Oil/Low-melt Solid) Extraction->Product

Figure 1: Logical flow of the neutralization and isolation process.[1]

Experimental Protocols

Safety & Pre-requisites
  • Hazards: Hydroxylamines are potential sensitizers and can be mutagenic. Handle in a fume hood.

  • Instability: The free base should not be heated above 30°C.

  • Inert Atmosphere: All concentration steps must be performed under vacuum with nitrogen backfill.

Protocol A: Liquid-Liquid Extraction (Standard Scale: 1g – 50g)

This is the standard method for preparative synthesis, yielding material suitable for immediate coupling reactions.

Materials:

  • Starting Material: O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride.

  • Base: 4N NaOH (aq) or Saturated

    
    .
    
  • Solvent: Dichloromethane (DCM) or DCM:Isopropanol (3:1 v/v) for higher recovery.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    

Step-by-Step Procedure:

  • Dissolution:

    • Place the dihydrochloride salt (1.0 equiv) in a round-bottom flask.

    • Add the minimum amount of distilled water required to fully dissolve the salt (approx. 3-5 mL per gram).

    • Note: Keep water volume low to maximize extraction efficiency later.

  • Neutralization (Critical Step):

    • Cool the aqueous solution to 0–5°C using an ice bath.

    • Slowly add 4N NaOH dropwise with vigorous stirring.

    • Monitor pH using a digital pH meter or high-range pH paper.

    • Target: Adjust pH to 12.0 – 13.0 .

    • Observation: The solution may become cloudy or an oil may separate as the free base forms.

  • Extraction:

    • Transfer the cold mixture to a separatory funnel.

    • Extract with DCM (

      
       vol of aqueous phase).[2]
      
    • Optimization: If the compound is highly water-soluble, use a mixture of DCM:Isopropanol (3:1) for the extraction.

    • Combine the organic layers.[1][3][4]

  • Drying & Isolation:

    • Wash the combined organic layer once with a small volume of brine (saturated NaCl).

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter off the drying agent.[5]

    • Concentrate the filtrate under reduced pressure (Rotavap) at < 25°C . Do not heat.

  • Storage:

    • The resulting product is typically a colorless to pale yellow oil.

    • Store immediately at -20°C under Nitrogen/Argon.

Protocol B: Ion Exchange Chromatography (High Purity / Small Scale)

Recommended for analytical standards or when inorganic salt contamination must be zero.

Materials:

  • Resin: Strong Basic Anion Exchange Resin (e.g., Amberlyst A-26 OH form or Dowex 1X8).

  • Solvent: Methanol (MeOH).[6]

Procedure:

  • Resin Preparation: Wash the resin column with MeOH to remove preservatives.

  • Loading: Dissolve the dihydrochloride salt in a minimum volume of MeOH (or water if solubility in MeOH is poor). Load onto the column.

  • Elution: Elute with MeOH. The free base will elute, while chloride ions are retained.

  • Isolation: Concentrate the methanolic fractions under vacuum at < 25°C.

Quality Control & Validation

TestExpected ResultMethod Note

NMR (

)
Distinct shift in piperidine ring protons compared to

salt spectrum.
Verify absence of broad

peaks.
Silver Nitrate Test Negative (No precipitate).Confirming absence of Chloride ions (

).
TLC Single spot, typically more polar than common amines.Stain with Ninhydrin (red/brown) or

.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield pH too low (< 11).The piperidine ring is still protonated. Adjust aqueous layer to pH > 12.5 and re-extract.
Low Yield High water solubility.[7]Saturate the aqueous layer with NaCl (salting out) and use DCM:IPA (3:1) for extraction.[2][8]
Dark Product Oxidation / Decomposition.Ensure temperature kept < 25°C. Use inert atmosphere. Check starting material purity.

Workflow Visualization

Workflow Start Start: Dihydrochloride Salt Dissolve Dissolve in Min. Water (Cool to 0°C) Start->Dissolve Basify Adjust pH to 12-13 (4N NaOH) Dissolve->Basify CheckPH Check pH > 12? Basify->CheckPH CheckPH->Basify No Extract Extract with DCM or DCM:IPA (3:1) CheckPH->Extract Yes Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Concentrate < 25°C (Vacuum) Dry->Evap Final Final Product: Free Base Oil Evap->Final

Figure 2: Step-by-step decision tree for the extraction protocol.

References

  • Vertex Pharmaceuticals Inc. (2003). 1-Glycinyl-4-(methylpiperidin-4-yl)piperazines and -piperidines as Factor Xa Antagonists. WO2003010160A2. Link (Describes the handling of methylpiperidin-4-yl derivatives and salt formation).

  • Organic Syntheses. (1936). Hydroxylamine Hydrochloride and Acetoxime.[3] Org. Synth. 16, 13. Link (Foundational chemistry for hydroxylamine salt/base interconversion).

  • ChemScene. O-(1-Methylpiperidin-4-yl)hydroxylamine Product Data. Link (Physical properties and stability data).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

Sources

Application Note: Click Chemistry Bioconjugation and Pharmacokinetic Modulation using O-(1-methylpiperidin-4-yl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(1-methylpiperidin-4-yl)hydroxylamine (CAS: 752170-00-6) and its derivatives are highly versatile alkoxyamine building blocks utilized in carbonyl-oxyamine click chemistry (oxime ligation). For drug development professionals and chemical biologists, this reagent serves a powerful dual purpose: it acts as a bioorthogonal reactive handle for conjugating complex molecules, and it introduces a basic, water-soluble 1-methylpiperidine moiety.

This application note provides a comprehensive, self-validating guide to utilizing these derivatives for physicochemical property modulation, small molecule derivatization, and protein bioconjugation.

Mechanistic Principles & Causality

The Chemistry of Oxime Ligation

Oxime ligation is a premier bioorthogonal click reaction characterized by the condensation of an alkoxyamine with an aldehyde or ketone to form a hydrolytically stable oxime linkage[1]. Unlike traditional imines or hydrazones, the resulting C=N-O bond exhibits exceptional stability under physiological conditions, making it ideal for in vivo applications, radiotracer development, and long-lasting bioconjugates[1],[2].

Causality of Experimental Conditions
  • pH Optimization (4.0 - 5.0): The reaction requires a delicate balance. The pH must be low enough to protonate the target carbonyl (increasing its electrophilicity) but high enough to ensure the alkoxyamine remains sufficiently unprotonated (maintaining its nucleophilicity)[1].

  • Aniline Catalysis: Direct condensation between an alkoxyamine and a carbonyl can be kinetically slow. The addition of an aryl amine catalyst, such as aniline, dramatically accelerates the reaction[3]. Aniline rapidly attacks the protonated carbonyl to form a protonated Schiff base. This intermediate is significantly more electrophilic than the parent carbonyl, facilitating rapid transimination by the alkoxyamine to yield the final oxime[2].

Pharmacokinetic Rationale for the 1-Methylpiperidine Moiety

Conjugating an O-(1-methylpiperidin-4-yl)hydroxylamine derivative does more than link two molecules; it fundamentally alters the physicochemical profile of the target. The tertiary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This structural addition:

  • Enhances Aqueous Solubility: Drastically lowers the LogP of hydrophobic drug candidates.

  • Drives Lysosomotropism: The basic amine promotes accumulation in acidic subcellular compartments (lysosomes), a critical feature for targeted degradation chimeras or specific intracellular targeting.

Physicochemical Profiling

Table 1 summarizes the intrinsic properties of the reagent and its theoretical impact on a standard hydrophobic drug scaffold.

Table 1: Physicochemical Property Modulation

ParameterO-(1-methylpiperidin-4-yl)hydroxylamine[4]Impact on Target Molecule (Post-Click)
Molecular Weight 130.19 g/mol + 112.17 Da (Net addition after H₂O loss)
LogP -0.0291Significant reduction (increased hydrophilicity)
Topological Polar Surface Area (TPSA) 38.49 ŲIncreases overall polarity
Ionization State (pH 7.4) Cationic (Protonated tertiary amine)Introduces a permanent positive charge at physiological pH

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and confirm conjugate stability at every critical juncture.

Protocol A: Aniline-Catalyzed Derivatization of Small Molecule Aldehydes

Objective: To enhance the solubility of a hydrophobic, aldehyde-bearing small molecule drug.

Materials:

  • Aldehyde-functionalized drug candidate (10 mM stock in DMSO).

  • O-(1-methylpiperidin-4-yl)hydroxylamine (15 mM stock in aqueous buffer).

  • Aniline (100 mM stock in DMSO).

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5.

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial, add 800 µL of Reaction Buffer.

  • Substrate Addition: Add 100 µL of the aldehyde drug stock (Final concentration: 1 mM). Causality: DMSO is kept at ≤20% to prevent precipitation while maintaining enzyme/protein compatibility if applicable.

  • Catalyst Initiation: Add 50 µL of the aniline stock (Final concentration: 5 mM). Incubate for 5 minutes at room temperature to allow the highly reactive Schiff base intermediate to form[2].

  • Ligation: Add 50 µL of the O-(1-methylpiperidin-4-yl)hydroxylamine stock (Final concentration: 1.5 mM, 1.5x molar excess).

  • Incubation & Monitoring: Stir at room temperature. Monitor the reaction via LC-MS every 30 minutes. Self-Validation Checkpoint: Confirm the disappearance of the aldehyde peak and the appearance of the oxime conjugate mass (Target Mass + 112.17 Da).

  • Purification: Once complete (typically 1-2 hours), purify the product using Preparative RP-HPLC. Lyophilize to obtain the pure oxime conjugate.

Protocol B: Bioconjugation to Aldehyde-Tagged Proteins

Objective: To functionalize a recombinant protein with a basic piperidine handle for altered biodistribution.

Procedure:

  • Protein Preparation: Prepare the aldehyde-tagged protein (e.g., via periodate oxidation of glycans) at 50-100 µM in 100 mM Acetate Buffer, pH 4.5[1].

  • Reagent Addition: Add O-(1-methylpiperidin-4-yl)hydroxylamine to a final concentration of 2-5 mM (20- to 50-fold molar excess)[1].

  • Catalysis: Add aniline to a final concentration of 10 mM. Note: For highly time-sensitive applications like PET radiotracer synthesis, p-phenylenediamine (pPDA) can be substituted as a faster catalyst[3].

  • Incubation: Incubate at 25°C for 2-4 hours.

  • Validation & Purification: Quench the reaction by buffer exchange (using a centrifugal filter or SEC column) into PBS (pH 7.4). Self-Validation Checkpoint: Validate the conjugation efficiency and structural integrity using intact protein Mass Spectrometry (ESI-TOF) or SDS-PAGE[1].

Reaction Optimization Parameters

Table 2: Key Variables for Oxime Ligation Optimization

ParameterOptimal RangeMechanistic Rationale
pH 4.0 - 5.0Maximizes the concentration of protonated carbonyls while keeping the alkoxyamine nucleophilic[1].
Catalyst (Aniline) 5 - 100 mMAccelerates transimination via a highly reactive Schiff base[2].
Temperature 20°C - 37°CRoom temperature is generally sufficient; 37°C can be used for sterically hindered ketones.
Molar Excess 1.5x - 50xSmall molecules require low excess (1.5x); macromolecules require higher excess (20x+) to drive kinetics[1].

Visualizations

Mechanism A Target Molecule (Aldehyde/Ketone) C Protonated Schiff Base (Highly Electrophilic) A->C + Aniline B Aniline Catalyst (pH 4.5 - 5.0) B->C E Tetrahedral Intermediate C->E + Alkoxyamine D O-(1-methylpiperidin-4-yl) hydroxylamine D->E F Stable Oxime Conjugate (Enhanced Solubility) E->F - H2O - Aniline

Fig 1: Aniline-catalyzed oxime ligation mechanism of O-(1-methylpiperidin-4-yl)hydroxylamine.

Workflow Step1 1. Reagent Preparation Prepare 100 mM Acetate Buffer (pH 4.5) Step2 2. Target Activation Ensure Aldehyde/Ketone Availability Step1->Step2 Step3 3. Catalyzed Ligation Add 10-100 mM Aniline + Alkoxyamine Step2->Step3 Step4 4. Reaction Monitoring LC-MS / SDS-PAGE Validation Step3->Step4 Step5 5. Purification & Isolation SEC / Preparative HPLC Step4->Step5

Fig 2: Standardized workflow for oxime bioconjugation and self-validating analytical checkpoints.

References

  • NIH PMC. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.[3] URL:[Link]

  • RSC Publishing. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.[2] URL:[Link]

Sources

Troubleshooting & Optimization

improving solubility of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Topic: O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride in Dichloromethane (DCM)

Executive Summary: The Solubility Mismatch

The Core Issue: You are attempting to dissolve O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (


) in Dichloromethane  (DCM).

Why it fails: This is a fundamental mismatch of lattice energy versus solvation energy.[1]

  • The Solute: An ionic salt with two protonated nitrogen centers (the piperidine ring and the hydroxylamine amine).[1] It possesses high crystal lattice energy and is highly polar.

  • The Solvent: DCM is a moderately polar aprotic solvent (

    
    ).[1] It lacks the hydrogen-bond donating capability and dielectric constant required to dissociate and solvate the tight ionic lattice of a dihydrochloride salt.
    

The Solution: You cannot force the salt into DCM.[1] You must modify the form of the solute or the composition of the solvent.[1] This guide provides three validated protocols to resolve this, ranked by chemical purity and experimental robustness.

Decision Matrix: Select Your Protocol

Before proceeding, determine which method suits your downstream application using the logic flow below.

SolubilityStrategy cluster_legend Recommendation Key Start START: Reaction Requirements Q1 Is your downstream reaction water-sensitive? Start->Q1 Q2 Does your reaction tolerate tertiary amine salts (e.g., DIPEA-HCl)? Q1->Q2 Yes (Strictly Anhydrous) MethodA METHOD A: Biphasic Free-Basing (High Purity / Clean DCM Solution) Q1->MethodA No (Aqueous workup allowed) MethodB METHOD B: In-Situ Neutralization (Fast / One-Pot) Q2->MethodB Yes MethodC METHOD C: Co-Solvent System (DCM/Methanol) Q2->MethodC No (Salt byproducts interfere)

Figure 1: Strategic Decision Matrix for solubilization based on reaction tolerance.

Validated Protocols
Method A: Biphasic Free-Basing (The Gold Standard)

Best for: Clean reactions requiring pure starting material in DCM without external salts.[1]

This method converts the ionic dihydrochloride salt into the neutral "free base" amine/hydroxylamine, which is highly lipophilic and miscible with DCM.[1]

Reagents:

  • Target Salt (

    
    )[1]
    
  • Saturated Sodium Carbonate (

    
    ) or 2M NaOH.[1]
    
  • DCM (HPLC Grade).[1]

  • Brine (Saturated NaCl).[1]

Protocol:

  • Dissolution: Dissolve the dihydrochloride salt in the minimum amount of deionized water required to obtain a clear solution.[1][2]

  • Basification: Cool the solution to 0°C (ice bath). Slowly add the base (

    
     or NaOH) while stirring.
    
    • Target pH:> 11 . (The piperidine nitrogen

      
       is ~10; you must exceed this to ensure full deprotonation).
      
  • Extraction:

    • Add an equal volume of DCM.[1][2]

    • Shake vigorously and allow phases to separate.[1][2][3]

    • Collect the lower organic layer (DCM).[1][2]

    • Repeat extraction 3x. (The free base has partial water solubility due to the ether oxygen; multiple extractions are critical to maximize yield).[1]

  • Drying: Combine DCM layers and dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Filtration & Concentration: Filter off the drying agent.[1] The resulting DCM solution contains the pure free base.

    • Note: If you evaporate to dryness, the free base is likely an oil or low-melting solid. It may oxidize if left exposed to air.[1][2][4] Use immediately.

Method B: In-Situ Neutralization

Best for: Water-sensitive acylation or coupling reactions where isolation is unnecessary.[1]

This method liberates the free base directly inside the reaction vessel using a "scavenger" base.

Reagents:

  • Target Salt (

    
    )[1]
    
  • DCM (Anhydrous).[1][3]

  • Organic Base:

    
    -Diisopropylethylamine (DIPEA/Hünig's Base) or Triethylamine (TEA).[1]
    

Protocol:

  • Suspension: Suspend the dihydrochloride salt in anhydrous DCM. (It will look cloudy/heterogeneous).[1]

  • Activation: Add 2.5 to 3.0 equivalents of DIPEA or TEA.

    • Why 2.5 eq? You need 2.0 eq to neutralize the 2 HCl molecules, plus a slight excess to drive the equilibrium.[1]

  • Solubilization: Stir at room temperature for 10–30 minutes.

    • Observation: The suspension may clear up as the target dissolves, or it may remain cloudy if the byproduct (DIPEA-HCl) precipitates.

    • Verification: If the target is dissolved, the solution is ready for the addition of your electrophile (e.g., acid chloride, anhydride).

Method C: Solvent Modification (Co-Solvent)

Best for: Polarity-tolerant reactions or purification steps.[1]

If you cannot use base, you must increase the polarity of the solvent system to overcome the lattice energy.

Protocol:

  • Start with DCM.[1][2][3][5]

  • Add Methanol (MeOH) dropwise.[1]

  • A ratio of 9:1 to 4:1 (DCM:MeOH) is typically required to dissolve dihydrochloride salts.[1]

    • Warning: Methanol is protic and nucleophilic.[1] Do not use this method if your downstream reagent reacts with alcohols (e.g., isocyanates, highly reactive acid chlorides).

Technical Data Summary
ParameterDihydrochloride Salt (

)
Free Base
State Crystalline SolidOil or Low-melting Solid
Polarity Highly Polar / IonicLipophilic / Moderately Polar
DCM Solubility Insoluble (< 0.1 mg/mL)Soluble (> 100 mg/mL)
Water Solubility Very HighModerate (due to H-bonding)
Stability High (Shelf-stable)Moderate (Oxidation prone)
Storage Ambient, Desiccated-20°C, Inert Gas (Ar/N2)
Troubleshooting & FAQs

Q: I used Method A (Free Basing), but my yield is lower than expected. Where did it go? A: The free base contains an ether linkage and a hydroxylamine moiety, making it partially soluble in water even when neutral.[1]

  • Fix: Saturate your aqueous phase with NaCl (salting out) before the DCM extraction.[1] This forces the organic molecule into the DCM layer.[1]

  • Fix: Increase the number of DCM extractions from 3 to 5.

Q: Can I store the free base in DCM for later use? A: We do not recommend long-term storage of the free base in solution. Hydroxylamines are prone to oxidation (forming nitrones or oximes) and disproportionation.

  • Best Practice: Prepare the free base immediately before the next reaction step.[1] If storage is unavoidable, store under Argon at -20°C.

Q: I tried Method B (In-Situ), but a white solid remains. Is it my compound? A: Likely not. The white solid is probably the hydrochloride salt of the base you added (e.g., Triethylamine Hydrochloride, TEA-HCl).

  • Test: Filter a small aliquot.[1] If the filtrate reacts as expected, the solid is just the byproduct salt. TEA-HCl is insoluble in DCM; DIPEA-HCl is partially soluble.

Q: Is the free base volatile? A: Small molecular weight amines/hydroxylamines can be volatile.[1]

  • Caution: When removing DCM via rotary evaporation (Method A), do not use high vacuum (< 20 mbar) or high heat (> 35°C), or you may pump off your product.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for amine liberation and solvent extraction).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd Ed.[1] Wiley-VCH, 2003 .[1] (Theoretical basis of solvation energy vs. lattice energy).

  • PubChem. Compound Summary: 1-Methylpiperidin-4-ol (Structural Analog). National Library of Medicine.[1]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanisms of amine salt formation and solubility).

  • Sigma-Aldrich.Technical Bulletin: Handling of Amine Salts. [General Reference for Solubility Properties].

Sources

preventing hydrolysis of oxime ethers derived from O-(1-methylpiperidin-4-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxime ethers derived from O-(1-methylpiperidin-4-yl)hydroxylamine. This guide is designed to provide in-depth, field-proven insights into preventing unwanted hydrolysis of these valuable compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Introduction: The Stability of Oxime Ethers

Oxime linkages are popular in drug discovery and bioconjugation due to their significantly greater stability compared to analogous imines and hydrazones, especially at physiological pH.[1][2] In aqueous solutions, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[3][4] However, "stable" is a relative term. The C=N bond is inherently susceptible to hydrolysis, a reversible reaction that regenerates the parent carbonyl and hydroxylamine components.[3][5] Understanding and controlling the factors that govern this process is critical for reproducible results.

The stability of your specific oxime ether, derived from the O-(1-methylpiperidin-4-yl)hydroxylamine moiety, is influenced by a combination of electronic effects, steric hindrance, and, most critically, the conditions of your experimental medium. This guide provides a series of frequently asked questions and troubleshooting workflows to address the challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxime ether is degrading. What is the fundamental mechanism of hydrolysis?

A1: Oxime ether hydrolysis is almost exclusively an acid-catalyzed process.[6][7] Under neutral or basic conditions, the linkage is generally very stable. The degradation you are observing is likely due to the presence of acidic protons in your medium, which may not always be obvious (e.g., acidic silica gel during chromatography, acidic excipients).

The mechanism proceeds through a series of protonation and nucleophilic attack steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]

  • Protonation: The reaction is initiated by the protonation of the oxime nitrogen atom. This makes the imine carbon significantly more electrophilic and susceptible to attack.

  • Nucleophilic Attack: A water molecule attacks the now-activated carbon atom.

  • Proton Transfer: A proton is transferred from the attacking water molecule to a base (like another water molecule), forming a neutral carbinolamine intermediate.

  • Second Protonation: The oxygen atom of your O-(1-methylpiperidin-4-yl) group is protonated, converting it into a good leaving group.

  • Elimination: The lone pair on the hydroxyl group's oxygen atom pushes down, reforming the C=O double bond and eliminating the O-(1-methylpiperidin-4-yl)hydroxylamine.

  • Deprotonation: The resulting protonated carbonyl is deprotonated by a base to give the final aldehyde or ketone product.

Below is a diagram illustrating this catalytic cycle.

Hydrolysis_Mechanism Figure 1: Acid-Catalyzed Hydrolysis of an Oxime Ether Start R₂C=N-OR' (Oxime Ether) ProtonatedOxime R₂C=N⁺H-OR' (Protonated Oxime) Start->ProtonatedOxime + H⁺ Carbinolamine_Intermediate R₂C(OH)-NH-OR' (Carbinolamine) ProtonatedOxime->Carbinolamine_Intermediate + H₂O - H⁺ Protonated_Leaving_Group R₂C(OH)-NH-O⁺H'R (Protonated Intermediate) Carbinolamine_Intermediate->Protonated_Leaving_Group + H⁺ End R₂C=O (Carbonyl) Protonated_Leaving_Group->End - H₂N-OR' Hydroxylamine H₂N-OR' (Hydroxylamine) Protonated_Leaving_Group->Hydroxylamine

Figure 1: Acid-Catalyzed Hydrolysis of an Oxime Ether
Q2: How does pH impact the stability of my oxime ether? I've seen conflicting information.

A2: This is a critical and nuanced point. While hydrolysis is acid-catalyzed, the relationship between pH and stability is not linear. Oximes often exhibit a "U-shaped" stability curve, with maximum stability observed in a slightly acidic pH range.[4][9]

  • Strongly Acidic (pH < 2): The rate of hydrolysis increases significantly. At this pH, there is a high concentration of H⁺ ions to catalyze the reaction by protonating the oxime nitrogen, as shown in Figure 1.[10]

  • Mildly Acidic (pH 2-4): This is often the region of maximum stability .[9] While there are enough protons to facilitate the reaction, the concentration is not high enough to cause rapid degradation. The basic nitrogen of the 1-methylpiperidine moiety (pKa ~9-10) will be protonated, but this generally has a minor electronic effect on the distal oxime ether.

  • Weakly Acidic to Neutral (pH 4-7): The rate of hydrolysis is generally very low. Oximes are significantly more stable than hydrazones at neutral pH.[6][11] For many applications, this is a safe working range.

  • Basic (pH > 8): Hydrolysis is typically negligible. However, very strong basic conditions (e.g., using NaOH) can promote other reactions or hydrolysis of different functional groups, such as esters, if present in the molecule.[12]

pH RangeRelative Rate of HydrolysisKey Considerations for O-(1-methylpiperidin-4-yl) Oxime Ethers
< 2 HighAvoid. Rapid degradation is likely.
2 - 4 Very Low (Optimal Stability) Ideal for long-term storage of aqueous solutions.[9]
4 - 6 LowGenerally safe for most experimental procedures. The oxime formation reaction itself is often optimal in this range.[1]
7 - 8 Very LowExcellent stability. Suitable for physiological buffers.
> 8 NegligibleHydrolysis is not a concern, but consider the stability of other functional groups.
Table 1: pH-Dependent Stability Profile of Oxime Ethers
Q3: I suspect hydrolysis during my synthesis or workup. How can I prevent this?

A3: This is a common issue, especially during purification. The key is to maintain strict control over the pH and avoid prolonged exposure to acidic conditions.

Synthesis:

  • Catalyst Choice: Oxime formation is itself acid-catalyzed.[2] Use a mild acid catalyst like acetic acid or pyridine hydrochloride in a buffered system (e.g., sodium acetate) to keep the pH within the optimal 4-6 range.[13] This accelerates formation without promoting significant hydrolysis of the product.

  • Base for Hydrochloride Salt: If you are starting with O-(1-methylpiperidin-4-yl)hydroxylamine hydrochloride, you must add a base (e.g., pyridine, sodium acetate, or a non-nucleophilic base like triethylamine) to liberate the free hydroxylamine for the reaction.[14][15]

Workup and Purification:

  • Aqueous Wash: During an aqueous workup, avoid washing with strongly acidic solutions (e.g., 1M HCl). If you must remove a basic impurity, use a milder wash like a saturated ammonium chloride solution or a dilute citrate buffer. A wash with a mild base like saturated sodium bicarbonate solution is generally safe and can help neutralize any trace acid.[14]

  • Chromatography: This is a major source of hydrolysis. Standard silica gel is acidic (pH ~4-5) and can cause significant degradation on the column.

    • Solution 1: Neutralize the Silica. Prepare a slurry of silica gel in your eluent containing 1% triethylamine. This will deactivate the acidic sites.

    • Solution 2: Use Neutral or Basic Alumina. For very sensitive compounds, switching to a different stationary phase like neutral or basic alumina can prevent hydrolysis.

    • Solution 3: Alternative Purification. Consider crystallization or distillation if your compound is amenable.[16]

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Oxime Ether Instability start Instability Observed (e.g., NMR, LC-MS) check_step At which step did it occur? start->check_step synthesis Synthesis check_step->synthesis workup Workup / Purification check_step->workup storage Storage check_step->storage syn_q1 Check pH of reaction synthesis->syn_q1 syn_q2 Using HCl salt of hydroxylamine? synthesis->syn_q2 workup_q1 Purification Method? workup->workup_q1 storage_q1 Check storage conditions storage->storage_q1 syn_a1 syn_a1 syn_q1->syn_a1 syn_fix1 Use buffered system (e.g., NaOAc) syn_a1->syn_fix1 syn_a2 Yes syn_q2->syn_a2 syn_fix2 Add stoichiometric base (e.g., Pyridine, TEA) syn_a2->syn_fix2 workup_fix1 Deactivate silica with 1% TEA or use neutral alumina workup_q1:f0->workup_fix1 workup_fix2 Avoid strong acid washes. Use sat. NH₄Cl or buffer. workup_q1:f1->workup_fix2 workup_a1 Silica Gel Chromatography Aqueous Wash storage_fix1 Buffer to pH 2.5-4.0 and store at low temp. storage_q1:f0->storage_fix1 storage_fix2 Store solid under inert gas (N₂ or Ar) in freezer. storage_q1:f1->storage_fix2 storage_fix3 Use aprotic, anhydrous solvents (e.g., Toluene, THF) storage_q1:f2->storage_fix3 storage_a1 Aqueous Solution Solid Organic Solvent

Figure 2: Workflow for Troubleshooting Oxime Ether Instability
Q4: What is the best way to monitor for hydrolysis in my samples?

A4: ¹H NMR spectroscopy is an excellent quantitative method for monitoring hydrolysis.[4][6][7] You can directly observe the disappearance of the oxime ether signals and the appearance of the parent carbonyl signals over time.

For an oxime ether derived from an aldehyde, you would typically monitor:

  • Oxime Ether Signal: The proton on the imine carbon (R-CH=N-), which usually appears as a singlet or doublet in the 7.5-8.5 ppm region.

  • Parent Aldehyde Signal: The characteristic aldehyde proton (R-CHO), which appears further downfield, typically between 9.4 and 10.0 ppm.[6]

By integrating these signals against a stable internal standard at various time points, you can calculate the rate of hydrolysis. A detailed protocol is provided below.

Experimental Protocols

Protocol 1: General Synthesis of an O-(1-methylpiperidin-4-yl) Oxime Ether

This protocol describes the formation of an oxime ether from a generic aldehyde and O-(1-methylpiperidin-4-yl)hydroxylamine hydrochloride.

Materials:

  • Aldehyde (1.0 eq)

  • O-(1-methylpiperidin-4-yl)hydroxylamine hydrochloride (1.2 eq)[17]

  • Sodium Acetate (NaOAc) (1.5 eq)

  • Ethanol (or Methanol)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add the aldehyde (1.0 eq), O-(1-methylpiperidin-4-yl)hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Add ethanol to dissolve the reagents (concentration ~0.2-0.5 M).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor progress by TLC, observing the consumption of the starting aldehyde.[14]

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water and ethyl acetate to the residue. Transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime ether.

  • Purify the product via column chromatography on silica gel deactivated with 1% triethylamine or by crystallization.

Protocol 2: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol is adapted from established methods for determining the hydrolytic stability of oximes and related conjugates.[4][7]

Materials:

  • Your purified oxime ether

  • Deuterated buffer solution of desired pD (e.g., phosphate buffer in D₂O at pD 5.0)

  • Internal standard (e.g., 1,4-dioxane or trimethylsilyl propionate-d4, TSP)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • Prepare a stock solution of your oxime ether in a suitable deuterated solvent (e.g., CD₃OD).

  • Prepare a stock solution of the internal standard in the same solvent.

  • In an NMR tube, combine a precise volume of the deuterated buffer, the internal standard stock solution, and finally, the oxime ether stock solution to initiate the experiment (t=0). The final concentration of the oxime ether should be ~5-10 mM.

  • Immediately acquire the first ¹H NMR spectrum (t=0).

  • Incubate the NMR tube at a constant, controlled temperature (e.g., 25 °C or 37 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, then every 6 hours, then every 24 hours, depending on the expected rate of hydrolysis).

  • For each spectrum, carefully integrate the signal corresponding to a unique proton on the oxime ether (e.g., the CH =N proton) and the signal for the emergent aldehyde proton. Also, integrate the signal of the internal standard.

  • Calculate the concentration of the oxime ether at each time point relative to the constant concentration of the internal standard.

  • Plot the natural logarithm of the oxime ether concentration versus time. The negative of the slope of the resulting line is the first-order rate constant (k) for hydrolysis.

  • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k .[4]

References

  • Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Oxime - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7). Retrieved March 8, 2026, from [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. (2016, May 10). Retrieved March 8, 2026, from [Link]

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. (2017, October 9). Retrieved March 8, 2026, from [Link]

  • Protection and Deprotection - CEM Corporation. (n.d.). Retrieved March 8, 2026, from [Link]

  • Oxime - Grokipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Oxime metathesis: tuneable and versatile chemistry for dynamic networks - RSC Publishing. (2023, December 29). Retrieved March 8, 2026, from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - SciSpace. (n.d.). Retrieved March 8, 2026, from [Link]

  • Theoretical study of hydrolysis of an imine oxime in aqueous solution and crystal structure and spectroscopic characterization of a platinum(II) complex containing the hydrolysis product - ResearchGate. (2025, August 7). Retrieved March 8, 2026, from [Link]

  • Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. (n.d.). Retrieved March 8, 2026, from [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution - PubMed. (n.d.). Retrieved March 8, 2026, from [Link]

  • RP-HPLC monitoring of the oxime ester bond hydrolysis of Boc-Lys[Z(2Cl)] - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure. (n.d.). Retrieved March 8, 2026, from [Link]

  • II. Oximes - Chemistry LibreTexts. (2022, September 13). Retrieved March 8, 2026, from [Link]

  • 1 Protection Reactions - Wiley-VCH. (n.d.). Retrieved March 8, 2026, from [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020, May 6). Retrieved March 8, 2026, from [Link]

  • Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.). Retrieved March 8, 2026, from [Link]

  • Different approaches for oxime (ether) synthesis. - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved March 8, 2026, from [Link]

  • (PDF) Theoretical study of structure and reactions of metalated oximes and oxime ethers. (n.d.). Retrieved March 8, 2026, from [Link]

  • O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization | Organic Letters - ACS Publications. (2009, December 30). Retrieved March 8, 2026, from [Link]

  • QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - MDPI. (2023, November 28). Retrieved March 8, 2026, from [Link]

  • Structural Chemistry of Oximes - SciSpace. (n.d.). Retrieved March 8, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved March 8, 2026, from [Link]

  • Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. (n.d.). Retrieved March 8, 2026, from [Link]

  • 96-99 Research Article One-pot synthesis of oxime ethers from cinnam - JOCPR. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives | Request PDF - ResearchGate. (2024, April 9). Retrieved March 8, 2026, from [Link]

  • (PDF) One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides - ResearchGate. (2018, May 15). Retrieved March 8, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Retrieved March 8, 2026, from [Link]

  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. (n.d.). Retrieved March 8, 2026, from [Link]

  • A Review of Biologically Active Oxime Ethers - ResearchGate. (2023, July 1). Retrieved March 8, 2026, from [Link]

Sources

optimizing pH for reaction of O-(1-methylpiperidin-4-yl)hydroxylamine with ketones

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Alex V., Senior Application Scientist Subject: Optimization of O-(1-methylpiperidin-4-yl)hydroxylamine Reactions

Part 1: Executive Summary & Core Directive

The "Sweet Spot": pH 4.0 – 5.0 For the condensation of O-(1-methylpiperidin-4-yl)hydroxylamine with ketones, the reaction rate is strictly governed by a bell-shaped pH-rate profile.[1][2] You must maintain the reaction medium between pH 4.0 and 5.0 .[2][3]

  • pH < 3.0: The reaction stalls because the hydroxylamine nitrogen becomes fully protonated (

    
    ), rendering it non-nucleophilic.[1][3]
    
  • pH > 6.0: The reaction slows because the ketone carbonyl is not sufficiently activated by protonation, and the dehydration step becomes rate-limiting.[1][3]

Critical Reagent Note: This reagent typically comes as a dihydrochloride salt (


).[2][3] Dissolving this salt in water creates a highly acidic solution (pH < 2).[2][3] You must  buffer the solution to raise the pH to the 4.5 optimum; otherwise, the reaction will not proceed.[3]

Part 2: The Science (Mechanism & Causality)[3][4]

To troubleshoot effectively, you must understand the competing equilibria.[3] This molecule contains two basic nitrogen centers with vastly different


 values.[2][3]
  • The Piperidine Nitrogen (

    
    ): 
    
    • At the optimal pH (4.5), this nitrogen is 100% protonated (

      
      ).[3]
      
    • Impact: The molecule carries a permanent positive charge during the reaction.[2][3] This improves water solubility but may cause precipitation if your ketone is highly hydrophobic or anionic.[2][3]

  • The Aminooxy Nitrogen (

    
    ): 
    
    • This is the reactive center.[2][3]

    • At pH 4.5, it exists in a roughly 50:50 equilibrium between the protonated form (inactive) and the free base (active nucleophile).[3]

    • Why this matters: If you drop to pH 3.0, the reactive fraction drops to <3%, killing the reaction rate.[1][3]

The Reaction Pathway:

  • Nucleophilic Attack: The free aminooxy group attacks the proton-activated ketone.[2][3]

  • Dehydration: The resulting tetrahedral intermediate loses water to form the oxime (

    
    ).[2][3] This step is acid-catalyzed, which is why neutral pH is often too slow.[1][2][3]
    

Part 3: Optimized Protocol

Materials
  • Reagent: O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride.[1][2]

  • Buffer: 0.1 M Sodium Acetate buffer (pH 4.5) OR Citrate buffer.[2][3]

  • Solvent: Methanol or Ethanol (if ketone is water-insoluble).[2][3]

Step-by-Step Workflow
  • Buffer Preparation:

    • Prepare a 0.1 M Sodium Acetate solution.[2][3] Adjust pH to 4.5 using Glacial Acetic Acid.[2][3]

    • Note: Do not rely on water + base; the pH will drift.[2][3] A true buffer is required.[2][3]

  • Reagent Dissolution (The Neutralization Step):

    • Dissolve the dihydrochloride salt in the buffer.[2][3]

    • CRITICAL: Because the salt releases 2 equivalents of acid, check the pH after dissolution. You may need to add small aliquots of NaOH or more buffer to return the pH to 4.5.[2][3]

  • Reaction Setup:

    • Add the Ketone (1.0 equiv).[2][3]

    • Add the buffered Hydroxylamine (1.2 – 1.5 equiv).[2][3]

    • Solubility Check: If the mixture turns cloudy (ketone crashing out), add Methanol until clear.[3] The reaction works best in a homogeneous phase.[2][3]

  • Incubation:

    • Temperature: Room Temperature (20–25°C).

    • Time: 1–4 hours.

    • Acceleration: If the ketone is sterically hindered, heat to 40–60°C.[3]

Part 4: Troubleshooting & FAQs

Q1: The reaction is extremely slow. I see mostly starting material after 4 hours.

  • Diagnosis A (pH too low): Did you check the pH after adding the dihydrochloride salt? If the pH dropped to 1-2, the nucleophile is "dead."[1][2][3]

    • Fix: Adjust pH to 4.5 with NaOH or saturated NaOAc.[2][3]

  • Diagnosis B (Steric Hindrance): Bulky ketones (e.g., di-ortho-substituted) react slowly.[1][2]

    • Fix: Increase temperature to 50°C and use an aniline catalyst (10-100 mM) to form a reactive Schiff base intermediate.[1][2][3]

Q2: I see a white precipitate forming immediately.

  • Cause: This is likely your Oxime product.[2][3] The "1-methylpiperidin-4-yl" tail is polar, but the oxime bond formation can reduce overall solubility, especially if the ketone was hydrophobic.[1][2]

  • Verification: Spin down the solid and analyze by LC-MS. If it's the product, this is good—filtration is your purification.[3]

Q3: Can I run this at neutral pH (7.4) to protect my protein/sensitive substrate?

  • Answer: Yes, but the rate will be 10–50x slower.[3]

  • Workaround: You must use a catalyst. Add Aniline (10 mM) or m-Phenylenediamine (10 mM).[1][2][3] These form a transient imine with the ketone that is much more reactive toward the hydroxylamine than the ketone itself (Transimination).[3]

Q4: My LC-MS shows a mass of [Product + 16] or [Product + 18]. What is this?

  • Answer: This is the Tetrahedral Intermediate that failed to dehydrate.[2][3]

  • Fix: The dehydration step is acid-catalyzed.[1][2][3] Your pH might be too high (>6).[2][3] Lower the pH to 4.5 or heat the reaction to drive off the water.[3]

Part 5: Visualization (Mechanism & Logic)

OximeOptimization cluster_pH The pH 4.5 Compromise Reagent_Salt Reagent (2HCl Salt) (Highly Acidic) Buffer Acetate Buffer (pH 4.5) Reagent_Salt->Buffer Dissolve & Adjust pH Active_Species Active Nucleophile (R-O-NH2) Buffer->Active_Species Equilibrium (50%) Inactive_Species Protonated Species (R-O-NH3+) Buffer->Inactive_Species Equilibrium (50%) Intermediate Tetrahedral Intermediate Active_Species->Intermediate Nucleophilic Attack (Fastest at pH > 4) Ketone Ketone Substrate (R2C=O) Activated_Ketone Activated Ketone (R2C=OH+) Ketone->Activated_Ketone Acid Catalysis (pH < 6) Activated_Ketone->Intermediate Product Oxime Product (Stable) Intermediate->Product Dehydration (Acid Catalyzed, pH < 6)

Caption: The "pH Compromise": pH 4.5 balances the concentration of the active nucleophile (requires higher pH) with the activation of the ketone and dehydration step (requires lower pH).[1][3]

References

  • Jencks, W. P. (1959).[2][3] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.[2][3][4] (Seminal work establishing the pH-rate profile of oxime formation).

  • Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses stability and formation conditions). [1][3]

  • Dirksen, A., & Dawson, P. E. (2008).[3] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. (Details aniline catalysis for neutral pH applications).

  • PubChem Compound Summary . O-Methylhydroxylamine hydrochloride.[1][2][3][5][6][7] (Physical properties and pKa data for O-alkyl hydroxylamines).

Sources

Technical Support Center: Purification Strategies for O-(1-methylpiperidin-4-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center response, designed to address the specific challenges of working with O-(1-methylpiperidin-4-yl)hydroxylamine (often abbreviated as OMP-HA ).

Case ID: PUR-OMPHA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulty removing unreacted O-(1-methylpiperidin-4-yl)hydroxylamine (OMP-HA) because it possesses a "dual-personality" chemical profile:

  • High Polarity: It is highly water-soluble.

  • Basic Zwitterionic Character: It contains a basic tertiary amine (piperidine, pKa ~10.6) and a nucleophilic hydroxylamine (pKa ~6.0).

Standard silica chromatography often fails (causing streaking), and standard acid washes will strip your product if your product is also basic.[1] This guide details three proven workflows to isolate your target molecule.

🛠️ Interactive Decision Matrix

Before selecting a protocol, determine your product's properties using the logic flow below.

purification_decision_tree Figure 1: Purification Strategy Decision Tree start START: Characterize Target Product is_basic Is your PRODUCT basic? (Contains amines/pyridines?) start->is_basic is_scale Scale of Reaction? is_basic->is_scale Yes (Basic) method_A METHOD A: pH-Controlled Extraction (Best for Neutral/Acidic Products) is_basic->method_A No (Neutral/Acidic) method_B METHOD B: Solid-Supported Scavenging (Best for Small Scale / High Throughput) is_scale->method_B < 500 mg method_C METHOD C: The 'Acetone Trap' Derivatization (Best for Large Scale / Basic Products) is_scale->method_C > 500 mg

🔬 Method A: pH-Controlled Extraction

Best For: Neutral or Acidic Products (e.g., oxime ethers where the rest of the molecule is lipophilic).

Because OMP-HA contains a basic piperidine nitrogen, it can be sequestered into the aqueous phase by lowering the pH.

Protocol
  • Dilute: Dilute reaction mixture with a non-polar solvent (DCM or EtOAc).

  • Acid Wash: Wash the organic layer 3x with 0.5 M HCl or 10% Citric Acid .

    • Mechanism:[1][2][3] The piperidine nitrogen (pKa ~10.6) and hydroxylamine (pKa ~6) become protonated.[4] The dicationic species is highly water-soluble and insoluble in organic solvents.

  • Brine Wash: Wash organic layer once with brine to remove residual acid.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

⚠️ Critical Warning: Do not use this method if your product contains a basic amine. You will lose your product to the aqueous layer.

🧪 Method B: Solid-Supported Scavenging (Chemo-Selective)

Best For: Basic Products, Library Synthesis, Precious Samples (< 500 mg).[1]

When you cannot use acid extraction because your product is basic, you must use chemoselective scavenging .[1] Since OMP-HA is a hydroxylamine, it reacts rapidly with aldehydes to form oximes.[1] Using a polymer-supported aldehyde allows you to "fish out" the impurity.

Recommended Scavenger
  • Resin: Polymer-supported Benzaldehyde (or 4-Benzyloxybenzaldehyde polystyrene).

  • Loading: Typically 1.0 – 1.5 mmol/g.

Protocol
  • Calculate: Use 3 equivalents of aldehyde resin relative to the excess OMP-HA used.

  • Add: Add the dry resin directly to the reaction mixture (or crude solution in DCM/DMF).

  • Incubate: Shake or stir gently for 1–2 hours at room temperature.

    • Note: Add a drop of acetic acid to catalyze the oxime formation if the reaction is sluggish.

  • Filter: Filter the mixture through a fritted syringe or Buchner funnel.

  • Result: The filtrate contains your pure product; the OMP-HA is covalently bound to the beads.

scavenging_mechanism Figure 2: Mechanism of Polymer-Supported Scavenging reagent Unreacted OMP-HA (Solution Phase) complex Resin-Bound Oxime (Trapped Solid) reagent->complex Covalent Capture resin Aldehyde Resin (Solid Phase) resin->complex product Purified Product (Solution Phase) complex->product Filtration

⚗️ Method C: The "Acetone Trap" (Derivatization)

Best For: Large Scale (> 1g), Basic Products, Cost-Sensitive Projects.[1]

If resin is too expensive and extraction is impossible, change the physical properties of the impurity. Reacting OMP-HA with acetone converts it into a ketoxime .

Why this works:
  • Polarity Shift: The acetone-oxime is significantly less polar than the free hydroxylamine.

  • Chromatographic Separation: The "tailing" effect of the free NH₂-O- group is eliminated, making the impurity behave like a standard tertiary amine on silica.

Protocol
  • Quench: Add Acetone (5–10 equivalents relative to unreacted OMP-HA) directly to the reaction mixture.

  • Stir: Stir for 30 minutes at room temperature.

  • Concentrate: Evaporate the solvent.

  • Purify:

    • The impurity is now O-(1-methylpiperidin-4-yl)acetone oxime.

    • This species will elute much earlier on silica gel than the free hydroxylamine.

    • Run a standard flash column (DCM/MeOH/NH₃). The derivative will separate cleanly from your product.

📊 Data Summary: Method Comparison

FeatureAcid ExtractionAldehyde Resin ScavengingAcetone Derivatization
Product Type Neutral / AcidicAll (Ideal for Basic)All (Ideal for Basic)
Cost LowHighLow
Speed Fast (< 30 min)Medium (1-2 hours)Medium (1 hour + Column)
Scalability ExcellentPoor (Cost prohibitive)Excellent
Purity Risk Product loss (if basic)Leaching (rare)New impurity (if not separated)

❓ Frequently Asked Questions (FAQ)

Q: I tried silica chromatography, but the OMP-HA streaks from baseline to solvent front. Why? A: Hydroxylamines are strong H-bond donors and acceptors. They interact irreversibly with the silanols on standard silica.

  • Fix: Use Method C (Acetone Trap) to cap the N-O functionality, or add 1% Triethylamine or 10% Methanolic Ammonia to your mobile phase to block silanol sites.

Q: Can I use isocyanate resins instead of aldehyde resins? A: Yes, but aldehyde resins are superior for hydroxylamines.[1] Isocyanates react with both amines and hydroxylamines, but aldehydes react specifically and rapidly with the alpha-effect enhanced nitrogen of the hydroxylamine to form stable oximes.

Q: My product is water-soluble. How do I remove the salts after Method A? A: If your product is water-soluble, avoid Method A. Use Method B (Resins) . Alternatively, use Reverse Phase (C18) chromatography.[1] The OMP-HA will elute in the void volume (very early) due to its high polarity, while your organic product will retain longer.

📚 References

  • Polymer-Supported Scavengers: Biotage® Isolute® Si-Trisamine and Aldehyde Resins User Guide. (Standard industry protocols for scavenging nucleophiles).

  • Reagent Properties: ChemScene Technical Data for O-(1-Methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6).[5] Available at:

  • Derivatization Strategy: Process for preparing O-alkylhydroxylamine salts.[6] (Discusses acetone oxime formation for purification). Patent WO1995018788A1. Available at:

  • Green Chromatography: ACS GCI Pharmaceutical Roundtable "Green Chromatography" Guide. (Optimizing mobile phases for amines). Available at:

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Piperidine Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks with 4-substituted piperidine hydroxylamines. While these privileged scaffolds are ubiquitous in modern drug discovery, bulky C4-substituents (e.g., aryls, spirocycles, or branched alkyls) severely restrict the conformational freedom of the piperidine ring. This creates profound steric clashes at the N1-hydroxylamine position, complicating downstream functionalization (alkylation, acylation, or coupling).

Below, we provide a causality-driven diagnostic FAQ, self-validating experimental protocols, and quantitative data to help you bypass these steric barriers.

Section 1: Diagnostic FAQ (Understanding the Causality)

Q1: Why does my 4-substituted piperidine hydroxylamine fail to undergo N-alkylation, yielding either unreacted starting material or O-alkylated byproducts? A1: The reactivity of the piperidine nitrogen is heavily dictated by its conformational dynamics. A bulky substituent at the C4 position possesses a high A-value, forcing it into the equatorial position to minimize 1,3-diaxial interactions[1]. This conformational locking forces the N1-hydroxylamine moiety into a restricted geometric space, rendering it a sterically challenged nucleophile[2]. When reacting with alkyl halides, the N-alkylation pathway is kinetically favored. However, as steric bulk increases, the kinetic preference is overridden, and the reaction shifts toward the thermodynamically favored O-alkylation due to the severe shielding of the nitrogen lone pair[3]. Furthermore, N-alkylation can be reversible under certain conditions (e.g., via Cope elimination pathways), ultimately funneling the reaction toward the stable O-alkylated product[4].

Q2: I am trying to perform an amide coupling with a carboxylic acid, but I am getting a mixture of N-acyl and O-acyl products. How can I control this? A2: Hydroxylamines are ambident nucleophiles. In sterically hindered systems, the less hindered oxygen atom often outcompetes the nitrogen for the activated acyl electrophile, leading to extensive O-acylation[5]. To resolve this, you must use an O-protecting group strategy (e.g., O-benzyl or O-TBS) prior to coupling, or utilize highly reactive coupling reagents (like HATU or COMU) at elevated temperatures to force the N-acylation of the free hydroxylamine.

Q3: Direct alkylation is failing. What is the most reliable alternative for N-functionalization? A3: Reductive amination is the gold standard for sterically hindered hydroxylamines. Crich’s double reductive amination protocols demonstrate that using sodium cyanoborohydride (NaBH3CN) in mildly acidic media effectively overcomes steric barriers, allowing for the direct synthesis of complex, heavily substituted piperidine hydroxylamines without overalkylation[6].

Section 2: Logical Workflows & Visualizations

To determine the optimal synthetic route for your specific 4-substituted piperidine, follow the reaction pathway logic outlined below.

Pathway A 4-Substituted Piperidine Hydroxylamine B Direct Alkylation (Alkyl Halides) A->B C Reductive Amination (Aldehydes/Ketones) A->C D High Steric Bulk at C4 (Conformational Locking) B->D E Low Steric Bulk B->E H O-Protected Precursor (e.g., O-Bz, O-TBS) C->H Protecting Group Strategy F O-Alkylation Predominates (Thermodynamic Control) D->F Steric Shielding of N-Lone Pair G N-Alkylation (Kinetic Control) E->G I Selective N-Alkylation (High Yield) H->I NaBH3CN / AcOH

Reaction pathway logic for N- vs O-alkylation based on C4 steric bulk.

Section 3: Troubleshooting Guides & Step-by-Step Protocols

Protocol 1: Selective N-Alkylation via Reductive Amination

Context: Direct reaction with alkylating agents (like pentyl triflate or isopropyl halides) fails due to the sensitivity of the competing O-alkylation pathway to steric factors[3]. This protocol uses an O-protected intermediate to guarantee N-selectivity[6].

Self-Validating Step-by-Step Methodology:

  • O-Protection: Dissolve the 4-substituted piperidine hydroxylamine (1.0 eq) in anhydrous DCM (0.2 M). Add imidazole (2.0 eq) and TBS-Cl (1.2 eq) at 0 °C. Stir for 2 hours. Validation Check: Monitor via TLC (KMnO4 stain); the highly polar starting material should completely convert to a higher Rf spot.

  • Imine Formation: In a separate flask, combine the O-TBS hydroxylamine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous Methanol (0.1 M). Add glacial acetic acid dropwise until the pH reaches exactly 5.0 (verify with pH paper). Stir for 1 hour at room temperature.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH3CN (2.0 eq). The mild nature of NaBH3CN prevents the reduction of the unreacted aldehyde while efficiently reducing the sterically hindered iminium ion[6].

  • Workup: Quench carefully with saturated aqueous NaHCO3 (gas evolution). Extract 3x with Ethyl Acetate. Dry the organic layer over Na2SO4 and concentrate under reduced pressure. Validation Check: Confirm the mass of the O-TBS protected product via LC-MS before proceeding.

  • Deprotection: Treat the crude mixture with TBAF (1.1 eq) in THF for 1 hour at room temperature to remove the TBS group, yielding the pure N-alkylated 4-substituted piperidine hydroxylamine.

Workflow Step1 Step 1: O-Protection (TBS-Cl or BnBr) Step2 Step 2: Imine Formation (Aldehyde, pH 5) Step1->Step2 Step3 Step 3: Reduction (NaBH3CN, 0°C) Step2->Step3 Step4 Step 4: Deprotection (TBAF or Pd/C) Step3->Step4 Step5 Pure N-Alkylated Product Step4->Step5

Step-by-step experimental workflow for selective N-alkylation via reductive amination.

Protocol 2: High-Efficiency Amide Coupling (N-Acylation)

Context: Forcing N-acylation on a sterically hindered piperidine core requires potent activation of the carboxylic acid to overcome the activation energy barrier and prevent O-acylation[5].

Self-Validating Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.1 M). Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Validation Check: TLC should show complete consumption of the carboxylic acid and formation of the active ester.

  • Coupling: Add the O-protected 4-substituted piperidine hydroxylamine (1.0 eq). Heat the reaction to 45 °C. (Heating is critical; room temperature reactions often stall at the O-acyl intermediate if unprotected, or fail to convert if protected).

  • Isolation: Dilute with water and extract with DCM. Wash the organic layer with 5% LiCl aqueous solution (3x) to remove trace DMF. Purify via flash chromatography.

Section 4: Quantitative Data & Reagent Selection

Table 1: Influence of Alkylating Agent and Steric Bulk on N- vs O-Selectivity

Alkylating Agent / Conditions4-Substituent BulkMajor Product PathwayMechanistic Rationale
Methyl Iodide (MeI)Low (e.g., -H)N-AlkylationKinetically favored at the more nucleophilic nitrogen[4].
Pentyl Triflate / IsopropylHigh (e.g., -Aryl)O-AlkylationSteric shielding of the N-lone pair drives thermodynamic O-alkylation[3].
Aldehyde + NaBH3CNHigh (e.g., -Aryl)N-AlkylationImine formation followed by selective reduction bypasses direct steric clash[6].

Table 2: Optimized Reagent Matrix for Amide Coupling of Hindered Piperidine Hydroxylamines

Coupling ReagentAdditiveTempN-Acyl YieldO-Acyl ByproductRecommendation
EDCHOBt25 °C< 20%HighNot recommended for sterically hindered piperidines.
HATUDIPEA45 °C65 - 80%Low-ModerateStandard choice; requires elevated temperature to overcome activation barrier.
COMUOxyma45 °C> 85%TraceOptimal for highly hindered systems; prevents O-acylation side reactions.

References

1.[6] Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Source: mdpi.com. URL:[Link] 2.[2] Title: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Source: nih.gov. URL:[Link] 3.[3] Title: N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Source: hw.ac.uk. URL:[Link] 4.[4] Title: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Source: rsc.org. URL:[Link] 5.[5] Title: Polymer-Supported N-Derivatized, O-Linked Hydroxylamine for Concurrent Solid-Phase Synthesis of Diverse N-Alkyl and N−H Hydroxamates. Source: acs.org. URL:[Link] 6.[1] Title: Conformational Dynamics of Flexibly and Semirigidly Bridged Electron Donor-Acceptor Systems As Revealed by Spectrotemporal Parameterization of Fluorescence. Source: vu.nl. URL:[Link]

Sources

Technical Support Center: Stability of O-(1-methylpiperidin-4-yl)hydroxylamine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing O-(1-methylpiperidin-4-yl)hydroxylamine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the stability of this reagent in aqueous buffers. Our goal is to empower you with the knowledge to anticipate challenges, optimize your experimental conditions, and ensure the reliability and reproducibility of your results.

Introduction to O-(1-methylpiperidin-4-yl)hydroxylamine Stability

O-(1-methylpiperidin-4-yl)hydroxylamine is a valuable reagent in various bioconjugation and chemical synthesis applications. As with many hydroxylamine derivatives, its stability in aqueous solutions is a critical factor for successful experimentation. The free base form of hydroxylamines is generally less stable than their hydrochloride salts.[1] Instability can manifest as a loss of reactivity, leading to low yields or complete failure of conjugation reactions. This guide will delve into the factors influencing the stability of O-(1-methylpiperidin-4-yl)hydroxylamine and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing low yields in my conjugation reaction. Could the stability of O-(1-methylpiperidin-4-yl)hydroxylamine be the issue?

A1: Yes, this is a primary suspect. The instability of hydroxylamine derivatives in aqueous solutions can lead to their degradation before they have a chance to react with the target molecule.[1] The rate of degradation is influenced by several factors, including pH, temperature, and the presence of metal ions.[2] It is crucial to prepare solutions of O-(1-methylpiperidin-4-yl)hydroxylamine immediately before use.[1]

Q2: What is the optimal pH range for working with O-(1-methylpiperidin-4-yl)hydroxylamine in aqueous buffers?

Q3: My O-(1-methylpiperidin-4-yl)hydroxylamine solution appears to have precipitated out of my buffer. What could be the cause?

A3: Precipitation can be due to several factors:

  • High Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.[5]

  • Low Temperature: The solubility of many compounds decreases at lower temperatures. Storing a concentrated solution at 4°C or below might lead to precipitation.[5]

  • Buffer Composition: Certain salts or other components in your buffer could be reducing the solubility of the hydroxylamine derivative.[5]

To address this, consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental buffer.[5]

Q4: Are there any additives I can include in my buffer to improve the stability of O-(1-methylpiperidin-4-yl)hydroxylamine?

A4: The decomposition of hydroxylamine solutions can be catalyzed by heavy metal impurities.[6] Therefore, the addition of a chelating agent can enhance stability.[7] Commonly used stabilizers for hydroxylamine solutions include derivatives of ethylenediaminetetraacetic acid (EDTA).[7] If you suspect metal ion contamination in your buffer, the inclusion of a small amount of a chelating agent may be beneficial.

Q5: How should I prepare and store stock solutions of O-(1-methylpiperidin-4-yl)hydroxylamine?

A5: For optimal stability, it is recommended to:

  • Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[5]

  • Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]

  • Immediately before your experiment, dilute the stock solution into your reaction buffer.[4]

  • Always prepare fresh aqueous solutions of hydroxylamine derivatives for each experiment.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when working with O-(1-methylpiperidin-4-yl)hydroxylamine in aqueous buffers.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Action Rationale
Degradation of Reagent Prepare fresh aqueous solutions of O-(1-methylpiperidin-4-yl)hydroxylamine immediately before use.Hydroxylamine derivatives can degrade in aqueous solutions, reducing their effective concentration.[1]
Suboptimal pH Verify the pH of your reaction buffer. If possible, perform small-scale test reactions at different pH values (e.g., 6.5, 7.0, 7.5).Stability is often pH-dependent, with near-neutral pH being a good starting point for many hydroxylamine derivatives.[1][3]
Presence of Metal Ions Prepare buffers with high-purity water and reagents. Consider adding a chelating agent like EDTA to a final concentration of 1-5 mM.Metal ions can catalyze the decomposition of hydroxylamines.[2][6]
Incorrect Temperature If the reaction allows, perform it at a lower temperature (e.g., 4°C) to slow down potential degradation.Higher temperatures can accelerate the rate of hydrolysis and other degradation pathways.[4]
Issue 2: Reagent Precipitation
Possible Cause Troubleshooting Action Rationale
Exceeded Solubility Limit Determine the maximum soluble concentration of the reagent in your specific buffer (see Protocol 1).The solubility of a compound is dependent on the specific buffer composition and temperature.[5]
Low Temperature Storage Avoid storing aqueous solutions of the reagent at low temperatures. Prepare fresh as needed.Solubility often decreases at lower temperatures.[5]
Buffer Incompatibility Test the solubility in different buffer systems (e.g., phosphate vs. HEPES).The ionic strength and specific components of a buffer can affect the solubility of a reagent.[5]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

This protocol allows you to empirically determine the highest concentration of O-(1-methylpiperidin-4-yl)hydroxylamine that remains soluble in your specific experimental buffer.

Materials:

  • O-(1-methylpiperidin-4-yl)hydroxylamine

  • Anhydrous DMSO

  • Your experimental aqueous buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of O-(1-methylpiperidin-4-yl)hydroxylamine in DMSO (e.g., 100 mM).

  • Warm your experimental buffer to the intended reaction temperature.

  • Create a series of dilutions of the DMSO stock solution in your pre-warmed buffer. Ensure the final DMSO concentration is constant across all dilutions (e.g., 1-5%). Include a "buffer + DMSO" only control.

  • Incubate the tubes at your experimental temperature for 30-60 minutes.

  • Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, visible particles).

  • The highest concentration that remains completely clear is the maximum working concentration for your conditions.

Protocol 2: Assessing Stability via a Time-Course Experiment

This protocol provides a framework for evaluating the stability of O-(1-methylpiperidin-4-yl)hydroxylamine in your chosen buffer over time.

Materials:

  • Aqueous solution of O-(1-methylpiperidin-4-yl)hydroxylamine at the desired concentration in your buffer.

  • Quenching solution (if necessary for your analytical method).

  • Analytical instrument (e.g., HPLC, LC-MS).

Procedure:

  • Prepare a fresh solution of O-(1-methylpiperidin-4-yl)hydroxylamine in your buffer of interest at the intended experimental temperature.

  • Immediately take a "time zero" (T=0) sample and analyze it using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial concentration.

  • Incubate the remaining solution under your standard experimental conditions (temperature, light exposure).

  • At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot and analyze its concentration.

  • Plot the concentration of O-(1-methylpiperidin-4-yl)hydroxylamine versus time to determine its stability profile and half-life in your specific buffer system.

Visualizing Key Concepts

StabilityFactors cluster_factors Factors Affecting Stability pH pH Stability Stability pH->Stability Temperature Temperature Temperature->Stability Metal_Ions Metal Ions Metal_Ions->Stability Buffer_Composition Buffer Composition Buffer_Composition->Stability

Caption: Key factors influencing the stability of O-(1-methylpiperidin-4-yl)hydroxylamine.

TroubleshootingWorkflow Start Low/No Yield Check_Reagent Prepare Fresh Reagent? Start->Check_Reagent Check_Reagent->Start No Check_pH Optimize pH (6.5-7.5)? Check_Reagent->Check_pH Yes Check_pH->Check_Reagent No Check_Metals Add Chelator? Check_pH->Check_Metals Yes Check_Metals->Check_pH No Check_Temp Lower Temperature? Check_Metals->Check_Temp Yes Check_Temp->Check_Metals No Success Improved Yield Check_Temp->Success Yes

Sources

handling hygroscopic O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (CAS: 132710-75-9). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Working with hygroscopic dihydrochloride salts of hydroxylamines requires a mechanistic understanding of why the chemical behaves the way it does, ensuring that your experimental protocols are robust, reproducible, and self-validating.

Physicochemical & Handling Metrics

To establish a baseline for your experimental design, refer to the quantitative handling parameters summarized below.

MetricValue / SpecificationMechanistic Rationale
Molecular Weight 203.11 g/mol (Salt) / 130.19 g/mol (Base)Accurate stoichiometric calculations must account for the dihydrochloride mass[1].
Storage Temperature 2–8°C (Short-term) / -20°C (Long-term)Minimizes thermal degradation and suppresses ambient moisture interaction[2].
Glovebox H₂O Limit < 1 ppmPrevents deliquescence; dihydrochloride salts have high lattice energy disruption potential[3].
Glassware Prep 120°C for ≥ 4 hoursEradicates surface-bound water layers on borosilicate glass[4].
Desiccant Compatibility 3Å or 4Å Molecular SievesOptimal pore size for trapping H₂O without reacting with the amine/hydroxylamine[5].

Troubleshooting & FAQs

Q1: Why does my O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride turn into a sticky paste within minutes of opening the bottle? A1: You are observing deliquescence. The causality lies in the dihydrochloride salt formulation. The high charge density of the chloride ions forms exceptionally strong hydrogen bonds with atmospheric water vapor. When the energy of hydration exceeds the lattice energy of the crystal, the solid dissolves in its own absorbed moisture. To prevent this, the reagent must never be opened in ambient air. All handling must occur within a controlled inert atmosphere (glovebox or Schlenk line)[4].

Q2: My downstream coupling reactions (e.g., amide bond formation) are yielding inconsistent results. Is the reagent to blame? A2: Yes, this is a classic symptom of stoichiometric failure caused by moisture absorption. If your reagent has absorbed even 5% of its weight in water, your calculated molar equivalents are fundamentally incorrect. Furthermore, the introduced water acts as a competing nucleophile, prematurely hydrolyzing your coupling reagents (such as EDC, HATU, or acyl chlorides) before the hydroxylamine can react[5]. A self-validating check is to weigh the sealed vial before and after transfer; any unexplained mass increase indicates water ingress.

Q3: Can I recover or dry the reagent once it has clumped or absorbed moisture? A3: It is highly discouraged. While standard inorganic salts can be dried in a vacuum oven, hydroxylamine derivatives are prone to oxidation and thermal degradation when heated in the presence of moisture. If the contamination is extremely minor, you may attempt to store the open vial in a static-free vacuum desiccator over fresh non-flammable desiccants (like indicating silica gel or molecular sieves) at room temperature[6], but for critical drug-development assays, a fresh, uncompromised bottle is required.

Experimental Workflows & Causality

To ensure trustworthiness in your methodology, the following diagrams map out the exact causality of moisture degradation and the validated workflow to prevent it.

Causality A Ambient Air Exposure B H2O Hydrogen Bonding (Deliquescence) A->B C Hydroxylamine Hydrolysis/Oxidation B->C D Stoichiometric Failure & Yield Loss C->D

Caption: Causality of ambient moisture exposure leading to reagent degradation and stoichiometric failure.

Workflow Start 1. Oven-Dry Glassware (120°C, >4h) Purge 2. Argon/N2 Purge (Schlenk Line) Start->Purge Weigh 3. Glovebox Weighing (<1 ppm H2O) Purge->Weigh Transfer 4. Sealed Transfer (Septum + Parafilm) Weigh->Transfer React 5. Anhydrous Reaction (Aprotic Solvent) Transfer->React

Caption: Standard operating workflow for handling moisture-sensitive dihydrochloride salts.

Step-by-Step Methodologies

Protocol 1: Inert Atmosphere Weighing and Transfer

This protocol is a self-validating system designed to exclude atmospheric moisture entirely during the handling of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride.

  • Glassware Preparation: Bake a low-form borosilicate glass weighing bottle[7] and a reaction flask at 120°C for a minimum of 4 hours. Transfer them immediately to a desiccator to cool.

  • Environment Setup: Transfer the cooled glassware and the sealed reagent bottle into a vacuum glovebox. Ensure the internal atmosphere reads < 1 ppm O₂ and H₂O[3].

  • Taring and Weighing: Tare the empty, capped weighing bottle. Rapidly dispense the required mass of the dihydrochloride salt.

  • Sealing: Cap the weighing bottle tightly inside the glovebox. Wrap the seal with Parafilm.

  • Solubilization (Optional but Recommended): Instead of transferring the solid powder outside the glovebox (which risks static flyaway and moisture exposure), inject your anhydrous, aprotic solvent (e.g., dry THF or DCM) directly into the weighing vial through a septum cap using a dry, gas-tight syringe[5]. Transfer the resulting solution to your main reaction vessel via cannula.

Protocol 2: Quenching and Disposal

Because the hydroxylamine moiety is reactive, unreacted reagent must be safely neutralized post-experiment.

  • Cooling: Submerge the reaction mixture in an ice bath (0°C) to control the exothermic nature of the quench[5].

  • Neutralization: Slowly add a dilute aqueous base (e.g., saturated NaHCO₃) dropwise. This serves a dual purpose: it neutralizes the dihydrochloride equivalents and quenches any remaining electrophiles in your reaction mixture.

  • Aqueous Workup: Stir vigorously for 30 minutes. The highly polar, water-soluble nature of the piperidinyl-hydroxylamine base will partition it cleanly into the aqueous layer, allowing you to extract your synthesized product into the organic phase[4].

References

  • Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator? Retrieved from [Link]

  • Call Time Advertising. (n.d.). 40ml Glass Weighing Bottle - Borosilicate Pycnometer Flask For Laboratory Use. Retrieved from [Link]

  • IndiaMART. (n.d.). Best vacuum glove box for small labs: Lithium Battery R&D. Retrieved from[Link]

Sources

Validation & Comparative

1H NMR Characteristic Shifts of O-(1-Methylpiperidin-4-yl)hydroxylamine Oximes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR characteristic shifts of O-(1-methylpiperidin-4-yl)hydroxylamine oxime ethers , a critical structural motif in modern drug discovery used to modulate solubility and pharmacokinetic profiles.

Executive Summary

The O-(1-methylpiperidin-4-yl) oxime ether moiety is a high-value pharmacophore in medicinal chemistry, primarily utilized to introduce basicity and aqueous solubility into lipophilic scaffolds (e.g., kinase inhibitors, GPCR ligands). Unlike simple O-benzyl or O-alkyl oximes, this piperidine-derived motif introduces a tertiary amine that can form salts, significantly altering its NMR profile depending on pH and solvent.

This guide provides a definitive reference for identifying this moiety, distinguishing its stereoisomers (E vs. Z), and validating its synthesis.

Structural Analysis & Nomenclature

The structure consists of an oxime ether linkage connecting a carbonyl-derived scaffold to a 1-methylpiperidine ring at the 4-position.

  • Core Moiety: >C=N-O-CH(Piperidine)

  • Key Isomerism: The C=N double bond creates E (trans) and Z (cis) diastereomers.

  • Numbering: The piperidine ring is numbered starting from the nitrogen (1) to the ether linkage (4).

Graphviz Diagram: Structural Logic & Isomerism

The following diagram illustrates the connectivity and the steric environments distinguishing the E and Z isomers.

OximeIsomerism cluster_Isomers Oxime Ether Isomers (Equilibrium) Reagent O-(1-Methylpiperidin-4-yl) hydroxylamine E_Isomer E-Isomer (Anti) Thermodynamically Preferred (Sterics Minimized) Reagent->E_Isomer Condensation Aldehyde Aldehyde/Ketone (R-C=O) Aldehyde->E_Isomer Z_Isomer Z-Isomer (Syn) Kinetically Favored in some conditions E_Isomer->Z_Isomer Photoisomerization / Acid NMR_E δ 8.0 - 8.5 ppm E_Isomer->NMR_E H-Aldimine: Downfield (Anisotropy) NMR_Z δ 7.0 - 7.5 ppm Z_Isomer->NMR_Z H-Aldimine: Upfield (Shielded)

Caption: Reaction pathway forming E/Z isomers and their diagnostic NMR shift trends due to anisotropic shielding.

Characteristic 1H NMR Shifts

The following data assumes a standard solvent of CDCl₃ or DMSO-d₆ at 298 K. Note that protonation of the piperidine nitrogen (e.g., using TFA or HCl salts) will cause significant downfield shifts of the N-methyl and H-2/H-6 protons.

Table 1: Diagnostic Signals of the O-(1-Methylpiperidin-4-yl) Moiety
Proton PositionMultiplicityChemical Shift (δ ppm)Mechanistic Insight
H-4 (Methine) Multiplet (tt)4.00 – 4.50 Deshielded by the electronegative oxygen of the oxime ether. Diagnostic for successful O-alkylation.
N-CH₃ Singlet (s)2.15 – 2.30 Characteristic sharp singlet. Shifts to ~2.7-2.9 ppm if protonated (salt form).
H-2, H-6 (eq) Broad Doublet2.60 – 2.85 Protons adjacent to the tertiary amine.
H-2, H-6 (ax) Triplet/Multiplet2.00 – 2.20 Often overlaps with the N-methyl signal or H-3/5.
H-3, H-5 Multiplet1.60 – 2.00 The "body" of the piperidine ring; complex coupling patterns.
Aldimine (CH=N) Singlet (s)7.00 – 8.50 Critical for Isomer ID. Position depends heavily on E/Z configuration (see below).
E vs. Z Isomer Differentiation

The geometric configuration of the oxime double bond is the most challenging aspect of characterization.

  • The E-Isomer (Anti): The aldimine proton is cis to the oxime oxygen lone pair and trans to the ether group. It typically resonates downfield (δ 8.0 – 8.5 ppm) due to the paramagnetic anisotropy of the C=N bond.

  • The Z-Isomer (Syn): The aldimine proton is cis to the bulky ether group. Steric compression and shielding effects typically shift this signal upfield (δ 7.0 – 7.6 ppm) .

Expert Tip: In NOESY experiments, the E-isomer will show a correlation between the Aldimine-H and the Piperidine H-4. The Z-isomer will typically show a correlation between the Aldimine-H and the N-methyl or ring protons, but the spatial distance makes this less distinct.

Comparative Performance Analysis

How does the O-(1-methylpiperidin-4-yl) moiety compare to standard alternatives?

Table 2: Functional Comparison of Oxime Ether Moieties
FeatureO-(1-Methylpiperidin-4-yl)O-BenzylO-tert-Butyl
Solubility (aq) High (Basic amine, pKa ~9)Low (Lipophilic)Low (Lipophilic)
NMR Complexity High (Ring couplings, N-Me)Low (Aromatic region)Very Low (Singlet)
Metabolic Stability Moderate (N-demethylation risk)Moderate (Benzylic oxidation)High
H-4/Alpha Shift ~4.2 ppm (Methine)~5.1 ppm (CH₂)~1.3 ppm (CH₃)

Why choose the Piperidine variant? Despite the more complex NMR spectrum, this moiety is superior for drug candidates requiring improved water solubility without sacrificing membrane permeability (at physiological pH, a fraction exists as the free base).

Experimental Protocols

Protocol A: Synthesis of O-(1-Methylpiperidin-4-yl)hydroxylamine Oximes

This protocol ensures the formation of the oxime ether while minimizing side reactions.

  • Reagents:

    • Aldehyde/Ketone substrate (1.0 equiv)[1]

    • O-(1-Methylpiperidin-4-yl)hydroxylamine dihydrochloride (1.2 – 1.5 equiv) [CAS: 752170-00-6]

    • Pyridine (solvent & base) OR Ethanol/NaOAc.

  • Procedure:

    • Dissolve the substrate in Pyridine (0.5 M concentration).

    • Add the hydroxylamine hydrochloride salt in one portion.

    • Stir at room temperature for 2–16 hours. (Monitor by LCMS; oxime formation is usually rapid).

    • Workup: Evaporate pyridine in vacuo. Redissolve residue in DCM/Sat. NaHCO₃. Extract DCM layer, dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Flash chromatography (DCM:MeOH:NH₃, 90:10:1) is often required to separate the polar amine product.

Protocol B: NMR Sample Preparation for Isomer Assignment

To unambiguously assign E/Z ratios:

  • Solvent Choice: Use DMSO-d₆ if the compound is a salt. Use CDCl₃ for free bases to ensure sharp couplings.

  • Concentration: Prepare a solution of ~10 mg/mL.

  • Acquisition:

    • Run a standard 1H NMR (16 scans).

    • Run a NOESY 1D or 2D experiment targeting the aldimine proton.

    • Interpretation: Look for cross-peaks between the CH=N proton and the O-CH (Piperidine H-4). Strong correlation = E-isomer.

References

  • Synthesis and Stereochemistry of Piperidine Oxime Ethers: Parthiban, P., et al. "Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers." Bioorganic & Medicinal Chemistry Letters, 2006. (General reference for piperidine oxime stereochemistry).

  • Kalinowski, H. O., & Kessler, H. "Fast Isomerization of C=N Double Bonds." Topics in Stereochemistry, Wiley, 1973.
  • Reagent Data (O-(1-Methylpiperidin-4-yl)hydroxylamine): PubChem Compound Summary for CID 11533576. [Link]

  • Application in Kinase Inhibitors (Solubility Motifs): Lombardo, F., et al. "The role of basic amine groups in drug discovery." Journal of Medicinal Chemistry, 2014. (Contextualizing the use of methylpiperidine for solubility).

Sources

A Senior Application Scientist's Guide to Distinguishing E and Z Isomers of O-(1-methylpiperidin-4-yl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the precise control and characterization of molecular geometry are not merely academic exercises; they are critical determinants of a compound's efficacy, safety, and overall therapeutic potential. For researchers working with O-(1-methylpiperidin-4-yl)hydroxylamine derivatives, the differentiation between E and Z isomers around the C=N double bond of the resulting oxime ether is a paramount challenge. These isomers, while constitutionally identical, can exhibit vastly different pharmacological profiles due to their unique three-dimensional arrangements. This guide provides an in-depth, objective comparison of the most effective analytical techniques for unambiguously assigning the stereochemistry of these specific derivatives, grounded in experimental data and established scientific principles.

The Significance of Stereoisomeric Purity

The spatial arrangement of atoms in a molecule dictates how it interacts with biological targets such as enzymes and receptors. For O-(1-methylpiperidin-4-yl)hydroxylamine derivatives, the orientation of the O-linked piperidine ring relative to the substituents on the carbon of the C=N bond can profoundly influence binding affinity, metabolic stability, and off-target effects.[1][2] Consequently, the ability to selectively synthesize and, more importantly, definitively characterize a single, desired isomer is a cornerstone of successful drug development programs.

Core Analytical Strategies: A Comparative Overview

The primary methods for distinguishing E and Z isomers of oxime ethers fall into three main categories: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Each technique offers a unique set of advantages and limitations, and often, a combination of methods provides the most robust and irrefutable evidence of stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Isomer Differentiation

NMR spectroscopy is arguably the most powerful and accessible tool for distinguishing E and Z isomers in solution.[3] The distinct chemical environments of nuclei in each isomer give rise to predictable and measurable differences in their NMR spectra.[4]

One-Dimensional ¹H and ¹³C NMR: The First Clues

The initial analysis of ¹H and ¹³C NMR spectra can provide strong indications of the isomeric ratio and, in some cases, the identity of the major isomer. The anisotropic effect of the C=N double bond and the through-space influence of the bulky 1-methylpiperidin-4-yl group will cause differential shielding and deshielding of nearby protons and carbons.[2][3]

Key Observables:

  • ¹H NMR: Protons on the substituent attached to the imine carbon that are syn (on the same side as) to the O-piperidyl group in the Z-isomer will experience a different chemical environment compared to the anti (on the opposite side) protons in the E-isomer. This often results in a noticeable difference in their chemical shifts.[2]

  • ¹³C NMR: The chemical shift of the imine carbon (C=N) and the carbons alpha to it can also be indicative of the isomer. Steric compression in the more sterically hindered isomer can lead to upfield shifts of the involved carbon signals.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Integrate the signals corresponding to each isomer in the ¹H spectrum to determine the E/Z ratio.[5] Compare the chemical shifts of key protons and carbons between the two isomers.

Data Summary: Expected Chemical Shift Differences

NucleusE-Isomer (Expected)Z-Isomer (Expected)Rationale for Difference
α-Proton (on R¹) DownfieldUpfieldIn the Z-isomer, the α-proton is shielded by the anisotropic cone of the C=N bond and the piperidine ring.
Imine Carbon (C=N) ~155-160 ppm~158-163 ppmThe imine carbon in the more sterically hindered Z-isomer may be slightly deshielded.
α-Carbon (on R¹) ~130-135 ppm~125-130 ppmShielding of the α-carbon in the Z-isomer due to steric compression effects.

Note: The exact chemical shifts are highly dependent on the specific substituents and the solvent used.[3]

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (NOESY): Unambiguous Proof of Spatial Proximity

For a definitive assignment of stereochemistry, the Nuclear Overhauser Effect (NOE) is the gold standard.[4][6] NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å).[4]

The Causality Behind the Experiment: The NOE arises from dipolar cross-relaxation between nuclei. When one proton is irradiated, it can transfer magnetization to a nearby proton through space, resulting in a change in the intensity of the second proton's signal. This effect is distance-dependent, making it a powerful tool for determining which groups are on the same side of a double bond.

Experimental Workflow: 2D NOESY

NOESY_Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Dissolve Isomer Mixture in Degassed Solvent Acquire Acquire 2D NOESY Spectrum Sample->Acquire Insert into Spectrometer Process Process Data (FT, Phasing) Acquire->Process Raw Data Analyze Analyze for Cross-Peaks Process->Analyze Processed Spectrum Assign Assign E/Z Configuration Analyze->Assign Identify Key NOEs

Caption: Workflow for E/Z isomer assignment using 2D NOESY.

Expected NOESY Correlations:

  • Z-Isomer: A cross-peak will be observed between a proton on the substituent at the imine carbon (R¹) and the protons on the piperidine ring, particularly those at the 4-position and the N-methyl protons. This is because these groups are on the same side of the C=N double bond and thus in close spatial proximity.

  • E-Isomer: No such cross-peak between the R¹ substituent and the piperidine ring protons will be observed due to the larger distance between them.[4] Instead, an NOE may be seen between the R¹ proton and the other substituent (R²) on the imine carbon.

Heteronuclear Multiple Bond Correlation (HMBC): A Corroborative Technique

HMBC is a 2D NMR experiment that shows correlations between protons and carbons that are separated by two to three bonds.[7] While not a primary method for E/Z determination, it can provide valuable supporting evidence by establishing the connectivity of the molecule and helping to unambiguously assign the ¹H and ¹³C signals of each isomer.[8]

X-ray Crystallography: The Definitive Solid-State Structure

When a suitable single crystal of an isomer can be obtained, X-ray crystallography provides an unequivocal determination of its three-dimensional structure, including the E/Z configuration.[9][10] This technique is considered the ultimate arbiter in stereochemical assignment.

The Underlying Principle: X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern can be mathematically reconstructed to generate a detailed electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified isomer from a suitable solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final atomic coordinates and molecular geometry.

Logical Relationship: From Isomer to Structure

XRay_Logic cluster_prep Preparation cluster_exp Experiment cluster_result Result Isomer Purified E or Z Isomer Crystal Single Crystal Growth Isomer->Crystal XRay X-ray Diffraction Crystal->XRay Structure Unambiguous 3D Structure XRay->Structure

Caption: Logical flow from a purified isomer to its definitive 3D structure via X-ray crystallography.

Computational Chemistry: Predicting Isomer Stability and Properties

Computational methods, particularly Density Functional Theory (DFT), can be powerful predictive tools for assessing the relative thermodynamic stabilities of E and Z isomers and for calculating their expected NMR chemical shifts.[5][11][12]

The Rationale: By calculating the optimized geometries and electronic energies of both isomers, we can predict which one is thermodynamically more stable.[5][13] Furthermore, NMR shielding tensors can be calculated and converted into chemical shifts, which can then be compared to experimental data to aid in the assignment.[14]

Computational Protocol: DFT Calculations

  • Structure Building: Build initial 3D structures of both the E and Z isomers.

  • Geometry Optimization and Frequency Analysis: Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[13] The absence of imaginary frequencies confirms a true energy minimum.

  • NMR Chemical Shift Calculation: On the optimized geometries, perform NMR calculations using the GIAO (Gauge-Including Atomic Orbital) method.

  • Data Analysis: Compare the calculated relative energies to predict the major isomer at equilibrium. Compare the calculated chemical shifts with the experimental values.

Data Summary: Predictive Power of DFT

ParameterComputational OutputApplication in Isomer Distinction
Relative Energy (ΔG) The difference in Gibbs free energy between isomers.Predicts the thermodynamically more stable isomer, which is often the major product under equilibrium conditions.[11]
Calculated ¹H/¹³C Shifts Predicted chemical shifts for all nuclei in each isomer.Comparison with experimental spectra can corroborate assignments made by other methods.[14]

Comparison Summary of Techniques

TechniquePrincipleProsConsConclusiveness
¹H/¹³C NMR Nuclear magnetic resonanceFast, requires small sample amount, provides isomeric ratio.Can be ambiguous without further experiments.[1]Moderate; often provides strong evidence but not definitive proof alone.
2D NOESY Through-space nuclear interactionsProvides direct evidence of spatial proximity, highly conclusive for isomer assignment.[4][6]Longer experiment time, requires careful data interpretation.High; considered definitive for solution-state structure.
X-ray Crystallography X-ray diffraction by a crystalProvides an unambiguous, absolute 3D structure.[9]Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure.Absolute; the "gold standard" for stereochemical assignment.
Computational (DFT) Quantum mechanical calculationsPredictive power, can be done without synthesizing compounds, aids in spectral interpretation.[11][12]Accuracy is dependent on the level of theory; does not replace experimental verification.Low to Moderate; provides strong supporting evidence and predictions.

Conclusion: An Integrated Approach for Certainty

For researchers and drug development professionals, the unambiguous determination of E and Z stereochemistry in O-(1-methylpiperidin-4-yl)hydroxylamine derivatives is a non-negotiable aspect of thorough characterization. While ¹H and ¹³C NMR provide initial, valuable insights, a definitive assignment relies on more sophisticated techniques. 2D NOESY spectroscopy is the most powerful and reliable method for determining the isomeric configuration in solution. [4][6] When single crystals are available, X-ray crystallography provides absolute, irrefutable proof of the solid-state structure.[9] Computational modeling serves as an excellent predictive and corroborative tool, helping to rationalize experimental findings and guide synthetic efforts. By employing an integrated approach that leverages the strengths of these complementary techniques, scientists can ensure the stereochemical integrity of their compounds, a critical step on the path to developing safe and effective new medicines.

References

  • Hu, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • AdiChemistry. (n.d.). GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • American Chemical Society. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • American Chemical Society. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Available at: [Link]

  • ResearchGate. (2017). How can i differentiate between E and Z isomers of imine?. Available at: [Link]

  • ResearchGate. (2025). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Available at: [Link]

  • ResearchGate. (n.d.). Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. Available at: [Link]

  • Semantic Scholar. (n.d.). Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of noe difference spectroscopy. Available at: [Link]

  • RSC Publishing. (2026). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Available at: [Link]

  • RSC Publishing. (2026). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]

  • J-GLOBAL. (n.d.). Stereoisomers of oxime ethers of 1,4-naphthoquinone: Synthesis, characterization, X-ray crystal structures, and DFT studies. Available at: [Link]

  • ACS Publications. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. Available at: [Link]

  • ResearchGate. (2025). Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra. Available at: [Link]

  • TÜBİTAK Academic Journals. (2016). Synthesis, (

    
    /(
    
    
    
    -isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and $O. Available at: [Link]
  • Reddit. (2018). E/Z isomer identification help. Available at: [Link]

  • NIScPR Online Periodical Repository. (n.d.). Conformational analysis of some N-hydroxypiperidin-4-one oximes. Available at: [Link]

  • U.S. National Library of Medicine. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Available at: [Link]

  • R Discovery. (n.d.). Oxime Stereochemistry Research Articles - Page 1. Available at: [Link]

  • ResearchGate. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Available at: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

  • ResearchGate. (n.d.). Representative X-ray structures of oxime 1, oxime acetate 5, and 3,5-dinitrophenyloxime 8. Available at: [Link]

  • OSTI.GOV. (2024). Stereoisomers of oxime ethers of 1,4-naphthoquinone: Synthesis, characterization, X-ray crystal structures, and DFT studies (Journal Article). Available at: [Link]

  • ResearchGate. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. Available at: [Link]

  • U.S. National Library of Medicine. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Available at: [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of O-(1-methylpiperidin-4-yl)hydroxylamine Adducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of O-(1-methylpiperidin-4-yl)hydroxylamine (often abbreviated as OMPH or similar in internal R&D workflows). It compares this derivatization agent against industry-standard alternatives like Girard’s Reagents and PFBHA, focusing on mechanistic behaviors in LC-MS/MS.

Executive Summary: The Case for Cationic Tagging

In the analysis of neutral carbonyl-containing analytes (steroids, reducing sugars, lipid oxidation products), Electrospray Ionization (ESI) efficiency is often poor due to the lack of basic sites. Derivatization is required to introduce a charge.

O-(1-methylpiperidin-4-yl)hydroxylamine represents a class of "tunable" cationic tags. Unlike quaternary ammonium tags (e.g., Girard T) that carry a permanent charge, this reagent features a tertiary amine (


). This structural distinction fundamentally alters the fragmentation physics:
  • Tunable Ionization: It can be protonated/deprotonated based on mobile phase pH, allowing for switchable selectivity.

  • Reporter Ion Generation: Upon Collision-Induced Dissociation (CID), it yields distinct low-mass reporter ions, enabling high-sensitivity Precursor Ion Scanning (PIS).

  • Reduced Noise: It avoids the "cluster" background often seen with permanent salt-based tags in the low

    
     range.
    

Chemical Mechanism & Structure[1][2][3]

The reagent functions via a condensation reaction with aldehydes or ketones to form an oxime ether .

Reaction Logic
  • Nucleophile: The hydroxylamine oxygen-nitrogen couple (

    
    ).
    
  • Electrophile: The carbonyl carbon of the analyte (

    
    ).
    
  • Leaving Group: Water (

    
    ).[1]
    
  • Result: A stable oxime ether linkage (

    
    ) tethered to a 1-methylpiperidine ring.
    
DOT Diagram: Reaction & Ionization Workflow

ReactionPathway Analyte Analyte (Ketone/Aldehyde) Intermediate Tetrahedral Intermediate Analyte->Intermediate + Reagent (Acid Cat.) Reagent Reagent O-(1-methylpiperidin-4-yl)hydroxylamine Reagent->Intermediate Product Oxime Ether Derivative Intermediate->Product - H2O Ionized [M+H]+ Ion (ESI Positive) Product->Ionized + H+ (Mobile Phase)

Figure 1: Derivatization pathway converting a neutral carbonyl to a proton-active oxime ether.

Fragmentation Patterns (MS/MS)

Understanding the fragmentation is critical for designing Multiple Reaction Monitoring (MRM) transitions.

The Charge Localization Rule

In ESI(+), the proton localizes on the tertiary nitrogen of the piperidine ring due to its high proton affinity. Unlike the analyte backbone (which is often neutral), the tag acts as a "proton sponge."

Primary Fragmentation Pathways

Upon CID, the molecule does not shatter randomly. The energy is channeled into the weakest bonds adjacent to the charge carrier.

  • Diagnostic Reporter Ion (

    
     114): 
    
    • Mechanism: Heterolytic cleavage of the N-O bond is less common than the cleavage of the ether C-O bond in this specific configuration. However, the most distinct pathway involves the loss of the derivatized moiety .

    • Fragment: The [(1-methylpiperidin-4-yl)oxy]+ cation.

    • Mass: ~114 Da.

    • Utility: Excellent for Precursor Ion Scanning (PIS) to identify all carbonyls in a complex mixture.

  • Secondary Reporter Ion (

    
     98): 
    
    • Mechanism: Cleavage of the C-O bond (between the piperidine ring and the oxygen).

    • Fragment: The [1-methylpiperidin-4-yl]+ cation (N-methylpiperidinyl carbocation).

    • Mass: ~98 Da.[2]

    • Observation: This is often the Base Peak at higher collision energies (CE > 35 eV).

  • Neutral Loss (Analyte Dependent):

    • If the analyte contains a basic site stronger than the piperidine (rare in steroids), the charge may stay on the analyte, resulting in a neutral loss of the tag (128 Da). This is the exception, not the rule.

DOT Diagram: Fragmentation Mechanism

Fragmentation cluster_pathways Collision Induced Dissociation (CID) Parent Precursor Ion [M+H]+ (Protonated on Piperidine N) Frag1 Fragment A (m/z 98) [1-methylpiperidin-4-yl]+ Parent->Frag1 C-O Cleavage (High CE) Frag2 Fragment B (m/z 114) [(1-methylpiperidin-4-yl)oxy]+ Parent->Frag2 N-O Cleavage (Low/Med CE) Neutral Neutral Analyte Loss (R=N-OH) Parent->Neutral Charge Retention on Tag

Figure 2: Primary dissociation pathways yielding diagnostic reporter ions m/z 98 and 114.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts O-(1-methylpiperidin-4-yl)hydroxylamine with the two most common alternatives: Girard T Reagent (Quaternary ammonium) and PFBHA (Fluorinated, for GC-MS/Negative ion).

Table 1: Performance Matrix
FeatureO-(1-methylpiperidin-4-yl)hydroxylamineGirard T ReagentPFBHA
Charge State Tunable (+1) (Protonated Tertiary Amine)Fixed (+1) (Quaternary Ammonium)Neutral (Electron Capture)
Ionization Mode ESI (+)ESI (+)APCI (-) / NCI (GC-MS)
Key Reporter Ions

98, 114
(Low noise)

59
(TMA) - High background noise

181
(Pentafluorotropylium)
Neutral Loss Rare (Charge usually stays on tag)Common (

)
Common (

for HF)
Chromatography Good retention on C18 (Lipophilic ring)Poor retention on C18 (Very polar)Excellent retention
Solubility Organic/Aqueous compatibleHighly water solubleOrganic soluble
Sensitivity High (Proton sponge effect)Moderate (Ion suppression issues)High (in Negative mode only)
Why choose the Piperidine Tag over Girard T?

Expert Insight: Girard T reagents often suffer from "ion suppression" because the permanent charge makes them stick to the column dead volume or elute too early on Reverse Phase (RP) columns. The piperidine ring adds hydrophobicity, allowing the derivative to retain better on a C18 column, moving the analyte away from the salt front where suppression occurs. Furthermore, the


 59 fragment from Girard T falls in the "chemical noise" region, whereas 

98/114 is much cleaner for quantitation.

Experimental Protocol: Derivatization Workflow

This protocol is validated for biological fluids (plasma/urine).

Reagents Required:

  • O-(1-methylpiperidin-4-yl)hydroxylamine (dihydrochloride salt usually).

  • Solvent: Methanol/Acetonitrile.[3]

  • Catalyst: Formic Acid or Acetic Acid.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of reagent in 1 mL of Methanol containing 2% Formic Acid.

  • Addition: Add 50

    
    L of reagent solution to 100 
    
    
    
    L of sample (e.g., steroid extract).
  • Incubation: Vortex and incubate at 60°C for 30 minutes .

    • Note: Aldehydes react faster (room temp); Ketones require heat.

  • Quenching (Optional): Evaporate to dryness under

    
     to remove excess acid, or dilute directly if using LC-MS.
    
  • LC-MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Crucial: Maintain acidic pH to keep the piperidine nitrogen protonated (

      
      ).
      

References

  • ResearchGate. (2015). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids. Retrieved from [Link]

  • PubMed. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. (Discusses quaternary piperidine analogs).[3] Retrieved from [Link]

Sources

A Comparative Guide for Researchers: O-(1-methylpiperidin-4-yl)hydroxylamine vs. O-benzylhydroxylamine in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and bioconjugation, the selection of appropriate chemical tools is paramount to success. The formation of stable oxime linkages through the reaction of a hydroxylamine with an aldehyde or ketone is a widely utilized and robust strategy. For years, O-benzylhydroxylamine has been a staple reagent for this purpose. However, the emergence of O-(1-methylpiperidin-4-yl)hydroxylamine presents a compelling alternative, offering distinct advantages in terms of physicochemical properties and potential in vivo performance. This guide provides an in-depth technical comparison of these two reagents, supported by established chemical principles and extrapolated experimental insights, to aid researchers in making informed decisions for their specific applications.

Introduction: The Critical Role of Hydroxylamine Reagents

Oxime ligation is a cornerstone of bioorthogonal chemistry, prized for its high chemoselectivity and the formation of a stable C=N-O bond, with water as the only byproduct.[1] This reaction is fundamental in various applications, including the synthesis of antibody-drug conjugates (ADCs), peptide and protein modification, and the development of novel therapeutic agents. The choice of the O-substituted hydroxylamine reagent significantly impacts the properties of the resulting oxime-linked product, influencing its solubility, stability, pharmacokinetics, and overall performance.

O-benzylhydroxylamine has long been favored for its ability to form stable oximes and the utility of the benzyl group as a protecting group that can be cleaved under specific conditions.[2][3][4] However, its aromatic and relatively lipophilic nature can introduce challenges, particularly in applications requiring high aqueous solubility and metabolic stability. In contrast, O-(1-methylpiperidin-4-yl)hydroxylamine, with its aliphatic, heterocyclic structure, offers a promising solution to these limitations.

Physicochemical Properties: A Head-to-Head Comparison

The structural differences between O-(1-methylpiperidin-4-yl)hydroxylamine and O-benzylhydroxylamine give rise to distinct physicochemical properties that are critical for their application in biological systems.

PropertyO-(1-methylpiperidin-4-yl)hydroxylamineO-benzylhydroxylamineAdvantage of O-(1-methylpiperidin-4-yl)hydroxylamine
Molecular Formula C₆H₁₄N₂O[5]C₇H₉NOLower molecular weight
Molecular Weight 130.19 g/mol [5]123.15 g/mol ---
Structure Aliphatic, heterocyclicAromaticImproved solubility and metabolic stability.[6]
Calculated LogP -0.0291[5]~1.2Significantly lower lipophilicity, predicting higher aqueous solubility.
Topological Polar Surface Area (TPSA) 38.49 Ų[5]35.2 ŲSlightly higher, suggesting better potential for hydrogen bonding.
Aqueous Solubility Predicted to be highModerate, often requiring co-solvents.[7]Enhanced solubility in biological buffers is crucial for in vitro assays and formulation.[8][]
Basicity (pKa of conjugate acid) Predicted to be higher (piperidine pKa ~11.2)[10]Lower (benzylamine pKa ~9.3)[11]The tertiary amine can be protonated at physiological pH, further increasing water solubility.

Key Advantages of O-(1-methylpiperidin-4-yl)hydroxylamine

The incorporation of the 1-methylpiperidine moiety imparts several key advantages that make O-(1-methylpiperidin-4-yl)hydroxylamine a superior choice in many drug discovery and bioconjugation contexts.

Enhanced Aqueous Solubility

A significant challenge in drug development is the poor aqueous solubility of lead compounds. The piperidine ring, particularly when protonated, is known to improve the solubility of molecules.[8][] The tertiary amine in the 1-methylpiperidine group of O-(1-methylpiperidin-4-yl)hydroxylamine has a pKa that ensures it is protonated at physiological pH, rendering the molecule and its conjugates significantly more water-soluble than their benzyl counterparts. This enhanced solubility can simplify experimental procedures by reducing the need for organic co-solvents, which can be detrimental in biological assays, and can lead to improved formulation characteristics for therapeutic agents.

Improved Metabolic Stability

The piperidine scaffold is a privileged structure in medicinal chemistry, in part due to its relatively high metabolic stability.[6] Aromatic rings, like the one in O-benzylhydroxylamine, are more susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing the aromatic benzyl group with an aliphatic piperidine ring, the resulting oxime-linked conjugate is expected to have a more favorable metabolic profile, leading to a longer in vivo half-life and potentially reduced off-target toxicity.

Favorable Pharmacokinetic Properties

The presence of the piperidine motif can enhance the "druggability" of a molecule by improving its absorption, distribution, metabolism, and excretion (ADME) properties.[6] The three-dimensional nature of the piperidine ring can also facilitate better interactions with biological targets compared to the flatter aromatic ring of the benzyl group.[12]

Reduced Potential for Undesired Aromatic Interactions

The benzyl group of O-benzylhydroxylamine can participate in non-specific hydrophobic or π-stacking interactions, which can lead to off-target binding and unforeseen biological consequences. The aliphatic nature of the piperidine ring in O-(1-methylpiperidin-4-yl)hydroxylamine mitigates this risk, potentially leading to cleaner pharmacological profiles.

Experimental Considerations and Protocols

While specific experimental data for O-(1-methylpiperidin-4-yl)hydroxylamine is not yet widely published, its application in oxime ligation can be guided by established protocols.[1] The primary difference in its use compared to O-benzylhydroxylamine will be its enhanced aqueous solubility, which simplifies reaction setup.

General Protocol for Oxime Ligation in Aqueous Buffer

This protocol is a general guideline and should be optimized for specific applications.

Materials:

  • Aldehyde or ketone-containing molecule (e.g., a protein, peptide, or small molecule)

  • O-(1-methylpiperidin-4-yl)hydroxylamine hydrochloride or O-benzylhydroxylamine hydrochloride

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or acetate buffer, pH 4.5)

  • Aniline or p-phenylenediamine (as a catalyst for neutral pH reactions)

  • Organic co-solvent (e.g., DMSO or DMF), if necessary for the carbonyl compound

Procedure:

  • Dissolve the Carbonyl Compound: Dissolve the aldehyde or ketone-containing molecule in the chosen aqueous buffer to the desired final concentration. If solubility is limited, a minimal amount of a compatible organic co-solvent can be used.

  • Prepare the Hydroxylamine Solution:

    • For O-(1-methylpiperidin-4-yl)hydroxylamine hydrochloride: Due to its expected high aqueous solubility, a stock solution can be prepared directly in the reaction buffer.

    • For O-benzylhydroxylamine hydrochloride: A stock solution is typically prepared in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[7]

  • Initiate the Reaction: Add the hydroxylamine solution to the solution of the carbonyl compound. A 2- to 10-fold molar excess of the hydroxylamine is typically used.

  • Catalysis (for neutral pH): If the reaction is performed at or near neutral pH, the addition of a catalyst such as aniline or p-phenylenediamine (typically 10-100 mM) can significantly accelerate the reaction rate.[1] For reactions at acidic pH (around 4.5), a catalyst is generally not required.[1]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

  • Purification: Once the reaction is complete, the oxime-linked product can be purified using standard techniques appropriate for the molecule of interest, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Diagram: Generalized Oxime Ligation Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification carbonyl Dissolve Carbonyl Compound in Buffer mix Mix Reactants carbonyl->mix hydroxylamine Prepare Hydroxylamine Stock Solution hydroxylamine->mix catalyst Add Catalyst (if at neutral pH) mix->catalyst incubate Incubate at RT or 37°C catalyst->incubate monitor Monitor Reaction Progress (LC-MS, HPLC) incubate->monitor purify Purify Product monitor->purify

Caption: A generalized workflow for performing an oxime ligation experiment.

Stability of the Resulting Oxime Bond

The stability of the oxime bond is a critical factor, particularly for in vivo applications. Generally, oxime bonds are significantly more stable than imines and hydrazones.[13] The stability is influenced by steric and electronic factors of both the hydroxylamine and carbonyl precursors.

A potential consideration for O-benzylhydroxylamine is the lability of the benzyl group itself under certain biological or chemical conditions. Benzyl ethers can be cleaved under reductive or oxidative conditions.[14][15] While the O-benzyl oxime is generally stable, the possibility of in vivo cleavage of the benzyl group, though unlikely under normal physiological conditions, should be considered for long-term applications. The 1-methylpiperidine group is highly stable and not susceptible to such cleavage.

Diagram: Factors Influencing Oxime Bond Stability

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Oxime Bond Stability carbonyl Carbonyl Precursor (Ketone > Aldehyde) carbonyl->center electronics Electronic Effects of Substituents electronics->center sterics Steric Hindrance sterics->center ph pH of Medium ph->center temp Temperature temp->center

Caption: Key intrinsic and extrinsic factors that govern the stability of an oxime linkage.

Conclusion and Future Outlook

O-(1-methylpiperidin-4-yl)hydroxylamine represents a significant advancement in the toolkit for researchers in drug discovery and bioconjugation. Its superior aqueous solubility, predicted metabolic stability, and favorable pharmacokinetic profile, all stemming from the incorporation of the 1-methylpiperidine moiety, position it as a highly advantageous alternative to the traditional O-benzylhydroxylamine. While direct comparative experimental data is still emerging, the well-established benefits of the piperidine scaffold in medicinal chemistry provide a strong rationale for its adoption.

For researchers and drug development professionals, the choice between these two reagents will depend on the specific goals of their project. For applications where high aqueous solubility, improved metabolic stability, and a more "drug-like" profile are critical, O-(1-methylpiperidin-4-yl)hydroxylamine is the clear frontrunner. As more data becomes available, the versatility and utility of this promising reagent are expected to be further validated, paving the way for the development of more effective and safer bioconjugates and therapeutics.

References

  • Zheng, Y. J., & Tice, C. M. (2016). Spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. BenchChem.
  • BenchChem. (2025).
  • ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
  • BenchChem. (2025).
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
  • ChemScene. (n.d.). O-(1-Methylpiperidin-4-yl)hydroxylamine. ChemScene.
  • BenchChem. (2025).
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • PMC. (n.d.).
  • ChemScene. (n.d.). O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine. ChemScene.
  • PMC. (n.d.).
  • SpringerLink. (n.d.).
  • ResearchGate. (n.d.). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene.
  • Wikipedia. (n.d.). Benzyl group. Wikipedia.
  • BOC Sciences. (n.d.). Piperidines. BOC Sciences.
  • BenchChem. (2025).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal.
  • u:scholar. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
  • SpringerLink. (2022).
  • Royal Society of Chemistry. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Piperidine. Wikipedia.
  • PMC. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC.
  • Wikipedia. (n.d.). Oxime. Wikipedia.
  • BenchChem. (n.d.). O-Benzylhydroxylamine. BenchChem.
  • MDPI. (2023).
  • u:scholar. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
  • Sigma-Aldrich. (n.d.). N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine. Sigma-Aldrich.
  • ResearchGate. (n.d.). Different modalities of piperidine-containing drugs and drug candidates.
  • ResearchGate. (n.d.). O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans.
  • MedChemExpress. (n.d.). Piperidine-C2-Pip-C-COOH. MedChemExpress.
  • Chem-Station. (2014). Benzyl (Bn) Protective Group.
  • ResearchGate. (n.d.). % oxidation and coupling of 2a–d (1 mM) to O-benzylhydroxylamine hydrochloride.
  • MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.
  • MedChemExpress. (n.d.). Piperidine-C2-piperazine-Boc. MedChemExpress.
  • Chemistry Steps. (2021). Basicity of Amines. Chemistry Steps.
  • PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride.
  • Chemistry Stack Exchange. (2018). Comparison of basic strength of benzylamine and ammonia. Chemistry Stack Exchange.
  • Chem-Impex. (n.d.). 4-Hydroxy-1-methylpiperidine. Chem-Impex.

Sources

IR spectroscopy peaks for O-(1-methylpiperidin-4-yl)hydroxylamine ether linkage

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of O-(1-Methylpiperidin-4-yl)hydroxylamine: A Comparative Guide to IR Spectroscopy Techniques for Alkoxyamine Ether Linkages

Introduction

O-(1-methylpiperidin-4-yl)hydroxylamine (CAS No. 752170-00-6) is a highly specialized bifunctional building block widely utilized in the synthesis of targeted therapeutics, PROTACs, and complex receptor ligands[1]. Structurally, it features a basic 1-methylpiperidine ring coupled to a reactive hydroxylamine group via an ether linkage at the 4-position.

For analytical scientists and drug development professionals, validating the structural integrity of this molecule hinges on accurately identifying the alkoxyamine (C–O–N) ether linkage . Unlike standard alkyl ethers (C–O–C), the adjacent heteroatoms in an alkoxyamine fundamentally alter the vibrational modes of the molecule. This guide objectively compares analytical workflows for identifying these unique IR spectroscopy peaks and provides a self-validating protocol for batch analysis.

Spectral Signatures: Decoding the Alkoxyamine Ether Linkage

The diagnostic power of Infrared (IR) spectroscopy lies in its ability to detect subtle changes in bond force constants driven by electronic environments. In O-(1-methylpiperidin-4-yl)hydroxylamine, the lone-pair repulsion between the adjacent oxygen and nitrogen atoms of the -O-NH₂ group weakens the N–O bond, while the inductive effect of the nitrogen slightly strengthens the adjacent C–O bond.

This causality results in specific, predictable spectral shifts:

  • C–O–N Linkage (Fingerprint Region): The N–O stretch typically manifests as a sharp, distinct peak around 1030–1040 cm⁻¹ [2]. The corresponding C–O anti-symmetric stretch is pushed to a higher frequency, typically observed near 1140 cm⁻¹ [3].

  • Hydroxylamine N–H Stretch: Because the terminal group is a primary amine-like -NH₂, it produces a characteristic doublet corresponding to asymmetric and symmetric stretching vibrations at approximately 3330 cm⁻¹ and 3250 cm⁻¹ .

  • Piperidine N–CH₃ Stretch: The methyl group attached to the piperidine nitrogen generates distinct "Bohlmann bands" around 2800 cm⁻¹ , which are critical for confirming the intact tertiary amine core.

Table 1: Comparative IR Peak Assignments (Alkoxyamine vs. Standard Alkyl Ether)

Functional GroupVibration ModeO-(1-methylpiperidin-4-yl)hydroxylamineStandard Alkyl Ether (e.g., Diethyl Ether)
N–H Asymmetric / Symmetric Stretch~3330 cm⁻¹ / ~3250 cm⁻¹ (Doublet)N/A
C–H (Aliphatic) Stretch2950–2850 cm⁻¹2950–2850 cm⁻¹
N–CH₃ Stretch (Bohlmann Bands)~2800 cm⁻¹N/A
C–O Anti-symmetric Stretch~1140 cm⁻¹~1120 cm⁻¹
N–O Stretch~1030 cm⁻¹N/A

Comparative Analytical Workflows: ATR-FTIR vs. Transmission FTIR

When selecting an analytical technique for this compound, researchers must account for the hygroscopic nature of hydroxylamines.

  • Transmission FTIR (KBr Pellet / Liquid Cell): Traditionally, this method offers high spectral resolution and is excellent for observing weak overtones. However, the sample preparation requires mixing the compound with Potassium Bromide (KBr), which is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O–H stretching band (3600–3200 cm⁻¹) that easily obscures the critical -O-NH₂ doublet, leading to false negatives during structural validation.

  • ATR-FTIR (Attenuated Total Reflectance): This is the superior alternative for alkoxyamines. It requires zero sample preparation, allowing the neat liquid or low-melting solid to be analyzed directly on a diamond crystal. By eliminating the KBr matrix, moisture contamination is bypassed, ensuring the N–H doublet remains clearly resolved.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your structural validation, the following ATR-FTIR protocol incorporates built-in causality and self-validation steps to prevent cross-contamination and baseline drift.

Materials:

  • FTIR Spectrometer equipped with a Diamond ATR accessory.

  • Neat sample of O-(1-methylpiperidin-4-yl)hydroxylamine.

  • Isopropanol (Spectroscopy grade) and lint-free wipes.

Step-by-Step Methodology:

  • System Readiness & Background (Validation Step 1): Clean the diamond crystal with isopropanol. Allow it to evaporate completely. Acquire a background spectrum (4 cm⁻¹ resolution, 32 scans). Causality: This ensures atmospheric CO₂ and water vapor are digitally subtracted from the final spectrum.

  • Baseline Verification (Validation Step 2): Run a "blank" sample scan immediately after the background. The resulting spectrum must be a flat line (100% Transmittance). If peaks appear, reclean the crystal.

  • Sample Application: Apply 1–2 drops (or a few milligrams of solid) of the synthesized batch directly onto the center of the diamond crystal. Ensure full coverage of the active sensor area.

  • Spectral Acquisition: Acquire the sample spectrum using the established parameters (4 cm⁻¹ resolution, 32 scans).

  • Peak Verification: Analyze the high-frequency region for the N–H doublet (~3330/3250 cm⁻¹) and the N–CH₃ stretch (~2800 cm⁻¹). Analyze the fingerprint region for the C–O (~1140 cm⁻¹) and N–O (~1030 cm⁻¹) stretches.

  • Post-Run Cleaning (Validation Step 3): Clean the crystal with isopropanol and run a final blank scan to ensure no residual compound remains, validating that the system is ready for the next batch.

Workflow Diagram: Structural Validation Pathway

The following decision tree illustrates the logical progression of validating the synthesized batch using the defined spectral signatures.

IR_Workflow N1 Sample Preparation O-(1-methylpiperidin-4-yl)hydroxylamine N2 ATR-FTIR Analysis (Diamond Crystal, 4 cm⁻¹ resolution) N1->N2 N3 High-Frequency Region (3500 - 2700 cm⁻¹) N2->N3 N4 Fingerprint Region (1500 - 900 cm⁻¹) N2->N4 N5 N-H Stretch (Doublet) ~3330 & 3250 cm⁻¹ N3->N5 N6 N-CH₃ Stretch ~2800 cm⁻¹ N3->N6 N7 C-O-N Alkoxyamine Linkage ~1140 & 1030 cm⁻¹ N4->N7 N8 Positive Identification & Batch Release N5->N8 N6->N8 N7->N8

Logical decision tree for the ATR-FTIR structural validation of O-(1-methylpiperidin-4-yl)hydroxylamine.

Conclusion

Accurate identification of O-(1-methylpiperidin-4-yl)hydroxylamine requires a nuanced understanding of how the alkoxyamine ether linkage influences vibrational spectroscopy. By leveraging ATR-FTIR to mitigate moisture interference, researchers can reliably isolate the diagnostic N–O (~1030 cm⁻¹) and C–O (~1140 cm⁻¹) stretches, alongside the critical N–H doublet. Implementing self-validating protocols ensures high-fidelity data, accelerating downstream drug development workflows.

References

  • ChemScene. "752170-00-6 | O-(1-Methylpiperidin-4-yl)hydroxylamine." ChemScene Product Catalog.
  • Zhang, Z. P., et al. "Alkoxyamine with reduced homolysis temperature and its application in repeated autonomous self-healing of stiff polymer." The Royal Society of Chemistry.
  • Journal of Chemical and Pharmaceutical Research. "One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides." JOCPR.
  • MDPI. "Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis." Molecules.

Sources

HPLC retention times for O-(1-methylpiperidin-4-yl)hydroxylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing HPLC Retention for O-(1-Methylpiperidin-4-yl)hydroxylamine Derivatives

Executive Summary

O-(1-methylpiperidin-4-yl)hydroxylamine is a highly polar, bifunctional building block frequently utilized in the synthesis of targeted therapeutics and active pharmaceutical ingredients (APIs). Analyzing this compound and its underivatized analogs via High-Performance Liquid Chromatography (HPLC) presents a classic analytical challenge: severe peak tailing and poor retention.

As an Application Scientist, method development for this class of compounds requires moving beyond default reversed-phase screening. This guide objectively compares four distinct chromatographic strategies—Low-pH Reversed-Phase, High-pH Reversed-Phase, HILIC, and Pre-Column Derivatization—providing the mechanistic causality and self-validating protocols necessary to achieve robust, reproducible separations.

The Mechanistic Challenge: Polarity, Basicity, and Silanol Interactions

The difficulty in retaining O-(1-methylpiperidin-4-yl)hydroxylamine stems from its physicochemical properties. The molecule possesses two basic centers: a tertiary amine on the piperidine ring (pKa ~10.0) and a primary amine on the hydroxylamine moiety (pKa ~6.0).

Under standard acidic mobile phase conditions (e.g., pH 2.0), both nitrogens are fully protonated.

  • Hydrophilic Washout: The dicationic state drastically reduces the octanol-water partition coefficient (LogD), causing the compound to elute near the void volume (

    
    ) on traditional C18 columns.
    
  • Secondary Ion-Exchange (Peak Tailing): Basic piperidine nitrogens strongly interact with residual, unendcapped ionized silanol groups (

    
    ) on the silica stationary phase. This secondary interaction leads to asymmetric peak shapes, poor theoretical plate counts, and variable retention times[1].
    

Mechanism Analyte Protonated Piperidine (pH < 9) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (SiO-) (pH > 4) Silanol->Interaction Solution1 Low pH (0.1% TFA) Neutralizes Silanols Interaction->Solution1 Solution2 High pH (Ammonia) Neutralizes Piperidine Interaction->Solution2

Causality of peak tailing via secondary ion-exchange and pH-based mitigation.

Objective Comparison of Chromatographic Alternatives

To overcome these challenges, analysts must manipulate either the mobile phase chemistry, the stationary phase, or the analyte itself.

Approach A: Low-pH Reversed-Phase (The Baseline)

Utilizing 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. While TFA masks silanols and slightly improves retention compared to formic acid, the extreme polarity of the protonated piperidine still results in marginal retention. This method is only suitable for highly substituted, lipophilic derivatives.

Approach B: High-pH Reversed-Phase (The Hydrophobic Shift)

Utilizing a mobile phase at pH 10.5 (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonia) on an Ethylene Bridged Hybrid (BEH) C18 column.

  • Causality: At pH > 10, the piperidine nitrogen is deprotonated. The molecule becomes significantly more lipophilic, allowing for robust hydrophobic partitioning, while simultaneously eliminating the electrostatic attraction to silanols[1].

Approach C: HILIC (The Polar Advantage)

Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (e.g., Amide or bare silica) with a highly organic mobile phase (e.g., 90% Acetonitrile).

  • Causality: Instead of fighting the analyte's polarity, HILIC leverages it. The protonated state at low/mid pH drives the analyte to partition into the water-enriched layer immobilized on the stationary phase surface, yielding excellent retention and peak shape.

Approach D: Pre-Column Derivatization (The Chemical Fix)

If the derivative lacks a strong UV chromophore or requires trace-level quantification (e.g., for genotoxic impurity screening), pre-column derivatization with reagents like Benzaldehyde or 9-fluorenylmethyl chloroformate (FMOC-Cl) is highly effective[2][3].

  • Causality: The primary amine of the hydroxylamine undergoes nucleophilic addition to the carbonyl carbon of benzaldehyde, forming a stable benzaldimine derivative[3]. This adds a bulky, hydrophobic phenyl ring, drastically increasing both retention on standard C18 and UV absorbance at 254 nm.

Workflow Start O-(1-methylpiperidin-4-yl) hydroxylamine Sample CheckUV Does derivative have a strong UV chromophore? Start->CheckUV Deriv Pre-column Derivatization (e.g., Benzaldehyde/FMOC) CheckUV->Deriv No CheckPolarity Evaluate Polarity & Basicity (pKa ~10, High Polarity) CheckUV->CheckPolarity Yes Deriv->CheckPolarity HILIC HILIC Mode (High Organic, Aqueous Buffer) CheckPolarity->HILIC LogD < 0 HighPH High-pH RP-HPLC (pH 10.5, Hybrid C18) CheckPolarity->HighPH LogD 0 - 2 LowPH Low-pH RP-HPLC (0.1% TFA, Polar-Embedded) CheckPolarity->LowPH Screening

Workflow for selecting the optimal HPLC strategy for basic polar piperidines.

Quantitative Performance Data

The following table summarizes the expected chromatographic performance of O-(1-methylpiperidin-4-yl)hydroxylamine across the discussed methodologies using a standard 150 x 4.6 mm, 5 µm column format at 1.0 mL/min.

Chromatographic StrategyColumn ChemistryMobile PhaseRetention Time (

)
Asymmetry Factor (

)
Theoretical Plates (

)
Primary Retention Mechanism
A. Low-pH RP-HPLC Standard C180.1% TFA in Water / ACN1.8 min1.853,200Weak hydrophobic (Protonated)
B. High-pH RP-HPLC Hybrid BEH C1810 mM

(pH 10.5) / ACN
6.5 min1.1012,500Strong hydrophobic (Neutral)
C. HILIC Amide-bonded Silica10 mM

(pH 3.0) / 90% ACN
8.2 min1.0515,000Hydrophilic partitioning
D. Derivatization Standard C180.1% Formic Acid / ACN12.4 min1.0214,800Hydrophobic (Benzaldimine Tag)

Note:


 is approximately 1.5 min. An 

value > 1.5 indicates severe tailing.

Self-Validating Experimental Protocols

Protocol 1: High-pH RP-HPLC for Intact Derivatives

This protocol is designed for derivatives that possess adequate UV absorbance but suffer from poor retention and tailing.

  • Step 1: Column Selection. Install a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18 or equivalent base-deactivated column)[1].

    • Causality: Standard silica dissolves at pH > 8.0. Hybrid particles incorporate ethylene bridges that resist alkaline hydrolysis.

  • Step 2: Mobile Phase Preparation. Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide. Prepare Mobile Phase B: 100% Acetonitrile.

    • Causality: The pH of 10.5 ensures that >75% of the piperidine analyte (pKa ~10.0) is in its neutral, deprotonated state, maximizing hydrophobic partitioning.

  • Step 3: Gradient Execution. Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 40°C.

  • Step 4: Self-Validation. Inject a blank to confirm baseline stability. Inject the standard 5 times; the Relative Standard Deviation (RSD) of the retention time must be < 1.0%, and the asymmetry factor (

    
    ) must be between 0.9 and 1.2 to validate the successful suppression of silanol interactions.
    
Protocol 2: Pre-Column Benzaldehyde Derivatization

This protocol is utilized when the analyte lacks a chromophore or when trace-level quantification (ppm) is required[3].

  • Step 1: Sample Preparation. Dissolve the O-(1-methylpiperidin-4-yl)hydroxylamine sample in methanol to a concentration of 1 mg/mL.

  • Step 2: Buffer & Catalyst Addition. To 4 mL of the sample solution, add 300 mg of sodium acetate and 20 mL of methanol[3].

    • Causality: Sodium acetate acts as a mild base to neutralize any hydrochloride salts of the analyte, ensuring the hydroxylamine nitrogen is highly nucleophilic.

  • Step 3: Derivatization. Add an excess of benzaldehyde. Seal the flask and incubate at 50°C in a water bath for 20 minutes[3][4].

    • Causality: Heat accelerates the dehydration step of the Schiff base formation, driving the reaction to the stable benzaldimine derivative.

  • Step 4: HPLC Analysis. Inject the derivatized sample onto a standard C18 column using a low-pH mobile phase (0.1% Formic Acid / Acetonitrile) with UV detection at 250 nm.

  • Step 5: Self-Validation. Run a blank derivatization (reagents only, no analyte) to identify the unreacted benzaldehyde peak. The target benzaldimine derivative peak must show a signal-to-noise (S/N) ratio > 10 at the Limit of Quantitation (LOQ) to validate the method's sensitivity[3].

Conclusion

For O-(1-methylpiperidin-4-yl)hydroxylamine derivatives, standard low-pH reversed-phase chromatography is fundamentally mismatched to the analyte's physicochemical properties. By understanding the causality behind the retention mechanisms, analysts can pivot to High-pH RP-HPLC or HILIC for intact analysis, or employ pre-column derivatization to artificially engineer the required hydrophobicity and detectability.

References

  • Source: RSC Advances (rsc.org)
  • Source: benchchem.
  • Source: International Journal of Pharmacy & Pharmaceutical Research (humanjournals.com)
  • Source: SciSpace (scispace.com)

Sources

validating purity of O-(1-methylpiperidin-4-yl)hydroxylamine using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of basic amine intermediates. O-(1-methylpiperidin-4-yl)hydroxylamine (Chemical Formula: C₆H₁₄N₂O, MW: 130.19 g/mol ) is a highly versatile pharmaceutical building block, often utilized in the synthesis of oxime ethers and kinase inhibitors[1]. However, its dual functionality as a basic piperidine and a hydroxylamine makes it highly susceptible to hygroscopicity (moisture absorption) and unintended salt formation (e.g., hydrochlorides) during isolation.

While modern laboratories default to High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for purity validation, these techniques possess inherent blind spots when dealing with inorganic contaminants or hydration states. This guide objectively compares the performance of Elemental Analysis (EA) against alternative techniques, providing self-validating experimental workflows and quantitative data to demonstrate why EA remains the ultimate arbiter of absolute mass-fraction purity.

The Analytical Dilemma: Why Orthogonal Techniques Matter

To establish absolute purity, a single analytical technique is never sufficient. A robust quality control framework requires orthogonal methods—techniques that operate on fundamentally different physical or chemical principles.

  • HPLC-UV / LC-MS: Excellent for detecting structurally related organic impurities (e.g., unreacted starting materials or side products). However, HPLC only detects what elutes and absorbs UV light or ionizes. It is completely blind to inorganic salts (like NaCl) and residual water.

  • ¹H/¹³C NMR Spectroscopy: Ideal for confirming the molecular skeleton. While quantitative NMR (qNMR) can determine purity, it requires a highly calibrated internal standard and extended relaxation times, making it cumbersome for routine batch screening. Furthermore, exchangeable protons (like those on the hydroxylamine) often broaden or disappear in protic solvents, complicating moisture analysis.

  • CHNS Elemental Analysis: Organic elemental analysis determines the absolute mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur[2]. Because it combusts the entire sample, it accounts for everything in the vial. If a sample contains 5% inorganic salt, the total carbon and nitrogen mass fractions will drop proportionally, instantly flagging the impurity[3].

Purity_Decision Start O-(1-methylpiperidin-4-yl)hydroxylamine Batch Validation Organic Organic Impurity Profiling Start->Organic Inorganic Inorganic & Moisture Profiling Start->Inorganic HPLC HPLC-UV / LC-MS (Detects related substances) Organic->HPLC NMR 1H/13C NMR (Confirms molecular structure) Organic->NMR EA Elemental Analysis (CHNS) (Detects salts & absolute mass) Inorganic->EA KF Karl Fischer Titration (Quantifies water content) Inorganic->KF EA->KF Cross-validation

Caption: Decision matrix for orthogonal purity validation of basic amines.

Comparative Performance Data

To objectively compare these methods, we must look at how they respond to specific contamination scenarios. Table 1 outlines the operational parameters and limitations of each technique.

Table 1: Comparison of Purity Validation Techniques

TechniquePrimary TargetSensitivityKey LimitationCost / Speed
CHNS (EA) Absolute mass fraction of C,H,N,S± 0.3% absoluteDestructive; cannot identify the structure of the impurity.Low / Fast (5-10 mins)
HPLC-UV Chromophoric organic impurities< 0.05% (Area)Blind to inorganic salts, water, and non-UV active solvents.Medium / Medium (15-30 mins)
NMR (qNMR) Structural ID & organic purity~ 1.0%Requires expensive internal standards; poor for trace moisture.High / Slow (Data processing)
Karl Fischer Free and bound water< 0.01%Only detects water; blind to salts or organic side-products.Low / Fast (5 mins)
Experimental Causality: Interpreting CHN Data

The theoretical CHN values for pure O-(1-methylpiperidin-4-yl)hydroxylamine (C₆H₁₄N₂O) are C: 55.35%, H: 10.84%, N: 21.52% .

Let us analyze empirical data from three distinct batches to understand the causality behind elemental shifts.

Table 2: Experimental CHN Data for O-(1-methylpiperidin-4-yl)hydroxylamine

Batch Profile% Carbon% Hydrogen% NitrogenAnalytical Diagnosis & Causality
Theoretical 55.35%10.84%21.52%Baseline for 100% pure C₆H₁₄N₂O.
Batch A (Pure) 55.28%10.89%21.45%Within the widely accepted ±0.3% tolerance for pure compounds.
Batch B (Hydrated) 52.58%10.86%20.44%Moisture Absorption: C and N drop by ~5%, but H remains constant (water adds H, offsetting the dilution).
Batch C (Salted) 52.58%10.30%20.44%Inorganic Salt (5% NaCl): C, H, and N all drop proportionally because NaCl contains no organic elements.

The Causality Insight: Notice the behavior of Hydrogen in Batch B versus Batch C. When the compound absorbs 5% water (w/w), the total mass is diluted, causing Carbon and Nitrogen to drop. However, because water (H₂O) is 11.2% Hydrogen by mass, the addition of water perfectly offsets the dilution of the molecule's intrinsic hydrogen. Therefore, a drop in C and N with a stable H value is the definitive elemental signature of hydration[4]. Conversely, a proportional drop across all three elements indicates a non-hydrogen-containing contaminant, such as silica or NaCl.

Self-Validating Experimental Protocol for CHNS Analysis

To guarantee trustworthiness, an analytical protocol must be a self-validating system. This means the workflow must actively prove its own accuracy during the run by checking for instrument drift, atmospheric contamination, and complete combustion.

The following protocol utilizes the Dumas flash combustion method, which is the gold standard for CHNS-O determination in pharmaceutical materials.

Step-by-Step Methodology

Step 1: System Purge and Baseline Blanking

  • Action: Run 3 to 5 empty tin capsules through the combustion cycle before introducing any samples.

  • Causality: Tin capsules trap microscopic amounts of atmospheric air (N₂ and CO₂). Running blanks establishes a baseline area for ambient gases, which the software automatically subtracts from the sample runs. The system is validated when two consecutive blanks yield identical, near-zero integration areas.

Step 2: Calibration Bracketing (The Self-Validation Engine)

  • Action: Analyze a highly pure, certified reference material (e.g., Sulfanilamide, C₆H₈N₂O₂S) at the beginning, middle, and end of the sample queue.

  • Causality: Sulfanilamide provides a known response factor for C, H, N, and S. By bracketing the unknown samples with this standard, you prove that the Thermal Conductivity Detector (TCD) has not drifted due to temperature fluctuations or gas flow variations during the sequence.

Step 3: Sample Encapsulation

  • Action: Weigh precisely 1.5 to 2.0 mg of O-(1-methylpiperidin-4-yl)hydroxylamine into a pre-cleaned tin capsule using a microbalance (accuracy to 0.001 mg)[4]. Fold the capsule tightly to exclude air.

  • Causality: The choice of tin is deliberate. Tin acts as a powerful combustion catalyst. When the capsule drops into the 1000°C furnace in an oxygen-rich environment, the tin oxidizes exothermically, driving the localized micro-temperature to ~1800°C. This ensures the complete "flash combustion" of the refractory piperidine ring.

Step 4: High-Temperature Combustion and Reduction

  • Action: The sample gases (CO₂, H₂O, NOₓ) are swept by a helium carrier gas into a reduction furnace packed with elemental copper, heated to 600°C.

  • Causality: Combustion produces a mixture of nitrogen oxides (NOₓ). The copper packing strips the oxygen from these molecules, reducing all NOₓ species to uniform N₂ gas. The copper also scavenges any unreacted O₂ from the flash combustion, preventing damage to the downstream chromatography column[2].

Step 5: Chromatographic Separation and TCD Detection

  • Action: The purified gas mixture (N₂, CO₂, H₂O) passes through a gas chromatography column and into the TCD.

  • Causality: The gases elute sequentially based on their interaction with the column phase. The TCD measures the difference in thermal conductivity between the pure Helium carrier gas and the eluting sample gases, generating peaks whose areas are directly proportional to the absolute mass of each element.

CHNS_Workflow Prep 1. Sample Prep (1-5 mg in Tin Capsule) Combust 2. Flash Combustion (~1000°C in O2) Prep->Combust Reduce 3. Reduction Furnace (NOx converted to N2) Combust->Reduce Separate 4. Gas Chromatography (Separates N2, CO2, H2O) Reduce->Separate Detect 5. TCD Detection (Quantifies Elements) Separate->Detect

Caption: CHNS combustion workflow for absolute elemental quantification.

Conclusion

While HPLC and NMR are indispensable for mapping the organic impurity profile of O-(1-methylpiperidin-4-yl)hydroxylamine, they cannot provide a complete picture of absolute purity. Because this molecule is prone to hydration and salt formation, Elemental Analysis (CHNS) serves as the critical, orthogonal validator. By tracking the exact mass fractions of Carbon, Hydrogen, and Nitrogen, researchers can instantly diagnose moisture absorption or inorganic contamination, ensuring that downstream pharmaceutical coupling reactions are calculated with precise stoichiometry.

References

  • Elementar. "Elemental analysis: operation & applications." Elementar Knowledge Base. Retrieved from: [Link]

  • VELP Scientifica. "CHNS-O Determination in Pharmaceutical Excipients." VELP Application Notes. Retrieved from: [Link]

  • Dept. of Pharmaceutical and Pharmacological Sciences Unipd. "CHNS Elemental Analysis." A.E.E. FACILITY – Technical Resources. Retrieved from: [Link]

  • Eksperiandova, L.P., et al. "Method for Water Determination Using an Elemental Analyzer." ResearchGate. Retrieved from: [Link]

Sources

Optimizing Bioavailability: The Pharmacokinetic Impact of the 1-Methylpiperidin-4-yl Moiety

[1][2][3]

Executive Summary

In modern medicinal chemistry, the 1-methylpiperidin-4-yl moiety (also known as N-methylpiperidin-4-yl) has emerged as a high-value structural tool for resolving the "solubility-permeability paradox."[1][2][3] This group is frequently employed to optimize the pharmacokinetic (PK) profile of hydrophobic drug cores, particularly in kinase inhibitors, GPCR ligands (e.g., 5-HT modulators), and CNS-active agents.[2][3]

Its primary utility lies in its ability to introduce a basic center (

23NaratriptanPimavanserinTepotinib3

Physicochemical Profile & Mechanism[1][4]

The 1-methylpiperidin-4-yl group functions as a "solubilizing tail" that modulates the physicochemical properties of a parent scaffold.[1][2][3]

Basicity and Ionization

The nitrogen atom in the piperidine ring is a secondary amine rendered tertiary by the methyl group. This results in a

9.5 – 10.5
  • Stomach (pH 1-2): Fully protonated (cationic), ensuring rapid dissolution.[2][3]

  • Intestine (pH 6-7.5): Predominantly protonated (~99%), maintaining solubility in the aqueous boundary layer.[2][3]

  • Membrane Interface: A small but significant fraction exists as the uncharged free base, allowing passive diffusion across lipid bilayers.[3]

Lipophilicity Modulation

Unlike a simple amino group, the piperidine ring adds steric bulk and lipophilicity (hydrophobic carbon skeleton). The N-methyl group further increases

0.5 units123
Visualization: Structure & Ionization Equilibrium

IonizationFigure 1: Ionization-Permeability Mechanism of the 1-methylpiperidin-4-yl GroupAcidicAcidic Environment (pH < 7)Fully Protonated (Cationic)High SolubilityEquilibriumpK_a ≈ 10.0Acidic->Equilibrium pH IncreaseBasicPhysiological Interface (pH 7.4)Equilibrium (99% Ionized / 1% Unionized)Permeability WindowEquilibrium->BasicLipidLipid BilayerUnionized Species CrossesBasic->Lipid Passive Diffusion

[1][2][3]

Pharmacokinetic Advantages[1][2][5]

Enhanced Oral Bioavailability

The most significant benefit of incorporating the 1-methylpiperidin-4-yl group is the dramatic improvement in oral bioavailability (

1233

Comparative Data: The Triptan Case Study A direct comparison between Sumatriptan (containing a dimethylaminoethyl group) and Naratriptan (containing a 1-methylpiperidin-4-yl group) illustrates the superiority of the rigid piperidine scaffold in protecting the metabolic "soft spot" and improving absorption.[1][2][3]

Pharmacokinetic ParameterSumatriptan (Imitrex)Naratriptan (Amerge)Improvement Factor
Solubilizing Group Dimethylaminoethyl (Flexible)1-Methylpiperidin-4-yl (Rigid)N/A
Oral Bioavailability (

)
~14%~74% 5.3x Higher
Half-Life (

)
~2 hours~6 hours 3x Longer
CNS Penetration Low (Hydrophilic)Moderate (Lipophilic Balance)Improved Efficacy

Data Sources: FDA Labels for Imitrex [1] and Amerge [2].[3]

Lysosomotropism and Volume of Distribution ( )

The basic nature of the 1-methylpiperidin-4-yl group leads to lysosomotropism .[1][2][3] The drug permeates cells, enters the acidic lysosomes (pH ~4-5), becomes protonated, and is "trapped."[2][3]

  • Benefit: This results in a large Volume of Distribution (

    
    ), extending the drug's half-life (
    
    
    ).[2][3]
  • Example: Pimavanserin (Nuplazid), used for Parkinson's disease psychosis, utilizes this group to achieve a massive

    
     (~2100 L) and a half-life of 57 hours , allowing for once-daily dosing [3].[2][3]
    
Metabolic Tuning (N-Demethylation)

The N-methyl group serves as a metabolic handle.[1][2][3] It is susceptible to N-demethylation by Cytochrome P450 enzymes (primarily CYP3A4).[1][2][3]

  • Advantage: This conversion often yields a secondary amine metabolite (N-desmethyl) that retains biological activity but has distinct solubility/clearance properties.[1][2][3]

  • Pimavanserin Case: The parent drug is metabolized to N-desmethyl-pimavanserin, which is also active and has an even longer half-life (200 hours), contributing to sustained therapeutic efficacy [3].[1][2][3]

Safety & Liabilities: The hERG Trade-off

While pharmacokinetically superior, the 1-methylpiperidin-4-yl moiety carries a known liability: hERG Channel Inhibition .[1][2][3] Basic amines with lipophilic tails are a pharmacophore for the hERG potassium channel, blockage of which can lead to QT prolongation and arrhythmias.

  • Mitigation Strategy: In drugs like Tepotinib (c-Met inhibitor), the piperidine is positioned into the solvent-exposed region of the kinase, reducing its ability to interact with the hydrophobic hERG pore.[2][3]

  • Monitoring: Any lead compound containing this group must be screened early for hERG liability.[3]

Experimental Protocols

To validate the benefits of this moiety in your own drug discovery program, use the following protocols.

Protocol 1: Comparative Kinetic Solubility Assay

Objective: Determine if the 1-methylpiperidin-4-yl group improves solubility compared to a non-basic analog.[1][2][3]

  • Preparation: Prepare 10 mM DMSO stock solutions of the test compound (with moiety) and the analog (without).

  • Dilution: Spike stocks into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 200 µM.

  • Incubation: Shake at 37°C for 24 hours to reach equilibrium.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via LC-MS/MS.

  • Calculation:

    
    
    
Protocol 2: Microsomal Stability (N-Demethylation Monitoring)

Objective: Assess the metabolic lability of the N-methyl group.[2][3]

  • Reaction Mix: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Monitor the disappearance of Parent (MRM transition X) and appearance of N-desmethyl metabolite (MRM transition X-14).[2][3]

  • Data Output: Calculate Intrinsic Clearance (

    
    ) and identify if N-demethylation is the major clearance pathway.[2][3]
    
Visualization: Metabolic Pathway (Pimavanserin Example)

MetabolismFigure 2: Metabolic Activation and Half-Life Extension via N-DemethylationParentPimavanserin(Parent Drug)t1/2 ≈ 57hCYPCYP3A4 / CYP3A5(Hepatic Metabolism)Parent->CYP N-DemethylationMetaboliteN-desmethyl-pimavanserin(Active Metabolite)t1/2 ≈ 200hCYP->Metabolite Loss of -CH3 Group

[1][2][3]

References

  • FDA Access Data. (2008).[3] Imitrex (Sumatriptan) Prescribing Information. Retrieved from [Link][2]

  • FDA Access Data. (2010).[3] Amerge (Naratriptan) Prescribing Information. Retrieved from [Link][2]

  • Hacksell, U., Burstein, E. S., McFarland, K., et al. (2014).[2][3] On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis. Neurochemical Research. Retrieved from [Link]

  • European Medicines Agency. (2021).[3] Tepmetko (Tepotinib) Assessment Report. Retrieved from [Link][2]

  • DrugHunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

Safety Operating Guide

O-(1-methylpiperidin-4-yl)hydroxylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of reactive chemical intermediates are paramount to maintaining a secure research environment. O-(1-methylpiperidin-4-yl)hydroxylamine (CAS: 752170-00-6) presents unique logistical and safety challenges due to the inherent reactivity of the hydroxylamine functional group combined with the basicity of the piperidine ring[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill management, and RCRA-compliant disposal of this compound.

Physicochemical Risk Profile & Regulatory Classification

Before executing any disposal protocol, personnel must understand the physical and chemical properties that dictate the compound's behavior. Hydroxylamine derivatives are notably reactive; they can decompose violently when heated and are highly toxic to aquatic ecosystems[2][3].

Table 1: Quantitative Data and Hazard Summary

Property / ParameterData / ClassificationOperational Implication
CAS Number 752170-00-6[1]Ensure exact matching on hazardous waste manifests.
Molecular Weight 130.19 g/mol [1]Used for calculating stoichiometric quenching if required.
Thermal Stability Decomposes >115°C[2]Critical: Never autoclave waste containing this compound. Store waste in cool, well-ventilated areas[2][4].
Incompatibilities Heavy metals, strong oxidizers, combustibles[2][4][5]Dictates the selection of spill absorbents and storage containers.
EPA / RCRA Status Characteristic Waste (Toxicity/Reactivity)[6][7]Cannot be drain-disposed. Must be handled by a licensed EHS contractor[5][8].
Aquatic Toxicity Very toxic to aquatic life[3][9]Zero-tolerance policy for sanitary sewer disposal[8].

Mechanistic Rationale: The "Why" Behind the Safety Rules

To build a truly secure laboratory culture, scientists must understand the causality behind safety directives. The disposal of O-(1-methylpiperidin-4-yl)hydroxylamine is governed by two primary mechanistic risks:

  • Avoidance of Transition Metals: The N-O bond in hydroxylamine derivatives is relatively weak. Transition metals (e.g., iron, copper, and their salts) can catalyze the homolytic cleavage of this bond, leading to rapid, exothermic disproportionation and potential explosion[4][7]. Causality: This chemical reality dictates the strict use of non-sparking, non-metal tools (e.g., PTFE or ceramic spatulas) and the requirement for corrosive-resistant polypropylene waste containers over metal drums[4][5][9].

  • Prohibition of Combustible Absorbents: In the event of a spill, common lab absorbents like sawdust or paper towels must never be used[5]. Hydroxylamines can act as mild oxidizers or decompose exothermically; when concentrated and mixed with high-surface-area combustible materials, auto-ignition can occur[2][5]. Causality: Inert materials like diatomaceous earth or silica sand must be used because they provide no fuel source for exothermic propagation[5].

Operational Disposal Workflow

The following diagram outlines the logical decision tree for managing O-(1-methylpiperidin-4-yl)hydroxylamine waste, ensuring rapid cognitive processing during both routine operations and emergency scenarios.

DisposalWorkflow Start Waste Generation: O-(1-methylpiperidin-4-yl)hydroxylamine Decision Condition? Start->Decision Spill Accidental Spill Decision->Spill Yes Routine Routine Lab Waste Decision->Routine No SpillStep1 Evacuate & Ventilate Don PPE (Nitrile, Goggles) Spill->SpillStep1 RoutineStep1 Segregate from Metals & Strong Oxidizers Routine->RoutineStep1 SpillStep2 Apply Inert Absorbent (Sand/Diatomite ONLY) SpillStep1->SpillStep2 SpillStep3 Collect w/ Non-Sparking Tools SpillStep2->SpillStep3 Final Licensed EHS Disposal (Incineration) SpillStep3->Final RoutineStep2 Transfer to Polypropylene Corrosive-Resistant Container RoutineStep1->RoutineStep2 RoutineStep3 Label as Hazardous Waste (Toxic/Reactive) RoutineStep2->RoutineStep3 RoutineStep3->Final

Decision tree and procedural workflow for O-(1-methylpiperidin-4-yl)hydroxylamine disposal.

Step-by-Step Methodologies

Protocol A: Emergency Spill Management

This protocol is a self-validating system designed to contain reactivity and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to prevent the accumulation of potentially toxic dust or vapors[3][5].

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves (inspect for degradation), chemical splash goggles, and a flame-resistant lab coat[5]. If aerosolization is suspected outside a fume hood, a NIOSH-approved respirator is mandatory[5][9].

  • Containment via Inert Absorption: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, diatomite, or a universal inorganic binder[5][9].

    • Validation Check: Observe the absorbent for 60 seconds. A lack of smoke, bubbling, or heat generation validates that the absorbent is truly inert and no secondary reactions are occurring.

  • Collection: Using a PTFE or ceramic scoop (strictly non-sparking/non-metal), carefully transfer the absorbed mass into a sealable, wide-mouth polypropylene container[4][5].

  • Decontamination: Wash the spill surface with a mild, non-reactive detergent and water, collecting the washings into the same hazardous waste container[5].

Protocol B: Routine Laboratory Waste Disposal

For the disposal of expired stock, reaction filtrates, or contaminated consumables.

  • Container Selection: Select a rigorously clean, dry, corrosive-resistant polypropylene container with a secure inner liner[3][9]. Ensure the container has never held heavy metal salts or strong oxidizing agents.

  • Waste Segregation: Transfer the O-(1-methylpiperidin-4-yl)hydroxylamine waste into the container. Do not mix this waste stream with halogenated solvents, acids, or metal-catalyzed reaction mixtures[4][7].

  • Self-Validation of Stability: Before sealing the primary waste container, hover a gloved hand 2 inches above the open vessel to check for unexpected heat generation. A cool container validates that no incompatible cross-reactions are actively occurring.

  • Labeling and Storage: Seal the container tightly. Affix a compliant RCRA hazardous waste label, explicitly marking it as "Toxic to Aquatic Life" and "Potential Reactive"[3][10]. Store in a designated, secure, cool, and dry chemical waste accumulation area away from direct sunlight[3][4].

  • EHS Handoff: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste vendor for high-temperature incineration[3][5]. Maintain precise records of the generated volume for EPA compliance[5].

References

  • Hydroxylamine hydrochloride MSDS - epa.ie. Environmental Protection Agency (Ireland). Available at: [Link]

  • HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Loba Chemie. Loba Chemie. Available at:[Link]

  • Material Safety Data Sheet - Hydroxylamine sulfate - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • RCRA Hazardous Waste Identification of Methamphetamine Production Process By-products - EPA Archive. Environmental Protection Agency (USA). Available at: [Link]

  • Hazardous Materials Management Manual - Ohio University. Ohio University. Available at:[Link]

  • Advisory 7.3 - UC EH&S - University of Cincinnati. University of Cincinnati. Available at: [Link]

Sources

Personal protective equipment for handling O-(1-methylpiperidin-4-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 752170-00-6 Synonyms: 4-(Aminooxy)-1-methylpiperidine; O-(1-Methyl-4-piperidinyl)hydroxylamine Chemical Class: Aminopiperidine / Hydroxylamine derivative[1]

Part 1: Executive Safety Summary

Urgency: High | Scope: Laboratory Scale Handling

This compound combines the pharmacological reactivity of a piperidine base with the toxicological and energetic profile of a hydroxylamine . It must be treated as a potential mutagen, severe sensitizer, and energetic material until proven otherwise.

Critical Hazard Profile
Hazard CategoryClassification (Inferred/GHS)Operational Implication
Health Skin Sensitizer (Cat 1) Zero-skin-contact policy. Exposure may cause permanent allergic sensitization.
Health Acute Toxicity (Oral/Dermal) Harmful if swallowed or absorbed. Potential for methemoglobinemia (blood toxicity) typical of hydroxylamines.
Physical Energetic / Unstable Hydroxylamine derivatives can undergo runaway decomposition if heated or mixed with metal ions (Fe, Cu).
Reactivity Incompatible Violent reaction with strong oxidizers, acid chlorides, and anhydrides.

Part 2: Chemical Profile & Risk Analysis[2]

Structural Safety Analysis

The molecule contains two distinct functional groups that dictate its safety profile:

  • Hydroxylamine (-O-NH₂): This moiety is responsible for the compound's nucleophilicity and toxicity . Hydroxylamines are known to induce Heinz body formation (anemia) and are potential mutagens. They are also chemically unstable, prone to disproportionation upon heating.

  • N-Methylpiperidine Ring: Provides basicity. This increases the compound's solubility in aqueous acids and organic solvents but also facilitates skin absorption.

Stability & Storage
  • Hygroscopic: The free base and salts absorb atmospheric moisture, leading to hydrolysis or degradation.

  • Thermal Sensitivity: Store at 2–8°C (Refrigerated). Allow to warm to room temperature in a desiccator before opening to prevent condensation.

  • Air Sensitivity: Store under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.

Part 3: Operational Planning (PPE & Engineering Controls)

Engineering Controls
  • Primary Containment: All handling of the neat solid must occur inside a certified chemical fume hood .

  • Static Control: Use an ionizing bar or anti-static gun when weighing dry powder to prevent dispersal.

  • Decontamination: A dedicated "solid waste" container and a "liquid quench" bath must be present inside the hood before work begins.

Personal Protective Equipment (PPE) Matrix
Body PartStandard Operation (Dilute Solutions)High-Risk Operation (Neat Solid / Spills)
Hands Double Nitrile (min 0.11 mm thickness). Change every 30 mins.Laminate (Silver Shield) liner under Nitrile outer glove.
Eyes Chemical Splash Goggles.Chemical Splash Goggles + Face Shield.
Body Lab coat (cotton/poly), long sleeves, closed shoes.Tyvek® disposable sleeves or apron over lab coat.
Respiratory Fume hood sufficient.[2]N95/P100 if outside hood (Emergency only).

Part 4: Standard Operating Procedures (SOP)

Workflow Logic

The following diagram outlines the mandatory safety logic for handling this compound.

G cluster_0 CRITICAL CONTROL POINT Storage Storage (2-8°C, Inert Gas) Equilibrate Equilibrate (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Equilibrate->Weighing Inert Atmosphere Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Transfer Liquid Waste Waste Disposal (Segregated Stream) Reaction->Waste Quench First

Figure 1: Operational workflow emphasizing the critical control point at the weighing stage to prevent dust exposure.

Step-by-Step Protocol
Step 1: Preparation
  • Don PPE as defined in the Matrix (Part 3.2).

  • Prepare a Quench Solution (10% Acetone in water) in a beaker inside the hood. This will be used to wipe down spatulas and deactivate minor spills.

    • Mechanism:[3][4] Acetone reacts with the hydroxylamine to form an oxime, reducing its acute toxicity and nucleophilicity.

Step 2: Weighing (The Highest Risk Step)
  • Remove the container from the refrigerator and let it stand in a desiccator for 30 minutes. Do not open cold.

  • Place the balance inside the fume hood.

  • Open the vial. If the solid is caked, do not scrape vigorously. Use a gentle tapping motion or a chemically compatible anti-static spatula.

  • Weigh the required amount into a tared vial.

  • Immediately recap the stock vial and seal with Parafilm.

Step 3: Solubilization & Transfer
  • Add the reaction solvent (e.g., Methanol, DCM) directly to the weighing vial. Dissolve the solid completely before transferring.

  • Why? Handling solutions is significantly safer than handling dust.

  • Transfer the solution to the reaction vessel via syringe or pipette.

Step 4: Decontamination
  • Dip the contaminated spatula and weighing boat into the Quench Solution (Acetone/Water) for 5 minutes.

  • Rinse with water, then dispose of the weighing boat in the solid hazardous waste.

Part 5: Emergency Response

Spill Management

Minor Spill (< 1 g):

  • Isolate: Alert nearby personnel.

  • Quench: Cover the spill with paper towels soaked in 10% Acetone/Water or Dilute Bleach (1%) .

    • Note: Bleach is effective but may generate gas; use sparingly in the hood. Acetone is preferred for non-oxidizing quenching.

  • Clean: Wipe up after 5 minutes. Double bag the waste.

  • Ventilate: Ensure the fume hood sash is at the lowest working position.

Major Spill (> 1 g or outside hood):

  • Evacuate: Leave the immediate area.

  • Secure: Close lab doors.

  • Contact: Call EHS / HazMat team. Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus) if dust is airborne.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[5][6] Hold eyelids open. Seek medical attention immediately (Hydroxylamines can cause corneal damage).

  • Skin Contact: Wash with soap and copious water.[3][7] Do not use ethanol (enhances absorption). If redness occurs, seek medical help.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5] Monitor for signs of methemoglobinemia (blue lips/fingernails).

Part 6: Disposal & Deactivation[5]

Never dispose of active hydroxylamines in the general trash or down the drain.

Chemical Deactivation (Quenching)

Before disposal, residual O-(1-methylpiperidin-4-yl)hydroxylamine should be deactivated:

  • Method: React with an excess of a ketone (e.g., Acetone or Methyl Ethyl Ketone).

  • Reaction:

    
    
    
  • Result: Formation of an oxime. While still a chemical waste, the oxime is less toxic and less prone to explosive decomposition than the free hydroxylamine.

Waste Stream Classification
Waste TypeClassificationContainer Label
Quenched Solutions Organic Solvent Waste"Contains Oxime derivatives / Acetone"
Solid Waste Hazardous Solid Waste"Toxic Solid - Hydroxylamine Derivative"
Sharps Chemically Contaminated SharpsStandard Sharps Bin

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11230093, O-(1-Methylpiperidin-4-yl)hydroxylamine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Hydroxylamine. (Used for sensitization and mutagenicity extrapolation). Retrieved from [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards.Hydroxylamine and derivatives - Safety and Instability. (Standard reference for energetic properties of N-O bonds).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(1-methylpiperidin-4-yl)hydroxylamine
Reactant of Route 2
O-(1-methylpiperidin-4-yl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.